molecular formula C10H9NO2 B155959 2H-chromene-3-carboxamide CAS No. 10185-00-9

2H-chromene-3-carboxamide

Cat. No.: B155959
CAS No.: 10185-00-9
M. Wt: 175.18 g/mol
InChI Key: UVEVMKODWDQIAN-UHFFFAOYSA-N
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Description

2H-Chromene-3-carboxamide is a versatile synthetic intermediate and core scaffold in medicinal chemistry, derived from the privileged coumarin (2H-chromen-2-one) structure found in numerous bioactive compounds . This carboxamide-functionalized chromene serves as a key precursor for the design and synthesis of novel molecules targeting a range of biological activities. Recent studies highlight its significant value in radioprotective agent development; derivatives such as N-phenyl-2H-chromene-3-carboxamides have been designed and synthesized as potential radiation countermeasures, with one study identifying a specific compound that accelerates the recovery of peripheral blood cells in irradiated mice and alleviates damage to organs like the small intestine and spleen . The radioprotective mechanism is associated with the downregulation of pro-apoptotic proteins like p53 and the upregulation of anti-apoptotic protein Bcl-2, primarily exerting effects through the Wnt and MAPK signaling pathways . Furthermore, chromene-3-carboxamide derivatives demonstrate potent and selective inhibitory activity against enzymes like monoamine oxidase-B (MAO-B), which is a crucial target for neurological conditions, with some compounds showing exceptionally low IC50 values . The structural framework also shows promise in other research areas, including as a corrosion inhibitor for mild steel in acidic environments and as a building block for synthesizing complex heterocyclic systems like 3-hetaryl-2-oxo-2H-chromenes through reactions with dinucleophiles . This compound is for research and further development use only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2H-chromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c11-10(12)8-5-7-3-1-2-4-9(7)13-6-8/h1-5H,6H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVEVMKODWDQIAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80144274
Record name Compound 69-20
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80144274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10185-00-9
Record name Delta(3)-chromene-3-carboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010185009
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Compound 69-20
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80144274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the 2H-Chromene-3-Carboxamide Core

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2H-chromene-3-carboxamide scaffold is a privileged heterocyclic motif that constitutes the core of numerous compounds with significant biological activities. This guide provides an in-depth analysis of its fundamental structure, physicochemical properties, synthetic pathways, and established biological relevance. We will explore the causality behind synthetic choices, detail robust analytical protocols for characterization, and examine the structure-activity relationships that drive its application in medicinal chemistry and drug development. This document is intended for researchers, chemists, and pharmacologists seeking a comprehensive understanding of this versatile molecular architecture.

The this compound Scaffold: A Structural Overview

The this compound core is a bicyclic heterocyclic system. It features a benzene ring fused to a dihydropyran ring, with a carboxamide group attached at the C3 position of the pyran ring. This specific arrangement of atoms imparts a unique three-dimensional conformation and electronic distribution that is crucial for its biological interactions.

The core structure's "L-like" conformation, where different ring systems adopt a specific spatial arrangement, is often critical for binding to biological targets such as the endothelin-A (ET(A)) receptor.[1] This defined shape is a key determinant of the scaffold's ability to selectively interact with protein active sites.[1]

Caption: General workflow for DCC-mediated amide coupling synthesis.

Direct Amidation from Ester Precursors

Another efficient method involves the direct reaction of an ethyl 2-oxo-2H-chromene-3-carboxylate with an amine. [2]This approach is often simpler, avoiding the need to isolate the carboxylic acid intermediate.

Causality Behind Experimental Choices:

  • Solvent and Heat: The reaction is typically performed in hot ethanol under reflux. [2]Ethanol serves as a good solvent for both reactants, and the elevated temperature provides the necessary activation energy for the nucleophilic acyl substitution, where the amine displaces the ethoxy group of the ester.

Analytical Characterization: A Self-Validating Protocol

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compounds. A combination of spectroscopic techniques provides a self-validating system.

Step-by-Step Characterization Protocol:
  • Melting Point Analysis: Perform melting point determination on the purified solid. A sharp, defined melting range is an initial indicator of high purity. [3]2. Infrared (IR) Spectroscopy:

    • Objective: To identify key functional groups.

    • Procedure: Record the IR spectrum of the compound.

    • Expected Peaks: Look for characteristic absorption bands:

      • ~3325 cm⁻¹: N-H stretching of the secondary amide. [3] * ~1624 cm⁻¹: C=O stretching of the conjugated amide. [3] * ~1573 cm⁻¹: Olefinic C=C stretch. [3] * ~1205 cm⁻¹: C-N stretching of the amide. [3]3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To elucidate the precise atomic connectivity and structure.

    • Procedure: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H and ¹³C NMR spectra.

    • Key ¹H NMR Signals (Example):

      • A triplet around 8.74 ppm for the amide N-H proton. [2] * A singlet around 8.87 ppm for the C4-H proton of the chromene ring. [2] * Key ¹³C NMR Signals (Example):

      • Signals for the two carbonyl carbons (lactone and amide) appearing around 160-162 ppm. [2]4. Mass Spectrometry (MS):

    • Objective: To confirm the molecular weight of the compound.

    • Procedure: Use High-Resolution Mass Spectrometry (HRMS) with electrospray ionization (ESI).

    • Expected Result: The measured m/z value for the protonated molecule [M+H]⁺ should match the calculated theoretical value with a mass error of less than 5 ppm. [2]

Biological Activities and Therapeutic Potential

The 2H-chromene scaffold is a cornerstone in medicinal chemistry due to its wide range of biological activities. [4]The carboxamide functional group at the C3 position often serves as a critical hydrogen bond donor/acceptor, facilitating interactions with biological targets.

Antimicrobial and Antifungal Activity

Derivatives of this compound have demonstrated significant antibacterial and antifungal properties. [3]Some compounds exhibit a minimum inhibitory concentration (MIC) lower than standard drugs like streptomycin against certain bacterial strains, such as Bacillus cereus. [3]The mechanism is thought to be related to the molecule's electron-donating or electron-accepting capabilities, which can interfere with essential cellular processes in microbes. [3][5]

Monoamine Oxidase (MAO) Inhibition

Certain this compound derivatives have been identified as potent and selective inhibitors of human monoamine oxidase B (hMAO-B). [6]MAO-B is a key enzyme in the degradation of neurotransmitters like dopamine, and its inhibition is a therapeutic strategy for neurodegenerative diseases such as Parkinson's disease. Molecular docking studies suggest that these inhibitors bind within the active site of hMAO-B, forming hydrogen bonds and pi-pi stacking interactions with key amino acid residues like CYSA 172 and ILEA 199. [6]

MAO_Inhibition cluster_pathway Dopaminergic Synapse cluster_drug Therapeutic Intervention Dopamine Dopamine MAOB MAO-B Enzyme Dopamine->MAOB Degradation Metabolites Inactive Metabolites MAOB->Metabolites Increased_Dopamine Increased Dopamine Levels MAOB->Increased_Dopamine leads to Chromene This compound Derivative Chromene->MAOB Inhibition

Caption: Mechanism of MAO-B inhibition by this compound derivatives.

Anticancer and Other Activities

The broader chromene family, including carboxamide derivatives, exhibits a vast array of other pharmacological properties, including anticancer, anti-inflammatory, and anticoagulant activities. [1][2][7]For instance, some derivatives can induce apoptosis in cancer cells by interacting with tubulin at the colchicine-binding site, thereby disrupting microtubule formation and arresting the cell cycle. [1]

Conclusion and Future Outlook

The this compound core is a robust and versatile scaffold with proven therapeutic potential. Its synthetic tractability allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile. The established antimicrobial and neuroprotective activities, particularly as MAO-B inhibitors, highlight its importance in drug discovery. Future research will likely focus on optimizing the structure-activity relationships of these derivatives to enhance potency and selectivity, as well as exploring novel therapeutic applications for this privileged chemical structure.

References

  • Olomola, T. O., et al. (2019). Synthesis and Antimicrobial Activities of this compound Derivatives: Experimental and Computational Studies. De La Salle University. Available at: [Link]

  • Ali, T. E., et al. (2021). The Synthesis and Chemistry of 2-Imino-2H-Chromene-3-Carbo(Thio) Amides. Mini-Reviews in Organic Chemistry, 18(6), 786-807. Available at: [Link]

  • Bîcu, E., et al. (2024). N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. Molbank, 2024(1), M1844. Available at: [Link]

  • Wang, B., et al. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/[3 + 3] Annulation Cascade. Organic Letters, 20(13), 3955-3959. Available at: [Link]

  • Olomola, T. O., et al. (2019). Synthesis and Antimicrobial Activities of this compound Derivatives: Experimental and Computational Studies. ResearchGate. Available at: [Link]

  • Ali, T. E., et al. (2021). Synthesis and Chemistry of 2-Imino-2H-Chromene-3-Carbo(Thio)Amides. ResearchGate. Available at: [Link]

  • Kelani, T., et al. (2019). Synthesis and antimicrobial activities of this compound derivatives: Experimental and computational studies. ResearchGate. Available at: [Link]

  • Liu, H., et al. (2014). New this compound derivatives: design, synthesis and use as inhibitors of hMAO. European Journal of Medicinal Chemistry, 81, 158-164. Available at: [Link]

  • Nawaz, M. A., et al. (2021). Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives. RSC Advances, 11(36), 22003-22016. Available at: [Link]

  • Raj, V., & Lee, J. (2020). 2H/4H-Chromenes-A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry, 8, 623. Available at: [Link]

  • Various Authors. (2025). Synthesis, Crystal Structure, Spectroscopic Characterization and Anti-fungal Activity of Ethyl 2-Oxo-2H-chromene-3-carboxylateDerivatives. ResearchGate. Available at: [Link]

  • Al-Warhi, T., et al. (2018). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 23(8), 2084. Available at: [Link]

  • Various Authors. Scheme 1. Synthesis of 2-oxo-2H-chromene-3-carboxylic acid.... ResearchGate. Available at: [Link]

  • Chen, Y.-L., et al. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Molecules, 26(6), 1668. Available at: [Link]

Sources

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2H-Chromene-3-Carboxamide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Chromene Core and the Quest for Mechanism

The 2H-chromene scaffold is a privileged heterocyclic structure, forming the backbone of numerous natural products like flavonoids, tocopherols, and anthocyanins.[1][2] Its synthetic derivatives, particularly the 2H-chromene-3-carboxamide class, have garnered significant attention from the medicinal chemistry community. These compounds exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][3][4] This therapeutic potential stems from their ability to interact with a diverse array of cellular targets.[2][5]

However, a promising phenotype is merely the starting point. For any compound to progress through the rigorous drug development pipeline, a deep and precise understanding of its mechanism of action (MoA) is non-negotiable. It is the compass that guides lead optimization, predicts potential side effects, and ultimately defines the therapeutic window. This guide provides researchers, scientists, and drug development professionals with a strategic, technically-grounded framework for dissecting the MoA of novel this compound compounds. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a self-validating and robust investigative cascade.

A Strategic Framework for MoA Elucidation

Determining a compound's MoA is an iterative process of hypothesis generation and validation. The core objective is to connect the chemical structure to a specific molecular interaction and a subsequent cellular response. Our approach is built on three pillars: identifying the direct molecular target, characterizing the physical interaction, and validating the downstream cellular consequences.

cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation & Interaction Analysis cluster_2 Phase 3: Cellular Pathway Analysis Phenotypic Screening Phenotypic Screening Target Hypothesis Target Hypothesis Phenotypic Screening->Target Hypothesis Bioactive Compound Affinity-Based Methods Affinity-Based Methods Target Hypothesis->Affinity-Based Methods Label-Free Methods Label-Free Methods Target Hypothesis->Label-Free Methods Putative Target(s) Putative Target(s) Affinity-Based Methods->Putative Target(s) Label-Free Methods->Putative Target(s) Biochemical Assays Biochemical Assays Putative Target(s)->Biochemical Assays Biophysical Assays Biophysical Assays Putative Target(s)->Biophysical Assays Validated Target Validated Target Biochemical Assays->Validated Target IC50, Ki, Mode of Inhibition Biophysical Assays->Validated Target KD, kon, koff Cell-Based Assays Cell-Based Assays Validated Target->Cell-Based Assays Pathway Mapping Pathway Mapping Cell-Based Assays->Pathway Mapping Phenotypic Confirmation Mechanism of Action Mechanism of Action Pathway Mapping->Mechanism of Action Downstream Effects

Figure 1: A strategic workflow for Mechanism of Action (MoA) elucidation.

Part 1: Target Identification - Finding the Molecular Handshake

Target identification is the crucial first step in moving from a "black box" phenotypic observation to a concrete molecular mechanism.[6] The goal is to isolate and identify the specific protein(s) or biomolecule(s) that physically bind to the this compound compound. Modern approaches are broadly categorized into affinity-based and label-free methods.[7]

Affinity-Based Pull-Down Methods

The foundational principle of this technique is to use the small molecule as "bait" to "fish" for its binding partners within a complex biological sample, such as a cell lysate.[6][8] This requires chemically modifying the compound to attach it to a solid support or a tag.

Core Rationale: By immobilizing the compound, we can selectively capture proteins that have an affinity for it. Unbound proteins are washed away, and the captured proteins are then eluted and identified, typically by mass spectrometry. The choice of where to attach the linker on the this compound scaffold is critical and should be guided by Structure-Activity Relationship (SAR) data to ensure the modification occurs at a position not essential for its biological activity.[8]

cluster_0 Affinity Matrix Compound Compound Linker Compound->Linker Bead Agarose Bead Linker->Bead Incubate Incubate & Wash Bead->Incubate Lysate Cell Lysate (Protein Mixture) Lysate->Incubate Elute Elute Bound Proteins Incubate->Elute MS LC-MS/MS Analysis Elute->MS TargetID Target Protein Identification MS->TargetID

Figure 2: Workflow for affinity-based target identification.

Experimental Protocol: On-Bead Affinity Pulldown

  • Probe Synthesis: Covalently attach a linker (e.g., polyethylene glycol) to a non-critical position of the this compound. Conjugate the distal end of the linker to a solid support, such as NHS-activated agarose beads. A control set of beads with no compound should also be prepared.

  • Lysate Preparation: Culture relevant cells to ~80-90% confluency. Lyse the cells in a non-denaturing buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.

  • Incubation: Incubate the cleared cell lysate with the compound-conjugated beads (and control beads) for 2-4 hours at 4°C with gentle rotation. To reduce non-specific binding, a competition experiment can be run in parallel, where the lysate is pre-incubated with an excess of the free, unconjugated compound before adding the beads.

  • Washing: Wash the beads extensively (e.g., 5 times) with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins. This can be done by boiling the beads in SDS-PAGE loading buffer or by competitive elution with a high concentration of the free compound.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE. Excise the entire protein lane, perform in-gel trypsin digestion, and identify the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the protein hits from the compound-bead pulldown with the control beads. True targets should be significantly enriched in the compound sample and their binding should be diminished in the competition experiment.

Label-Free Methods

These methods avoid the potential pitfalls of chemical modification by using the compound in its native state.[7] A powerful example is the Cellular Thermal Shift Assay (CETSA).

Core Rationale: CETSA is based on the principle of ligand-induced thermal stabilization.[7] When a small molecule binds to its target protein, it generally increases the protein's stability, making it more resistant to heat-induced denaturation. By heating cell lysates or intact cells treated with the compound to various temperatures, we can identify which proteins are stabilized.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Treatment: Treat cultured cells with the this compound compound or a vehicle control (e.g., DMSO) for a defined period.

  • Heating: Harvest the cells, resuspend them in a buffered solution, and divide them into aliquots. Heat each aliquot to a different temperature (e.g., a gradient from 40°C to 70°C) for 3 minutes, followed by immediate cooling.

  • Lysis and Separation: Lyse the cells (e.g., by freeze-thaw cycles) to release soluble proteins. Pellet the aggregated, denatured proteins by ultracentrifugation.

  • Detection: Collect the supernatant containing the soluble (non-denatured) proteins. Analyze the abundance of specific proteins at each temperature in both vehicle- and compound-treated samples using Western Blotting.

  • Data Analysis: A target protein will show a "thermal shift," meaning it remains soluble at higher temperatures in the compound-treated sample compared to the vehicle control. This generates a sigmoidal "melting curve" that shifts to the right upon ligand binding.

Part 2: Target Validation and Interaction Characterization

Identifying a putative target is not the end of the story. It is a hypothesis that requires rigorous validation. We must confirm the direct interaction and quantify its characteristics.

Biochemical Assays: Confirming Functional Modulation

If the identified target is an enzyme, the most direct validation is to assess whether the compound modulates its activity in a purified, cell-free system.[9] Many chromene derivatives have been identified as enzyme inhibitors.[10][11][12]

Known Enzyme Targets for Chromene Derivatives

Compound ClassEnzyme TargetReported Activity (IC50)
Phenylimino-2H-chromen-3-carboxamidesβ-secretase (BACE1)98 nM (for most potent derivative)[10]
2H-chromene-3-carboxamidesMonoamine Oxidase B (hMAO-B)0.93 µM (for most potent derivative)[12]
6-sulfonamide-2H-chromenesα-amylase1.08 µM (for most potent derivative)[11]
6-sulfonamide-2H-chromenesα-glycosidasePotent inhibition noted[11]

Experimental Protocol: In Vitro Enzyme Inhibition Assay

  • Assay Setup: In a microplate, combine the purified target enzyme, its specific substrate, and assay buffer. The assay must utilize a method to detect product formation or substrate depletion over time (e.g., absorbance, fluorescence, or luminescence).[13][14]

  • Compound Addition: Add varying concentrations of the this compound compound (typically a serial dilution) to the wells. Include appropriate controls (no enzyme, no substrate, vehicle only).

  • Reaction Initiation & Monitoring: Initiate the reaction (e.g., by adding substrate or a cofactor). Monitor the reaction progress kinetically using a plate reader.[15]

  • Data Analysis (IC50 Determination): Measure the initial reaction rate (V₀) for each compound concentration. Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

  • Mechanism of Inhibition Studies: To determine if the inhibition is competitive, non-competitive, or uncompetitive, perform the kinetic assay with varying concentrations of both the substrate and the inhibitor. Analyze the data using a double-reciprocal plot (Lineweaver-Burk) to visualize the effect of the inhibitor on Vmax and Km.[9][16]

Biophysical Assays: Quantifying the Binding Event

Biophysical techniques provide orthogonal validation by directly measuring the binding affinity (K_D) and kinetics (k_on, k_off) of the compound-target interaction, independent of functional activity. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are industry standards for this purpose.[9] These methods confirm a physical interaction and provide crucial data for SAR optimization.

Part 3: Elucidating the Cellular Consequences

The final pillar is to connect the validated molecular interaction to the observed cellular phenotype. This involves demonstrating that the compound's effect on cells is a direct result of its action on the identified target.

Cell-Based Functional Assays

These assays bridge the gap between biochemistry and cell biology.[17] If a compound inhibits a specific kinase, we must show that downstream phosphorylation events in the relevant signaling pathway are consequently reduced in treated cells.

GF Growth Factor Receptor Receptor GF->Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B (Target) Kinase_A->Kinase_B Phosphorylates (p-Kinase B) Kinase_C Kinase C Kinase_B->Kinase_C Phosphorylates (p-Kinase C) TF Transcription Factor Kinase_C->TF Activates Proliferation Cell Proliferation TF->Proliferation Drives Compound 2H-Chromene- 3-Carboxamide Compound->Kinase_B Inhibits

Figure 3: A hypothetical signaling pathway inhibited by a this compound.

Experimental Protocol: Western Blot for Pathway Analysis

  • Cell Treatment: Seed cells in culture plates. Once attached, treat them with the compound at various concentrations (e.g., 0.5x, 1x, 5x IC50) for different time points. Include a positive control (a known activator of the pathway) and a vehicle control.

  • Protein Extraction: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Quantification & Electrophoresis: Quantify the total protein concentration (e.g., using a BCA assay). Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer & Blocking: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Block the membrane with a protein solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated form of a downstream substrate of the target protein (e.g., anti-p-Kinase C from Figure 3). Subsequently, probe with a primary antibody for the total amount of that protein as a loading control.

  • Detection: After washing, incubate with a secondary antibody conjugated to an enzyme (like HRP). Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities. A successful MoA validation will show a dose-dependent decrease in the phosphorylated protein signal, while the total protein level remains unchanged.

Conclusion: Synthesizing the Narrative

Elucidating the mechanism of action for a this compound compound is a systematic investigation that builds a coherent, evidence-based narrative. It begins with the unbiased identification of a molecular target, proceeds to the rigorous validation and quantitative characterization of that interaction, and culminates in linking that specific molecular event to the overall cellular response. By employing a multi-faceted approach combining affinity and label-free proteomics, biochemical kinetics, and functional cell biology, researchers can construct a high-confidence MoA model. This detailed understanding is the bedrock upon which successful, rationally designed therapeutic agents are built.

References

  • N. Thomas and Dr. Subin Mary Zachariah, "Pharmacological activities of chromene derivatives: An overview", Asian Journal of Pharmaceutical and Clinical Research, vol. 6, no. 4, pp. 11-15, 2013. [Link]

  • Tabana, Y. M., et al. "Target identification of small molecules: an overview of the current applications in drug discovery." EJNMMI Radiopharmacy and Chemistry 8.1 (2023): 31. [Link]

  • Singh, O., et al. "Review on Chromen derivatives and their Pharmacological Activities." Research Journal of Pharmacy and Technology 13.11 (2020): 5601-5608. [Link]

  • UCL. "Target Identification and Validation (Small Molecules)." UCL Translational Research Office. [Link]

  • Tabana, Y. M., et al. "(PDF) Target identification of small molecules: an overview of the current applications in drug discovery." ResearchGate. [Link]

  • Broad Institute. "Small-molecule Target and Pathway Identification." Broad Institute. [Link]

  • Lomenick, B., et al. "Identification of direct protein targets of small molecules." ACS chemical biology 4.1 (2009): 39-50. [Link]

  • Al-Warhi, T., et al. "A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential." Oriental Journal of Chemistry 39.5 (2023). [Link]

  • Gaikwad, A., et al. "Synthesis and antimicrobial activities of this compound derivatives: Experimental and computational studies." ResearchGate. [Link]

  • Kumar, A., et al. "Pharmacological activities of chromene derivatives: An overview." ResearchGate. [Link]

  • Semantic Scholar. "PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW." Semantic Scholar. [Link]

  • Wikipedia. "Enzyme assay." Wikipedia. [Link]

  • Olomola, T. O., et al. "Synthesis and Antimicrobial Activities of this compound Derivatives: Experimental and Computational Studies." De La Salle University. [Link]

  • Tip Biosystems. "What Are Enzyme Kinetic Assays?" Tip Biosystems. [Link]

  • Ali, M. A., et al. "Phenylimino-2H-chromen-3-carboxamide derivatives as novel small molecule inhibitors of β-secretase (BACE1)." PubMed. [Link]

  • Al-Warhi, T., et al. "Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives." Molecules 26.6 (2021): 1693. [Link]

  • LSU Health Shreveport. "Enzyme Assays and Kinetics." LSU School of Medicine. [Link]

  • Sygnature Discovery. "Mechanism of Action (MOA)." Sygnature Discovery. [Link]

  • Olomola, T. O., et al. "Synthesis and Antimicrobial Activities of 2H-Chromene-3- Carboxamide Derivatives: Experimental and Computational Studies." ResearchGate. [Link]

  • El-Sayed, N. N. E., et al. "Innovation of 6-sulfonamide-2H-chromene derivatives as antidiabetic agents targeting α-amylase, α-glycosidase, and PPAR-γ inhibitors with in silico..." RSC Advances 14.23 (2024): 16404-16421. [Link]

  • Liu, X. H., et al. "New this compound derivatives: design, synthesis and use as inhibitors of hMAO." European journal of medicinal chemistry 81 (2014): 242-249. [Link]

Sources

A Senior Application Scientist's Guide to the In Vitro Screening of Novel 2H-Chromene-3-Carboxamide Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Therapeutic Promise of the Chromene Scaffold

The 2H-chromene scaffold is a privileged structure in medicinal chemistry, appearing as a core component in numerous natural products and synthetic molecules with a vast spectrum of biological activities.[1][2][3] Derivatives of 2H-chromene-3-carboxamide, in particular, have garnered significant attention for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][2][3][4][5] The versatility of this scaffold allows for extensive chemical modification, making it an ideal candidate for the generation of diverse compound libraries aimed at discovering novel therapeutic agents.

This guide provides a comprehensive framework for the in vitro screening of novel this compound libraries. It is designed for drug discovery professionals and moves beyond simple protocol recitation to explain the strategic rationale behind each step of the screening cascade. Our focus is on building a robust, self-validating workflow that efficiently identifies and characterizes promising lead compounds.

Part 1: The Foundation - Library Design and Synthesis

The quality of any screening campaign is fundamentally dependent on the quality and design of the compound library. While this guide focuses on screening, a brief consideration of the library's origin is paramount. Synthesis of this compound libraries often employs methods like the Baylis-Hillman reaction or modern catalytic strategies such as rhodium(III)-catalyzed C–H activation, allowing for the creation of a diverse set of analogs.[4][6]

Key Consideration: The design of the library should be hypothesis-driven. Are you targeting a specific enzyme family, like kinases or monoamine oxidases?[7][8] Or are you seeking a desired cellular phenotype, such as apoptosis induction in cancer cells?[1] This initial decision will dictate the entire screening strategy.

Part 2: The Screening Cascade: A Multi-Tiered Strategy

A successful screening campaign is not a single experiment but a logical, tiered progression designed to eliminate unpromising compounds efficiently while gathering increasingly detailed information about potential hits. This cascade approach minimizes cost and effort by applying the most resource-intensive assays only to the most promising candidates.

Screening_Cascade cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Secondary & Mechanistic Assays cluster_3 Outcome Library Compound Library (10,000s of compounds) HTS High-Throughput Screening (HTS) (Single concentration) Library->HTS Identifies initial 'hits' Hit_Confirmation Hit Confirmation (Fresh compound powder) HTS->Hit_Confirmation Confirms activity Dose_Response Dose-Response & Potency (IC₅₀) Hit_Confirmation->Dose_Response Quantifies potency Cytotoxicity Counter-Screen: General Cytotoxicity Dose_Response->Cytotoxicity Assesses therapeutic window Target_Engagement Target Engagement/ Enzyme Inhibition Cytotoxicity->Target_Engagement Validates mechanism Selectivity Selectivity Profiling (Off-target screening) Target_Engagement->Selectivity Determines specificity Cell_Based Cell-Based Phenotypic Assays Selectivity->Cell_Based Confirms cellular effect Lead_Candidate Validated Hit/ Lead Candidate Cell_Based->Lead_Candidate Prioritizes for further development

Caption: The In Vitro Drug Discovery Screening Cascade.

Tier 1: Primary Screening & Hit Identification

The goal of primary screening is to rapidly assess the entire library to identify "hits"—compounds that show activity in a target-specific or phenotypic assay. High-Throughput Screening (HTS) is the cornerstone of this stage, utilizing automation to test thousands of compounds per day.[9][10]

Causality Behind the Choice: We use HTS to cast a wide net. By testing at a single, relatively high concentration (e.g., 10-20 µM), we aim to identify all potential actives, accepting that this will include false positives. The key is speed and scale.[11][12]

Self-Validating System: A robust HTS assay includes critical controls on every plate:

  • Negative Controls: Wells containing only vehicle (e.g., DMSO) to define baseline activity (0% effect).

  • Positive Controls: Wells containing a known active compound to define maximal activity (100% effect).

  • Assay Quality Metric: The Z'-factor is calculated from these controls. A Z'-factor > 0.5 is considered the gold standard for an excellent, reliable assay.

Tier 2: Hit Confirmation and Triage

Hits from the primary screen are considered provisional. This tier is designed to confirm their activity and eliminate artifacts.

Step 1: Hit Confirmation. The first crucial step is to re-test the initial hits. This must be done using a fresh, dry powder sample of the compound to rule out issues with compound degradation or concentration errors in the original screening plates.

Step 2: Dose-Response and Potency Determination. Confirmed hits are then tested across a range of concentrations (typically using a serial dilution). This allows for the calculation of the IC₅₀ (half-maximal inhibitory concentration) , which is the concentration of the compound required to achieve 50% of the maximal effect.[13] The IC₅₀ is a critical measure of a compound's potency.

Step 3: General Cytotoxicity Profiling. This is arguably the most important counter-screen.[14] A compound may appear to be a potent inhibitor in a biochemical assay, but if it simply kills all cells, its activity is non-specific and therapeutically useless.[15] Cytotoxicity assays measure the overall health of cells after exposure to the compound.[16][17]

Data Presentation: Comparison of Common Cytotoxicity Assays

Assay NamePrincipleAdvantagesDisadvantages
MTT Assay Measures mitochondrial reductase activity in viable cells, which converts MTT tetrazolium salt to a purple formazan product.[18]Inexpensive, widely used, good for adherent cells.Can be affected by compounds that alter cellular metabolism; endpoint assay.
Trypan Blue Exclusion Viable cells with intact membranes exclude the blue dye, while non-viable cells take it up and stain blue.[16]Simple, rapid, inexpensive.Manual counting can be subjective; only measures membrane integrity.
Propidium Iodide (PI) Staining PI is a fluorescent dye that cannot cross the membrane of live cells, but intercalates with the DNA of dead cells.[16][19]Quantitative (flow cytometry), specific for membrane integrity.Requires more specialized equipment (flow cytometer or fluorescence microscope).
CellTiter-Glo® A luminescent assay that quantifies ATP, an indicator of metabolically active, viable cells.[13]Highly sensitive, rapid (one-step), suitable for HTS.More expensive than colorimetric assays.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is a foundational method for assessing the impact of your this compound library on cell viability.[18]

  • Cell Seeding: Plate your chosen cell line (e.g., MCF-7 breast cancer cells) in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of your test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells. Include vehicle-only (negative control) and a known cytotoxic agent (positive control) wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium. Add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Data Acquisition: Read the absorbance of the plate at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the viability percentage against the log of the compound concentration to determine the IC₅₀ value.

MTT_Principle cluster_0 Viable Cell Mitochondria Mitochondrial Reductase Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan Conversion MTT MTT (Yellow, Soluble) MTT->Mitochondria Quantification Measure Absorbance @ 570nm Formazan->Quantification Solubilize & Read

Caption: Principle of the MTT Cell Viability Assay.

Tier 3: Secondary & Mechanistic Assays

Compounds that are potent and non-toxic (or selectively toxic to cancer cells, for instance) advance to this tier. Here, we aim to understand how they work.

Target-Based vs. Phenotypic Screening: Your approach here depends on your initial strategy.

Screening_Approaches cluster_target Target-Based Screening cluster_phenotypic Phenotypic Screening Target Known Target (e.g., Kinase, Enzyme) Biochemical_Assay Biochemical Assay (e.g., Enzyme Inhibition) Target->Biochemical_Assay Cell_Assay Cellular Assay (Confirm cell permeability & activity) Biochemical_Assay->Cell_Assay Phenotype Desired Phenotype (e.g., Apoptosis) Cell_Assay->Phenotype Cell_Phenotype Desired Phenotype (e.g., Apoptosis) Phenotypic_Assay Cell-Based Assay (Measure phenotype) Cell_Phenotype->Phenotypic_Assay Target_ID Target Deconvolution (Identify the molecular target) Phenotypic_Assay->Target_ID Mechanism Mechanism of Action Target_ID->Mechanism

Sources

The 2H-Chromene-3-Carboxamide Core: A Privileged Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Power of the Privileged Scaffold

In the intricate world of drug discovery, the concept of a "privileged scaffold" stands as a cornerstone of efficient and successful therapeutic design. First introduced by Evans in 1988, this term describes a molecular framework that can serve as a high-affinity ligand for multiple, often unrelated, biological targets.[1] These scaffolds are not mere chemical curiosities; they are nature's pre-validated starting points, offering a significant advantage in the quest for novel drugs by increasing the hit rate in screening campaigns and providing a solid foundation for lead optimization.[1][2] Characteristics of these elite structures include high chemical stability, amenability to diverse functionalization, and favorable pharmacokinetic properties.[1] Within this exclusive class of molecular architectures, the 2H-chromene-3-carboxamide moiety has emerged as a particularly versatile and potent scaffold, demonstrating a remarkable breadth of biological activities. This guide will provide an in-depth exploration of the this compound core, from its synthesis to its diverse applications in medicinal chemistry, offering insights for researchers and drug development professionals.

Synthetic Strategies: Building the this compound Core

The synthetic accessibility of a scaffold is paramount to its utility in medicinal chemistry. The this compound framework can be constructed through several reliable synthetic routes, often starting from readily available precursors. A common and effective method involves the coupling of a 2H-chromene-3-carboxylic acid derivative with a desired amine.

A widely employed route to the precursor 2H-chromene-3-carboxylic acids is through a Baylis-Hillman reaction. This reaction, typically between a salicylaldehyde derivative and an acrylate, forms a key intermediate that can then be cyclized to the 2H-chromene ring system.[3] The subsequent amide coupling is a standard and versatile reaction in organic synthesis.

Below is a generalized workflow for the synthesis of this compound derivatives.

G cluster_0 Step 1: Baylis-Hillman Reaction cluster_1 Step 2: Cyclization cluster_2 Step 3: Amide Coupling Salicylaldehyde Substituted Salicylaldehyde Adduct Baylis-Hillman Adduct Salicylaldehyde->Adduct Acrylate tert-Butyl Acrylate Acrylate->Adduct DABCO DABCO (catalyst) DABCO->Adduct Chromene_Acid 2H-Chromene-3-carboxylic Acid Adduct->Chromene_Acid Acid_Catalyst Acid Catalyst Acid_Catalyst->Chromene_Acid Final_Product This compound Derivative Chromene_Acid->Final_Product Amine Primary/Secondary Amine (R-NH2) Amine->Final_Product DCC DCC (coupling agent) DCC->Final_Product G LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK Inflammation Inflammatory Response (NO, IL-6, TNF-α) MAPK->Inflammation Chromene 2H-Chromene Derivative Chromene->TLR4 Inhibition

Sources

Initial Toxicology Screening of 2H-Chromene-3-Carboxamide Derivatives: A Framework for Early-Stage Safety Assessment

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise and Toxicological Imperative of the Chromene Scaffold

The 2H-chromene-3-carboxamide scaffold is a privileged heterocyclic structure that has garnered significant interest in medicinal chemistry. Derivatives of this core have demonstrated a wide array of biological activities, including antimicrobial, anticancer, and monoamine oxidase (MAO) inhibitory properties.[1][2][3][4][5] The versatility of the chromene ring system allows for extensive structural modification, enabling the fine-tuning of pharmacological activity.[6] However, as with any novel chemical entity destined for therapeutic use, a thorough evaluation of its safety profile is as critical as the assessment of its efficacy.[7][8]

Early-stage toxicological screening is not merely a regulatory hurdle but a fundamental component of efficient drug discovery.[8][9] Identifying potential liabilities such as cytotoxicity, genotoxicity, or cardiotoxicity before significant resources are invested allows for the early termination of unsuitable candidates and provides crucial structure-activity relationship (SAR) data to guide the design of safer, more effective molecules.[10][11]

This guide presents a structured, multi-tiered approach to the initial toxicological screening of novel this compound derivatives. It is designed to provide a robust, self-validating framework that moves logically from broad-based in vitro assessments to targeted safety pharmacology and preliminary in vivo studies. The causality behind each experimental choice is explained, providing researchers with not just a protocol, but a strategic roadmap for de-risking this promising class of compounds.

Part 1: Foundational In Vitro Assessment: The Broad Net

The initial phase of screening is designed to rapidly identify compounds with overt cellular toxicity or mutagenic potential and to understand their basic metabolic fate. These assays are typically high-throughput and serve as the first filter in the safety assessment cascade.[10][11]

Chapter 1.1: Cytotoxicity Profiling

Rationale: The first question for any potential therapeutic is whether it kills cells indiscriminately. Cytotoxicity assays measure a compound's ability to cause cell death.[7] This data is crucial for establishing a therapeutic window—the concentration range where the compound elicits its desired pharmacological effect without causing significant toxicity. The half-maximal inhibitory concentration (IC50) is the standard metric derived from these assays. Numerous chromene derivatives have been evaluated for their cytotoxic potential against various cancer cell lines, making this a critical starting point.[12][13][14]

Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method that measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[7] It is a robust, widely adopted, and cost-effective method for initial cytotoxicity screening.

  • Cell Culture: Plate human cell lines (e.g., HepG2 for liver toxicity, HEK293 for general cytotoxicity) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C and 5% CO₂.[12]

  • Compound Preparation: Prepare a stock solution of the this compound derivative in DMSO. Create a series of dilutions in the culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent-induced toxicity.[12]

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include vehicle control (medium with 0.1% DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate the plates for 48-72 hours under standard cell culture conditions.[15]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.[12]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Compound IDCell LineIncubation Time (h)IC50 (µM)
DERIVATIVE-01HepG2728.5
DERIVATIVE-01HEK2937225.1
DERIVATIVE-02HepG272> 100
DERIVATIVE-02HEK29372> 100
Doxorubicin (Control)HepG2720.9
Chapter 1.2: Genotoxicity Assessment

Rationale: Genotoxicity is the ability of a chemical to damage DNA, which can lead to mutations and potentially cancer.[16] Assessing genotoxic liabilities is a mandatory part of preclinical safety testing.[16][17] An early negative result in a bacterial mutation assay provides significant confidence, while a positive result is a major red flag that often requires extensive follow-up and may halt development.[16]

Recommended Assay: Bacterial Reverse Mutation Test (Ames Test - OECD 471)

The Ames test is the gold standard for identifying compounds that can cause gene mutations.[18][19] It uses several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize histidine. The assay measures the ability of a test compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium. The test is conducted with and without a metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.[18][19]

Ames_Test_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Outcome Compound Test Compound (this compound) Plate_NoS9 Plate Incorporation Assay (-S9) Compound->Plate_NoS9 Plate_S9 Plate Incorporation Assay (+S9) Compound->Plate_S9 Strains S. typhimurium Strains (e.g., TA98, TA100, TA1535) Strains->Plate_NoS9 Strains->Plate_S9 S9_Mix S9 Metabolic Activation Mix S9_Mix->Plate_S9 Incubate Incubate Plates (37°C, 48-72h) Plate_NoS9->Incubate Plate_S9->Incubate Count Count Revertant Colonies Incubate->Count Compare Compare to Vehicle Control Count->Compare Result Genotoxic or Non-Genotoxic? Compare->Result

Caption: Workflow for the Ames bacterial reverse mutation test.

  • Strain Selection: Use a standard set of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA to detect different types of mutations.[18]

  • Dose Selection: Perform a preliminary range-finding study to determine the appropriate concentration range, which should include cytotoxic concentrations.

  • Plate Incorporation: In separate tubes, mix the test compound at various concentrations, the bacterial culture, and either a phosphate buffer (-S9) or the S9 mix (+S9).

  • Plating: Pour the mixture onto minimal glucose agar plates (lacking histidine).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Evaluation: A compound is considered mutagenic if it produces a concentration-dependent increase in revertant colonies that is at least double the background (vehicle control) count.

Chapter 1.3: Metabolic Stability

Rationale: A drug's metabolic stability profoundly impacts its pharmacokinetic profile, including its half-life and bioavailability.[20][21] Compounds that are metabolized too quickly may not achieve therapeutic concentrations, while those that are metabolized too slowly could accumulate and cause toxicity.[20] Early assessment of metabolic stability using liver fractions (microsomes or S9) helps predict in vivo clearance and identifies potential metabolic liabilities.[22][23]

Recommended Assay: Liver Microsomal Stability Assay

This assay measures the rate at which a compound is metabolized by Phase I enzymes, primarily Cytochrome P450s (CYPs), which are abundant in liver microsomes.[21][24] The output is typically expressed as intrinsic clearance (Clint) or half-life (t½).

  • Reagent Preparation: Prepare pooled liver microsomes (human, rat), NADPH (cofactor), and the test compound.

  • Incubation: Incubate the test compound (e.g., at 1 µM) with the liver microsomes in a phosphate buffer at 37°C.

  • Reaction Initiation: Start the metabolic reaction by adding NADPH.

  • Time Points: Collect aliquots at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Calculation: Plot the natural log of the percentage of the compound remaining versus time. The slope of this line is used to calculate the half-life (t½) and intrinsic clearance.

Compound IDSpeciesHalf-Life (t½, min)Intrinsic Clearance (Clint, µL/min/mg)Classification
DERIVATIVE-01Human1592.4High Clearance
DERIVATIVE-02Human8516.3Low Clearance
Verapamil (Control)Human2263.0Moderate Clearance

Part 2: Early Safety Pharmacology: Critical Organ Systems

After passing the initial broad screening, promising candidates should be evaluated for specific, high-impact liabilities. Cardiotoxicity is a leading cause of drug attrition and withdrawal from the market, making it a priority for early assessment.[9]

Chapter 2.1: Cardiotoxicity Screening (hERG Assay)

Rationale: The human Ether-a-go-go-Related Gene (hERG) encodes a potassium ion channel (IKr) critical for cardiac repolarization.[25][26] Inhibition of this channel can delay repolarization, leading to QT interval prolongation on an electrocardiogram (ECG). This can escalate to a life-threatening arrhythmia called Torsades de Pointes (TdP).[26] Regulatory agencies, such as the FDA, mandate hERG testing as part of the safety assessment (ICH S7B guideline).[26][27]

Recommended Assay: Automated Patch-Clamp hERG Assay

Automated electrophysiology platforms (e.g., QPatch, SyncroPatch) provide a higher-throughput alternative to traditional manual patch-clamp for assessing compound effects on the hERG channel.[25] These systems use cultured cell lines (e.g., HEK293) stably expressing the hERG channel to measure ion flow in response to a specific voltage protocol.[25]

  • Cell Preparation: Use HEK293 cells stably transfected with the hERG KCNH2 gene.

  • Compound Application: The automated system applies the test compound at multiple concentrations (e.g., 0.1, 1, 10 µM) sequentially to the cells.[25] A vehicle control (DMSO) and a potent hERG inhibitor (e.g., E-4031) are included as negative and positive controls, respectively.[25]

  • Electrophysiology: A specific voltage protocol is applied to elicit the hERG tail current, which is recorded continuously.[27]

  • Data Acquisition: The system measures the peak tail current before and after compound application.

  • Analysis: The percentage of hERG current inhibition is calculated for each concentration. An IC50 value is determined by fitting the concentration-response data to the Hill equation.

Compound IDhERG Inhibition IC50 (µM)Risk Classification
DERIVATIVE-012.5High Risk
DERIVATIVE-02> 30Low Risk
E-4031 (Control)0.009High Risk

Part 3: Preliminary In Vivo Evaluation

Compounds that demonstrate a clean profile in in vitro assays (low cytotoxicity, non-genotoxic, metabolically stable, and low hERG risk) can be advanced to a preliminary in vivo study to assess their effects in a whole-organism system.[28]

Chapter 3.1: Acute Oral Toxicity (OECD Guidelines)

Rationale: Acute oral toxicity studies provide essential information on the potential health hazards of a single, short-term oral exposure to a substance.[29] This data is used to determine the dose range for subsequent studies and is a key component of regulatory classification and labeling.[29][30] Modern methods focus on using fewer animals and observing for signs of toxicity rather than lethality alone.[31]

Recommended Method: Acute Toxic Class Method (OECD 423) or Up-and-Down Procedure (OECD 425)

These methods are preferred over the classical LD50 test (OECD 401) as they use significantly fewer animals to classify a compound's toxicity.[30] The procedure involves dosing animals sequentially, with the outcome for one animal determining the dose for the next.

  • Animal Model: Use a single sex of a standard rodent species (typically nulliparous, non-pregnant female rats).[30]

  • Starting Dose: Select a starting dose (e.g., 300 mg/kg) based on available in vitro data or structure-activity relationships.[30]

  • Dosing: Administer the compound orally by gavage to a single animal.

  • Observation: Observe the animal closely for the first few hours and then periodically for 14 days for signs of toxicity (e.g., changes in behavior, body weight, coordination, respiration).[31]

  • Dose Adjustment:

    • If the animal survives, dose the next animal at a higher fixed dose level.

    • If the animal dies, dose the next animal at a lower fixed dose level.[30]

  • Endpoint: The test is complete when enough information is gathered to classify the substance according to the Globally Harmonized System (GHS). The outcome provides a range for the lethal dose rather than a precise LD50 point estimate.

  • Necropsy: A gross necropsy is performed on all animals at the end of the study.

Part 4: Integrated Data Analysis & Decision Making

The true power of this screening cascade lies in the integration of all data points to form a holistic preliminary safety profile. No single assay determines a compound's fate; rather, the collective evidence guides the decision-making process.

Causality and Interpretation:

  • A high cytotoxicity IC50 relative to the pharmacological potency (the therapeutic index) is desirable. If the IC50 is close to the efficacy concentration, the therapeutic window is narrow.

  • A positive Ames test is a significant hurdle. The causality may be direct DNA interaction or through a reactive metabolite, but either outcome often leads to termination unless the indication is for a life-threatening disease with no other treatments.[16]

  • Metabolic instability (high clearance) suggests the compound may have poor bioavailability and a short half-life in vivo, potentially limiting its efficacy.[21] Conversely, very low clearance could lead to accumulation and toxicity.[20]

  • A potent hERG inhibition IC50 (e.g., <10 µM) is a major concern for cardiotoxicity.[25] The risk is evaluated by comparing this value to the expected therapeutic plasma concentration.

  • The acute oral toxicity study provides the first insight into whole-system toxicity and helps set the maximum tolerated dose (MTD) for future efficacy studies.

Decision_Tree Start Start: New this compound Derivative Cytotoxicity Cytotoxicity Assay (MTT) Start->Cytotoxicity Ames Ames Test Cytotoxicity->Ames IC50 > 30x Efficacy Conc. Stop Stop/Redesign Cytotoxicity->Stop IC50 < 10x Efficacy Conc. Metabolism Metabolic Stability Ames->Metabolism Negative Ames->Stop Positive hERG hERG Assay Metabolism->hERG t½ > 15 min Consider_Risk Proceed with Caution/ Characterize Risk Metabolism->Consider_Risk t½ < 15 min (Potential Efficacy Issue) Acute_Tox Acute Oral Toxicity hERG->Acute_Tox IC50 > 10 µM hERG->Stop IC50 < 1 µM hERG->Consider_Risk 1 µM < IC50 < 10 µM Acute_Tox->Stop LD50 < 300 mg/kg Proceed Proceed to Further Studies Acute_Tox->Proceed LD50 > 2000 mg/kg Acute_Tox->Consider_Risk 300 < LD50 < 2000 mg/kg

Caption: A simplified decision-making flowchart for toxicological screening.

Conclusion

The initial toxicological screening of novel this compound derivatives is a critical, value-adding process in drug discovery. By employing a systematic, tiered approach—beginning with broad in vitro assessments of cytotoxicity, genotoxicity, and metabolic stability, followed by targeted safety pharmacology for cardiotoxicity, and culminating in a preliminary in vivo acute toxicity study—researchers can make informed, data-driven decisions. This framework allows for the efficient identification of promising candidates with acceptable safety profiles, ultimately reducing the high attrition rates that plague pharmaceutical development and accelerating the journey of potentially life-saving therapeutics to the clinic.

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The Evolving Landscape of 2H-Chromenes: A Technical Guide to Structure-Activity Relationships for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 2H-Chromene

The 2H-chromene scaffold, a bicyclic ether consisting of a benzene ring fused to a dihydropyran ring, is a cornerstone in the architecture of numerous natural products and synthetic molecules of therapeutic interest.[1][2] This "privileged scaffold" is renowned for its broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[3][4][5][6] The structural versatility of the 2H-chromene ring system allows for extensive chemical modifications, making it an attractive template for the design and development of novel drug candidates. Understanding the intricate structure-activity relationships (SAR) of substituted 2H-chromenes is paramount for medicinal chemists to rationally design and optimize compounds with enhanced potency and selectivity for a myriad of biological targets.[3][5] This in-depth technical guide provides a comprehensive overview of the SAR studies of substituted 2H-chromenes, delving into their synthesis, key biological activities, and the critical influence of various substituents on their pharmacological effects.

Synthetic Strategies: Accessing Chemical Diversity

The exploration of 2H-chromene SAR is intrinsically linked to the synthetic methodologies available to generate a diverse library of analogues. A variety of synthetic routes have been developed, ranging from classical condensation reactions to modern catalytic methods, enabling the introduction of a wide array of substituents at various positions of the chromene core.

Key Synthetic Approaches:
  • Condensation Reactions: One of the most common approaches involves the reaction of salicylaldehydes with various active methylene compounds. For instance, the one-pot, three-component reaction of salicylaldehydes, acetylacetone, and an alcohol catalyzed by tetra-n-butylammonium fluoride (TBAF) provides a straightforward route to alkoxy-substituted 2H-chromenes.[7]

  • Intramolecular Cyclization: Electrophilic cyclization of substituted propargylic aryl ethers using reagents like I₂, ICl, or PhSeBr yields 3,4-disubstituted 2H-benzopyrans under mild conditions, tolerating a range of functional groups.[8]

  • Catalytic Methods: Transition metal-catalyzed reactions have emerged as powerful tools for 2H-chromene synthesis.[9] For example, an iron-catalyzed intramolecular alkyne-carbonyl metathesis has been developed to produce 3-substituted 2H-chromenes.[1]

  • Petasis Condensation: The Petasis condensation of vinylic or aromatic boronic acids with salicylaldehydes and amines, followed by a thermal cyclization, offers a convenient method for the preparation of 2-substituted 2H-chromenes.[8]

The choice of synthetic strategy is often dictated by the desired substitution pattern, with each method offering unique advantages in terms of substrate scope, efficiency, and functional group tolerance.

Structure-Activity Relationships for Key Biological Targets

The biological activity of 2H-chromenes can be profoundly influenced by the nature and position of substituents on both the aromatic and pyran rings. The following sections dissect the SAR of 2H-chromenes against several important therapeutic targets.

Anticancer Activity

The 2H-chromene scaffold is a recurring motif in a multitude of potent anticancer agents.[3][4] SAR studies have revealed several key structural features that govern their cytotoxic and antiproliferative effects.

  • Substitution at C2: The substituent at the C2 position plays a crucial role in modulating anticancer activity. For instance, in a series of 2-substituted 2H-chromenes developed as inhibitors of TGF-β receptors, the nature of the substituent significantly impacted their biological activity.[10]

  • Substitution on the Benzene Ring: The electronic properties and steric bulk of substituents on the aromatic ring are critical. Halogenation, particularly at the C6 and C8 positions, has been shown to enhance anticancer potency.[11][12] For example, a 6-bromo-2-methyl-2H-chromene derivative bearing a hydantoin moiety at the C3 position exhibited a cytotoxicity profile comparable to cisplatin.[12]

  • Substitution at C3: The C3 position is a common site for modification. The introduction of a 3-nitro group, often in combination with a 2-trifluoromethyl group, has been explored for P2Y6 receptor antagonists, a target implicated in cancer.[13] Furthermore, 2H-chromene-3-carboxamides have demonstrated significant antimicrobial and, by extension, potential anticancer activities.[14]

  • Fused Ring Systems: Fusing other heterocyclic rings to the 2H-chromene scaffold can lead to compounds with enhanced antiproliferative activity. For example, benzo[h]chromene derivatives have shown potent activity against various cancer cell lines.[15]

The mechanism of action for many anticancer 2H-chromenes involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways like the hypoxia-inducible factor-1 (HIF-1) pathway.[3][16]

Table 1: SAR Summary of Anticancer 2H-Chromenes

PositionSubstituent TypeEffect on Anticancer ActivityReference
C2Phenyl, Substituted PhenylModulates activity, often essential for potency[10]
C3Nitro, Carboxamide, Methylene-azolidinonesOften enhances activity, provides a point for diversification[12][13][14]
C6Halogens (Br, Cl, F), MethoxyGenerally increases potency, influences lipophilicity[3][11][12]
C8Halogens (Cl)Can contribute to enhanced activity[11]
Fused RingsPyrimidine, TriazoleCan significantly increase antiproliferative effects[15]
Antimicrobial Activity

Substituted 2H-chromenes have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[14][17]

  • Halogenation: The presence and position of halogen substituents on the chromene ring are critical determinants of antibacterial activity. Tri-halogenated 3-nitro-2H-chromenes have displayed potent activity against multidrug-resistant strains of Staphylococcus aureus and Staphylococcus epidermidis.[11] Specifically, a 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene was identified as a particularly effective agent.[11]

  • C3-Carboxamides: Derivatives of 2H-chromene-3-carboxylic acid, particularly the corresponding carboxamides, have shown significant antibacterial and antifungal activity.[14] The nature of the amine used to form the amide bond influences the antimicrobial spectrum and potency.

  • Electron-donating vs. Electron-withdrawing Groups: SAR studies have indicated that electron-withdrawing groups, such as halogens and nitro groups, tend to enhance antibacterial activity, while electron-donating groups on either the aromatic or the C2-phenyl ring often lead to diminished or no inhibition.[11]

Table 2: SAR Summary of Antimicrobial 2H-Chromenes

PositionSubstituent TypeEffect on Antimicrobial ActivityReference
C2-PhenylHalogens (Br)Enhances activity[11]
C3Nitro, CarboxamideCrucial for potent activity[11][14]
C6Halogens (Br)Increases antibacterial potency[11]
C8Halogens (Cl)Contributes to enhanced activity[11]
Antioxidant Activity

The 2H-chromene scaffold is a component of tocopherols (Vitamin E), which are well-known natural antioxidants. Synthetic 2H-chromenes have also been investigated for their antioxidant potential.[1][7]

The antioxidant capacity of chromene derivatives is often attributed to the presence of hydroxyl groups on the aromatic ring, which can donate a hydrogen atom to scavenge free radicals. The substitution pattern on the aromatic ring can influence the redox potential of the molecule and, consequently, its antioxidant activity. For example, a series of alkoxy-substituted 2H-chromenes synthesized via a three-component reaction showed promising antioxidant activities.[7]

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential.

General Synthetic Procedure for 2H-Chromenes via Petasis Condensation
  • To a solution of salicylaldehyde (1.0 eq) in a suitable solvent (e.g., toluene) add the desired amine (1.2 eq) and the vinylic or aromatic boronic acid (1.5 eq).

  • Heat the reaction mixture at reflux for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-substituted 2H-chromene.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

In Vitro Anticancer Activity Assay (MTT Assay)
  • Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized 2H-chromene derivatives (typically ranging from 0.01 to 100 µM) for 48-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)
  • Prepare a serial dilution of the 2H-chromene compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., S. aureus, E. coli).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Data Presentation and Visualization

Clear and concise presentation of SAR data is crucial for interpretation and further drug design efforts.

General Workflow for SAR Studies of 2H-Chromenes

SAR_Workflow cluster_synthesis Synthesis & Diversification cluster_bioassay Biological Evaluation cluster_analysis Data Analysis & Iteration Start Select 2H-Chromene Scaffold Synth Synthesize Analogue Library (Varying Substituents R1, R2, R3) Start->Synth Purify Purification & Characterization (NMR, MS, HPLC) Synth->Purify Screen Primary Screening (e.g., Anticancer, Antimicrobial) Purify->Screen Test Compounds DoseResp Dose-Response & Potency (IC50 / MIC Determination) Screen->DoseResp Selectivity Selectivity & Toxicity Assays DoseResp->Selectivity SAR Establish Structure-Activity Relationship (SAR) Selectivity->SAR Analyze Data Optimize Identify Lead Compound(s) & Design Next Generation SAR->Optimize Optimize->Synth Iterative Design

Caption: General workflow for SAR studies of 2H-chromenes.

Key SAR Insights for Anticancer 2H-Chromenes

SAR_Anticancer cluster_core 2H-Chromene Core cluster_substituents Favorable Substitutions for Anticancer Activity core 2H-Chromene R1 C6/C8: Halogens (Br, Cl) Increases Potency core->R1 Substitution on Benzene Ring R2 C2: Aromatic Rings Modulates Activity core->R2 Substitution at C2 R3 C3: H-bond donors/acceptors (e.g., Carboxamide) Enhances Potency core->R3 Substitution at C3 R4 Fused Heterocycles (e.g., Pyrimidine) Increases Activity core->R4 Annulation

Caption: Key SAR insights for anticancer 2H-chromenes.

Conclusion and Future Perspectives

The 2H-chromene scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Structure-activity relationship studies have illuminated the critical role of substituents in dictating the biological activity of these compounds. For anticancer applications, halogenation of the aromatic ring and the introduction of specific functionalities at the C2 and C3 positions are key strategies for enhancing potency. Similarly, for antimicrobial agents, multi-halogenated 3-nitro-2H-chromenes have shown significant promise.

Future research in this area will likely focus on several key aspects:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by bioactive 2H-chromenes will enable more targeted drug design.

  • Exploration of New Chemical Space: The development of novel synthetic methodologies will allow access to previously unexplored substitution patterns and fused-ring systems, potentially leading to the discovery of compounds with novel biological activities.

  • Optimization of Pharmacokinetic Properties: Alongside potency, future SAR studies must also focus on optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of 2H-chromene derivatives to improve their drug-like characteristics.

  • Application of Computational Methods: In silico modeling and docking studies can be increasingly utilized to predict the binding of 2H-chromenes to their biological targets, thereby guiding the rational design of more potent and selective inhibitors.

References

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  • Synthesis of 2H-chromenes (2H-benzopyrans). Organic Chemistry Portal. [Link]

  • Synthesis and Antimicrobial Activities of 2H-Chromene-3-Carboxamide Derivatives: Experimental and Computational Studies. De La Salle University Research Congress. [Link]

  • Synthesis of substituted 2H-chromenes by a three-component reaction as potential antioxidants. PubMed. [Link]

  • Synthesis and Antibacterial Activities of Some 2H-Chromen-2-one Derivatives. ResearchGate. [Link]

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  • Synthesis and Antibacterial Activities of Some 2H-Chromen-2-one Derivatives. Asian Journal of Chemistry. [Link]

  • In Vitro Antimicrobial and Antioxidant Evaluation of Ultrasonically Synthesized 2-Amino-3-Cyano-4H-Chromene Derivatives. ChemistrySelect. [Link]

  • Structure-activity relationship of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, a novel small molecule hypoxia inducible factor-1 (HIF-1) pathway inhibitor and anti-cancer agent. Semantic Scholar. [Link]

  • Synthesis and Pharmacological Characterization of Multiply Substituted 2H-Chromene Derivatives as P2Y6 Receptor Antagonists. National Institutes of Health. [Link]

  • PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW. Semantic Scholar. [Link]

  • Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. National Institutes of Health. [Link]

  • ChemInform Abstract: 2H-Chromene Derivatives Bearing Thiazolidine-2,4-dione, Rhodanine or Hydantoin Moieties as Potential Anticancer Agents. ResearchGate. [Link]

  • Biological importance of structurally diversified chromenes. ResearchGate. [Link]

  • Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][3][18]Oxazines, and Chromeno[2,3-d]Pyrimidines. ResearchGate. [Link]

  • 2H-chromene and 7H-furo-chromene derivatives selectively inhibit tumour associated human carbonic an. UniCA IRIS. [Link]

  • Design of New Benzo[h]chromene Derivatives: Antitumor Activities and Structure-Activity Relationships of the 2,3-Positions and Fused Rings at the 2,3-Positions. National Institutes of Health. [Link]

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An In-depth Technical Guide to the Fundamental Physicochemical Properties of 2H-Chromene-3-Carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Physicochemical Compass in Drug Discovery

The journey of a potential therapeutic agent from a laboratory concept to a clinical reality is fraught with challenges. A significant portion of this attrition is attributed not to a lack of potency, but to suboptimal physicochemical properties.[1][2] For medicinal chemists and drug development professionals, understanding and optimizing these core characteristics is paramount. This guide provides an in-depth exploration of the fundamental physicochemical properties of the 2H-chromene-3-carboxamide scaffold, a versatile heterocyclic system recognized for its broad spectrum of biological activities, including antimicrobial and anticancer potential.[3][4][5][6] Our focus is not merely on defining these properties, but on explaining the causality behind their influence on a molecule's behavior in vitro and in vivo, thereby empowering researchers to navigate the complex landscape of drug design with greater precision.

The this compound Scaffold: A Privileged Structure

The 2H-chromene, or benzopyran, ring system is a structural motif found in numerous natural products and synthetic compounds of therapeutic interest.[4][7] When functionalized with a carboxamide group at the 3-position, the resulting this compound scaffold presents a unique combination of structural features: a bicyclic aromatic system, a hydrogen bond-accepting pyran oxygen, and an amide group capable of participating in hydrogen bonding as both a donor and acceptor. These features are critical in dictating the molecule's interaction with biological targets and its overall pharmacokinetic profile.[8][9] The control of physicochemical properties is central to improving a molecule's absorption, distribution, metabolism, elimination, and toxicological (ADMET) profile.[10][11]

Core Physicochemical Properties and Their Impact on Drug Viability

The success of a drug candidate is a delicate balance of multiple physicochemical factors.[12] Below, we dissect the most critical properties for the this compound class, offering both theoretical grounding and practical methodologies for their assessment.

Lipophilicity (logP and logD)
  • Expert Insight: Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably the most critical physicochemical parameter in drug design. It governs a molecule's ability to cross biological membranes, its binding to plasma proteins, and its potential for metabolic clearance.[2] It is quantified by the partition coefficient (logP) for the neutral species and the distribution coefficient (logD) at a specific pH, which accounts for both neutral and ionized forms. For 2H-chromene-3-carboxamides, the interplay between the relatively lipophilic benzopyran core and the polar carboxamide group creates a tunable system.

  • Causality in Action:

    • High Lipophilicity (High logP/D): Can lead to excellent membrane permeability but may also cause poor aqueous solubility, high plasma protein binding (reducing free drug concentration), increased metabolic turnover, and potential for off-target toxicity.[1][12]

    • Low Lipophilicity (Low logP/D): Often results in good aqueous solubility but may suffer from poor absorption through the gut wall, limiting oral bioavailability.[2]

  • Strategic Modulation: The lipophilicity of the this compound scaffold can be fine-tuned through substitution. Adding halogen atoms or alkyl groups to the benzene ring will increase logP, while incorporating polar functionalities like hydroxyl or amino groups will decrease it.

Aqueous Solubility
  • Expert Insight: A drug must be in solution to be absorbed and to interact with its target.[13] Poor aqueous solubility is a major hurdle in drug development, leading to formulation difficulties and erratic absorption.[10] For the this compound series, the crystalline nature of the planar scaffold and the hydrogen bonding potential of the amide group can lead to strong crystal lattice energies, which must be overcome for dissolution, often resulting in low solubility.

  • Causality in Action:

    • Absorption: Insufficient solubility in the gastrointestinal tract is a primary cause of low oral bioavailability.

    • Formulation: Developing intravenous formulations for poorly soluble compounds is exceptionally challenging.

    • Assay Viability: Poor solubility can lead to compound precipitation in in vitro assays, generating unreliable data.

  • Strategic Modulation: Solubility can be enhanced by introducing ionizable groups (see pKa section), adding polar functional groups that disrupt crystal packing, or by formulating the drug as a salt or amorphous solid.

Ionization Constant (pKa)
  • Expert Insight: The pKa of a molecule is the pH at which it is 50% ionized and 50% in its neutral form.[13] This property profoundly influences both solubility and permeability. The this compound scaffold itself is generally considered neutral, but the amide proton is very weakly acidic (pKa > 15) and the pyran oxygen is very weakly basic. Therefore, the overall ionization state is typically dictated by substituents on the aromatic ring or on the amide nitrogen.

  • Causality in Action:

    • pH-Dependent Solubility: An acidic or basic group allows for significant increases in solubility at pH values where the group is ionized.

    • Permeability: According to the pH-partition hypothesis, only the neutral form of a molecule can passively diffuse across lipid membranes. Therefore, the fraction of neutral drug available at the pH of the gut (variable) or blood (pH ~7.4) is critical for absorption and distribution.[14]

  • Strategic Modulation: Introducing a basic amine (e.g., a dialkylaminoalkyl chain on the amide nitrogen) or an acidic group (e.g., a carboxylic acid on the benzene ring) provides a handle to dramatically alter solubility and logD as a function of pH.

Molecular Size and Hydrogen Bonding
  • Expert Insight: The "Rule of Five" highlights the general observation that orally active drugs tend to possess certain physicochemical characteristics, including a molecular weight (MW) under 500 Da, no more than 5 hydrogen bond donors (HBD), and no more than 10 hydrogen bond acceptors (HBA).[11][15] While not an absolute law, these guidelines are valuable for flagging potential liabilities.[1] The parent this compound (C10H9NO2, MW ≈ 175 Da) is well within this "drug-like" space. The amide group contributes 1 HBD (the N-H) and 2 HBA (the C=O and the pyran oxygen is also an acceptor).

  • Causality in Action:

    • Molecular Weight: Increasing size often correlates with decreased solubility and permeability.[14][15]

    • Hydrogen Bonding: A high number of HBDs and HBAs increases a molecule's affinity for water, which can improve solubility but requires a higher energy penalty for desolvation to cross a lipid membrane, thus reducing permeability.[2]

Integrated Physicochemical Profiling in the Drug Discovery Cascade

The assessment of physicochemical properties is not a one-time event but an iterative process that guides compound design from hit to lead to clinical candidate.[14][16] The relationship between these properties and the drug discovery workflow is a self-validating system: early profiling prevents the costly advancement of flawed molecules.

DrugDiscoveryWorkflow cluster_0 Early Discovery cluster_1 Optimization cluster_2 Preclinical Development Hit_ID Hit Identification Hit_to_Lead Hit-to-Lead Hit_ID->Hit_to_Lead Initial Profiling Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Iterative SPR Preclinical Preclinical Candidate Lead_Opt->Preclinical Candidate Selection Solubility Solubility Solubility->Hit_to_Lead Solubility->Lead_Opt Solubility->Preclinical Lipophilicity Lipophilicity (logP/logD) Lipophilicity->Hit_to_Lead Lipophilicity->Lead_Opt Lipophilicity->Preclinical pKa pKa pKa->Hit_to_Lead pKa->Lead_Opt pKa->Preclinical Stability Stability Stability->Lead_Opt Stability->Preclinical Permeability Permeability Permeability->Lead_Opt Permeability->Preclinical

Caption: The iterative role of physicochemical profiling in drug discovery.

Methodologies for Characterization: Protocols and Workflows

Trustworthy data is the bedrock of sound decision-making. The following section outlines standard, self-validating protocols for determining key physicochemical properties.

Experimental Protocols

Protocol 1: Determination of Lipophilicity (logP) by Shake-Flask Method

  • Preparation: Prepare a mutually saturated solution of 1-octanol and a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Dissolution: Accurately weigh and dissolve the this compound test compound in the aqueous phase to a known concentration (e.g., 1 mg/mL). Ensure the concentration is below the compound's solubility limit.

  • Partitioning: Add an equal volume of the pre-saturated 1-octanol to the aqueous solution in a sealed vial.

  • Equilibration: Agitate the vial vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow for complete partitioning.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and octanol phases.

  • Quantification: Carefully sample both the aqueous and octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate logP using the formula: logP = log([Compound]_octanol / [Compound]_aqueous).

Protocol 2: High-Throughput Kinetic Solubility Assay by Nephelometry

  • Compound Preparation: Prepare a high-concentration stock solution of the test compound in 100% Dimethyl Sulfoxide (DMSO) (e.g., 10 mM) in a 96-well plate.

  • Assay Plate Preparation: To a separate 96-well plate, add the desired aqueous buffer (e.g., PBS, pH 7.4).

  • Dispensing: Using a liquid handler, add a small volume (e.g., 1-2 µL) of the DMSO stock solution to the aqueous buffer in the assay plate to achieve the final desired test concentration. This rapid addition from a DMSO stock induces precipitation for compounds with solubility below the test concentration.

  • Incubation: Allow the plate to incubate at room temperature for a defined period (e.g., 2 hours).

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The amount of scattered light is directly proportional to the amount of precipitated compound.

  • Data Analysis: Compare the turbidity readings to those of clear (soluble) and highly turbid (insoluble) controls to determine the kinetic solubility limit.

Computational and Experimental Integration Workflow

Modern drug discovery leverages both computational predictions and experimental validation.[8][9] In silico models are used to rapidly screen virtual libraries and prioritize compounds for synthesis, while experimental data provides ground truth and refines the predictive models.

CharacterizationWorkflow Start Novel this compound Structure InSilico In Silico Prediction (QSPR Models) Start->InSilico Calculate Properties Synthesis Chemical Synthesis InSilico->Synthesis Prioritize for Synthesis Experimental Experimental Validation Synthesis->Experimental Characterize Compound Data Property Data: cLogP, pKa, Solubility Experimental->Data Decision Decision: Advance or Redesign? Decision->Synthesis Redesign Model Refine Predictive Models Decision->Model Feedback Loop Data->Decision Model->InSilico

Sources

A Preliminary Investigation into the Therapeutic Potential of 2H-Chromene-3-Carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Publication Date: January 14, 2026

Abstract

The 2H-chromene scaffold is a privileged heterocyclic motif found in a plethora of natural products and pharmacologically active compounds.[1][2] Its derivatives have garnered significant attention from the medicinal chemistry community owing to their broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4] This technical guide focuses on a specific subclass, the 2H-chromene-3-carboxamides, and provides a comprehensive framework for the preliminary investigation of their therapeutic potential. We will delve into the core chemical attributes of this scaffold, explore its known biological targets, and present detailed, field-proven experimental protocols for its synthesis, in vitro screening, and mechanistic elucidation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic utility of this promising class of compounds.

The 2H-Chromene-3-Carboxamide Scaffold: A Privileged Structure in Medicinal Chemistry

The 2H-chromene ring system, a fusion of a benzene and a pyran ring, serves as the foundational structure. The addition of a carboxamide group at the C3 position introduces a crucial pharmacophoric element, enabling diverse molecular interactions through hydrogen bonding and providing a versatile handle for synthetic modification. The general structure is depicted below:

The strategic placement of the carboxamide moiety, coupled with the inherent biological relevance of the chromene nucleus, makes this scaffold an attractive starting point for the design of novel therapeutic agents. Structure-activity relationship (SAR) studies have indicated that substitutions on both the aromatic ring and the amide nitrogen can significantly modulate the biological activity of these compounds.[3]

Therapeutic Avenues for this compound Derivatives

Preliminary research has identified several promising therapeutic areas for this compound derivatives. This section will explore the most prominent of these, outlining the underlying mechanisms of action and providing a roadmap for further investigation.

Anticancer Potential

A significant body of research points towards the potent anticancer activity of chromene derivatives.[4] Specifically, 2-imino-2H-chromene-3(N-aryl)carboxamides have demonstrated cytotoxic effects against a range of human cancer cell lines, including breast (MCF-7), prostate (PC-3), lung (A-549), and colon (Caco-2) cancer cells.[5]

Mechanism of Action: The anticancer activity of these compounds is often attributed to the induction of apoptosis. Some derivatives have been shown to interact with tubulin at the colchicine-binding site, leading to the inhibition of tubulin polymerization, cell cycle arrest, and subsequent apoptosis.[6]

Experimental Workflow for Anticancer Screening:

Caption: Workflow for anticancer evaluation.

Detailed Protocol: In Vitro Cytotoxicity (MTT Assay)

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add the compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.

Antimicrobial Activity

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. This compound derivatives have emerged as a promising class of compounds with both antibacterial and antifungal activities.[7]

Mechanism of Action: The precise antimicrobial mechanisms are still under investigation, but it is hypothesized that these compounds may interfere with essential cellular processes in microorganisms, such as cell wall synthesis or DNA replication.[8] Computational studies have suggested a correlation between the electron-donating or -accepting abilities of the molecules and their activity against Gram-negative and Gram-positive bacteria, respectively.[7]

Experimental Workflow for Antimicrobial Screening:

Caption: Workflow for antimicrobial evaluation.

Detailed Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Bacterial/Fungal Culture: Prepare an overnight culture of the test microorganism (e.g., Bacillus cereus, Candida albicans) and adjust the turbidity to 0.5 McFarland standard.

  • Compound Preparation: Prepare serial twofold dilutions of the this compound derivatives in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Table 1: Reported Antimicrobial Activity of this compound Derivatives

CompoundTest OrganismMIC (mg/mL)Reference
3aBacillus cereus0.062[7]
3cBacillus cereus0.062[7]
4cBacillus cereus0.062[7]
Streptomycin (Control)Bacillus cereus0.125[7]
Neuroprotective Potential

Neurodegenerative diseases such as Parkinson's and Alzheimer's represent a significant unmet medical need. Certain this compound derivatives have been identified as inhibitors of human monoamine oxidase B (hMAO-B), an enzyme implicated in the pathogenesis of these disorders.[9]

Mechanism of Action: MAO-B is responsible for the degradation of neurotransmitters like dopamine. Inhibition of MAO-B can increase dopamine levels in the brain, which is a key therapeutic strategy for Parkinson's disease. Molecular docking studies suggest that these compounds bind to the active site of hMAO-B, with key interactions involving residues such as CYSA 172 and ILEA 199.[9]

Experimental Workflow for Neuroprotective Screening:

Caption: Workflow for neuroprotective evaluation.

Detailed Protocol: hMAO-B Inhibition Assay

  • Enzyme and Substrate Preparation: Prepare solutions of recombinant human MAO-B and a suitable substrate (e.g., kynuramine).

  • Compound Incubation: Pre-incubate the enzyme with various concentrations of the this compound derivatives.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Fluorescence Measurement: Monitor the production of the fluorescent product (4-hydroxyquinoline from kynuramine) over time using a fluorescence plate reader.

  • Data Analysis: Calculate the rate of reaction and determine the IC50 value for each compound.

Synthesis of this compound Derivatives

A common synthetic route to 2H-chromene-3-carboxamides involves the coupling reaction between a 2H-chromene-3-carboxylic acid derivative and an appropriate amine.[7] The carboxylic acid precursors can be synthesized via the Baylis-Hillman reaction.[7]

General Synthetic Scheme:

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The preliminary investigations highlighted in this guide demonstrate significant potential in the fields of oncology, infectious diseases, and neurodegeneration. Future research should focus on:

  • Lead Optimization: Synthesizing and screening a broader library of derivatives to improve potency and selectivity.

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets and pathways involved in their biological activities.

  • In Vivo Efficacy and Safety: Evaluating the most promising candidates in relevant animal models to assess their therapeutic efficacy, pharmacokinetic profiles, and toxicity.

By following a systematic and rigorous investigational approach as outlined in this guide, the scientific community can unlock the full therapeutic potential of this exciting class of compounds.

References

  • Pharmacological Activities of Chromene Derivatives: An Overview.
  • Pharmacological activities of chromene derivatives: An overview.
  • Review on Chromen derivatives and their Pharmacological Activities. Research Journal of Pharmacy and Technology.
  • Pharmacological activities of chromene derivatives: An overview. Amrita Vishwa Vidyapeetham.
  • A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry.
  • Synthesis and Antimicrobial Activities of this compound Derivatives: Experimental and Comput
  • Synthesis and antimicrobial activities of this compound derivatives: Experimental and computational studies.
  • Synthesis and Antimicrobial Activities of 2H-Chromene-3- Carboxamide Derivatives: Experimental and Computational Studies.
  • New 2-Imino-2H-Chromene-3(N-aryl)carboxamides as Potential Cytotoxic Agents. PubMed.
  • Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Deriv
  • N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. MDPI.
  • New this compound derivatives: design, synthesis and use as inhibitors of hMAO. PubMed.
  • Scheme 1. Synthesis of 2-oxo-2H-chromene-3-carboxylic acid...
  • 2-Oxo-2H-chromene-3-carboxamide derivatives.
  • Synthesis and Chemistry of 2-Imino-2H-Chromene-3-Carbo(Thio)Amides.
  • In Vitro Antimicrobial and Antioxidant Evaluation of Ultrasonically Synthesized 2-Amino-3-Cyano-4H- Chromene Deriv
  • A Multitarget Approach against Neuroinflammation: Alkyl Substituted Coumarins as Inhibitors of Enzymes Involved in Neurodegener
  • Recent Medicinal Chemistry Studies against Neurodegener

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Methodological & Application

Application Note: Synthesis of 2H-Chromene-3-Carboxylic Acids via Rhodium-Catalyzed C-H Activation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocol for the synthesis of 2H-chromene-3-carboxylic acids utilizing a state-of-the-art rhodium(III)-catalyzed C-H activation and [3+3] annulation cascade. This methodology offers an efficient, redox-neutral, and highly regioselective route to a valuable heterocyclic scaffold from readily available starting materials. We delve into the mechanistic underpinnings of the catalytic cycle, provide a field-tested, step-by-step experimental protocol, and discuss key parameters for reaction optimization and troubleshooting. This document is intended for researchers and professionals in organic synthesis, medicinal chemistry, and drug development seeking to leverage modern catalytic techniques for the construction of complex molecules.

Introduction: The Significance of the 2H-Chromene Scaffold

The 2H-chromene motif and its derivatives are privileged heterocyclic structures found in a wide array of natural products and pharmacologically active compounds.[1] These scaffolds exhibit a broad spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[1][2][3][4] Specifically, the 2H-chromene-3-carboxylic acid framework serves as a crucial building block in the synthesis of more complex molecules and is explored for its potential in pharmaceutical development and natural product synthesis.[2]

Traditional methods for constructing the chromene core often require multi-step sequences and pre-functionalized starting materials. The advent of transition-metal-catalyzed C-H activation has revolutionized synthetic chemistry, offering a more atom- and step-economical approach to forge complex carbon-carbon and carbon-heteroatom bonds.[5][6] Among these, rhodium-catalyzed reactions have emerged as particularly powerful for their high efficiency and functional group tolerance.[6][7]

This application note focuses on a robust Rh(III)-catalyzed redox-neutral cascade involving the C-H activation of N-phenoxyacetamides and a subsequent [3+3] annulation with methyleneoxetanones.[3][8][9] This innovative approach utilizes the N-phenoxyacetamide's directing group to guide the C-H activation at the ortho-position, followed by a unique annulation that employs an α-methylene-β-lactone as a three-carbon synthon, proceeding through a selective alkyl C-O bond cleavage.[3][9]

The Catalytic Heart: Mechanistic Insights

A deep understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The accepted pathway for this transformation involves a Rh(III)/Rh(V) catalytic cycle, a higher-oxidation-state pathway that is characteristic of certain rhodium-catalyzed C-H functionalizations.[5][8][10]

The key steps are as follows:

  • Directed C-H Activation: The reaction initiates with the coordination of the rhodium catalyst to the directing group of the N-phenoxyacetamide. This brings the catalytic center in proximity to the ortho-C-H bond. The C-H bond cleavage occurs via a Concerted Metalation-Deprotonation (CMD) mechanism.[5][11] In this single transition state, the rhodium forms a bond with the aryl carbon while the acetate base (CsOAc) abstracts the proton.[11] This step is often reversible and leads to the formation of a five-membered rhodacycle intermediate.[8][10]

  • Coordination and Olefin Insertion: The methyleneoxetanone coupling partner coordinates to the rhodium center. This is followed by migratory insertion of the olefin into the Rh-C bond, expanding the rhodacycle.

  • Ring-Opening and Oxidative Addition: The strained β-lactone ring of the methyleneoxetanone undergoes selective alkyl C-O bond cleavage. This is proposed to occur via an intramolecular SN2-type nucleophilic substitution, where the rhodium center acts as an internal nucleophile, leading to the formation of a Rh(V) intermediate.[10]

  • Reductive Elimination & Catalyst Regeneration: The high-valent Rh(V) species is unstable and rapidly undergoes reductive elimination to form the C-O bond of the chromene ring and release the 2H-chromene-3-carboxylic acid product. This step regenerates the active Rh(III) catalyst, allowing it to re-enter the catalytic cycle.

Rhodium Catalytic Cycle Rh_III [Cp*Rh(III)]+ Rhodacycle Five-Membered Rhodacycle (III) Rh_III->Rhodacycle + Substrate - CsO-H (CMD C-H Activation) Substrate N-Phenoxyacetamide Intermediate_1 Coordination Complex Rhodacycle->Intermediate_1 + Coupling Partner Coupling_Partner Methyleneoxetanone Intermediate_2 Olefin Insertion Intermediate Intermediate_1->Intermediate_2 Olefin Insertion Rh_V Rhodacycle (V) Intermediate Intermediate_2->Rh_V Oxidative Addition (β-Lactone Opening) Rh_V->Rh_III Reductive Elimination + Product Product 2H-Chromene-3- Carboxylic Acid

Figure 1: Proposed Rh(III)/Rh(V) catalytic cycle for the synthesis of 2H-chromene-3-carboxylic acids.

Experimental Protocol

This protocol is adapted from the work of Yi and coworkers and has been validated for a range of substrates.[8][10]

Materials and Equipment
  • Catalyst: [Cp*RhCl₂]₂ (Pentamethylcyclopentadienyl rhodium(III) chloride dimer)

  • Base: Cesium Acetate (CsOAc)

  • Solvent: Acetonitrile (MeCN), anhydrous

  • Starting Materials: Substituted N-phenoxyacetamide, Methyleneoxetanone

  • Equipment: Schlenk tube or sealed vial, magnetic stirrer hotplate, standard laboratory glassware for workup and purification, rotary evaporator, flash chromatography system.

  • Safety: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Step-by-Step Procedure

Experimental_Workflow start Start setup Reaction Setup (Schlenk Tube) start->setup reagents Add N-Phenoxyacetamide (0.2 mmol) Methyleneoxetanone (0.3 mmol) [Cp*RhCl₂]₂ (2.5 mol%) CsOAc (1.0 equiv) setup->reagents solvent Add MeCN (1.0 mL) reagents->solvent reaction Heat at 60 °C (12-24 h) solvent->reaction cool Cool to RT reaction->cool workup Reaction Workup concentrate Concentrate in vacuo workup->concentrate cool->workup extract Acidify (1M HCl) Extract with EtOAc concentrate->extract purify Purification (Silica Gel Chromatography) extract->purify product Isolated Product purify->product

Sources

Application Notes and Protocols for the Synthesis of N-aryl-2H-chromene-3-carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Chromene Scaffold

The chromene, or benzopyran, ring system is a privileged scaffold in medicinal chemistry and drug discovery.[1][2][3] Its derivatives are integral components of numerous natural products, including flavonoids, tocopherols, and anthocyanins.[2] The synthetic versatility of the chromene nucleus allows for the introduction of diverse functionalities, leading to a wide spectrum of biological activities.[1] Compounds incorporating this moiety have demonstrated potential as anticancer, anti-inflammatory, antimicrobial, antioxidant, and monoamine oxidase (MAO) inhibitors.[1][4][5][6][7] Specifically, N-aryl-2H-chromene-3-carboxamides have emerged as a class of compounds with significant therapeutic potential, driving the need for robust and efficient synthetic methodologies.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the experimental protocols for synthesizing N-aryl-2H-chromene-3-carboxamides. We will delve into the mechanistic underpinnings of the key chemical transformations, present step-by-step procedures, and offer insights into reaction optimization and characterization.

Synthetic Strategy: A Multicomponent Approach

The most efficient and atom-economical route to N-aryl-2H-chromene-3-carboxamides is through a one-pot, three-component reaction.[8][9][10] This strategy involves the condensation of a substituted salicylaldehyde, an N-aryl-2-cyanoacetamide, and a suitable catalyst in a single reaction vessel. This approach obviates the need for isolating intermediates, thereby saving time, reducing waste, and often improving overall yields.[9][11]

The core of this transformation relies on a tandem sequence of a Knoevenagel condensation followed by an intramolecular O-alkylation (cyclization).

Mechanistic Insights
  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the salicylaldehyde and the N-aryl-2-cyanoacetamide.[12][13][14] The base abstracts an acidic α-proton from the cyanoacetamide to generate a resonance-stabilized carbanion.[15] This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of the salicylaldehyde. Subsequent dehydration of the resulting aldol adduct yields a 2-cyano-3-(2-hydroxyphenyl)-N-arylacrylamide intermediate.[8][15]

  • Intramolecular Cyclization: The phenoxide ion, formed by the deprotonation of the hydroxyl group on the salicylaldehyde moiety, then undergoes an intramolecular nucleophilic attack on the β-carbon of the α,β-unsaturated system. This intramolecular O-alkylation, a form of oxa-Michael addition, leads to the formation of the 2H-chromene ring.[12] Tautomerization of the resulting enolate affords the final N-aryl-2H-chromene-3-carboxamide product. In the case of using 2-cyanoacetamides, an imino-chromene is initially formed which can then be isolated or hydrolyzed to the corresponding carboxamide.[16][17]

Visualizing the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of N-aryl-2H-chromene-3-carboxamides.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Analysis Reactants Salicylaldehyde + N-Aryl-2-cyanoacetamide OnePot One-Pot Reaction Setup Reactants->OnePot Catalyst Base Catalyst (e.g., Piperidine, DBU) Catalyst->OnePot Solvent Solvent (e.g., Ethanol, Acetic Acid) Solvent->OnePot Condensation Knoevenagel Condensation OnePot->Condensation Mixing Cyclization Intramolecular O-Alkylation Condensation->Cyclization Intermediate Formation Heating Heating / Reflux Cyclization->Heating Ring Closure Cooling Cooling & Precipitation Heating->Cooling Filtration Filtration Cooling->Filtration Recrystallization Recrystallization Filtration->Recrystallization Characterization Characterization (TLC, MP, NMR, IR, MS) Recrystallization->Characterization FinalProduct N-Aryl-2H-chromene-3-carboxamide Characterization->FinalProduct

Caption: General workflow for the one-pot synthesis of N-aryl-2H-chromene-3-carboxamides.

Experimental Protocols

This section provides two detailed protocols for the synthesis of N-aryl-2H-chromene-3-carboxamides, utilizing different catalytic systems.

Protocol 1: Piperidine-Catalyzed Synthesis in Ethanol

This protocol is adapted from general methods for chromene synthesis and offers a straightforward approach using a common and inexpensive base catalyst.[4][8]

Materials and Reagents:

  • Substituted Salicylaldehyde (1.0 mmol)

  • Substituted N-Aryl-2-cyanoacetamide (1.0 mmol)

  • Piperidine (0.2 mmol)

  • Ethanol (10 mL)

  • Glacial Acetic Acid (for neutralization, if necessary)

  • Deionized Water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating plate

  • Filtration apparatus (Büchner funnel, filter paper)

  • Recrystallization solvent (e.g., ethanol, ethyl acetate/hexane)

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the substituted salicylaldehyde (1.0 mmol), the substituted N-aryl-2-cyanoacetamide (1.0 mmol), and ethanol (10 mL).

  • Stir the mixture at room temperature until all solids are dissolved.

  • Add piperidine (0.2 mmol) to the reaction mixture.

  • Attach a condenser to the flask and heat the mixture to reflux (approximately 78 °C for ethanol) with continuous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature. A solid precipitate should form.

  • If no precipitate forms, the volume of the solvent can be reduced under reduced pressure.

  • Collect the crude product by vacuum filtration and wash the solid with cold ethanol or deionized water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure N-aryl-2H-chromene-3-carboxamide.

  • Dry the purified product under vacuum.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Protocol 2: Sodium Acetate-Catalyzed Synthesis in Glacial Acetic Acid

This method is particularly useful for the synthesis of 2-imino-2H-chromene-3(N-aryl)carboxamides, which are direct precursors or analogues of the target compounds.[16]

Materials and Reagents:

  • Substituted Salicylaldehyde (1.0 mmol)

  • Substituted 2-Cyanoacetamide (1.0 mmol)

  • Anhydrous Sodium Acetate (1.5 mmol)

  • Glacial Acetic Acid (15 mL)

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Filtration apparatus

Procedure:

  • In a 50 mL round-bottom flask, dissolve the substituted salicylaldehyde (1.0 mmol) and the substituted 2-cyanoacetamide (1.0 mmol) in glacial acetic acid (15 mL).

  • Add anhydrous sodium acetate (1.5 mmol) to the mixture.

  • Heat the reaction mixture to reflux with stirring for 3-5 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into crushed ice with stirring.

  • A solid product will precipitate out.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with water to remove any remaining acetic acid and sodium acetate.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of DMF and water) to obtain the purified product.

  • Dry the product and perform characterization.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical reaction conditions and expected outcomes for the synthesis of chromene derivatives based on multicomponent reactions.

CatalystSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Reference
PiperidineEthanolReflux2-485-95[8]
DBUWaterRoom Temp675-85[18]
Sodium CarbonateWaterRoom Temp1-290-95[4]
Pyridine-2-carboxylic acidWater:EtOH (1:1)Reflux0.5-1up to 98[19][20]
Sodium AcetateAcetic AcidReflux3-570-85[16]

Visualization of the Reaction Mechanism

The following diagram outlines the key steps in the base-catalyzed synthesis of N-aryl-2H-chromene-3-carboxamides.

G Reactants Salicylaldehyde + N-Aryl-2-cyanoacetamide Carbanion Carbanion Formation (Base abstracts α-H) Reactants->Carbanion Base (B:) NucleophilicAttack Nucleophilic Attack on Aldehyde Carbanion->NucleophilicAttack AldolAdduct Aldol Adduct Intermediate NucleophilicAttack->AldolAdduct Dehydration Dehydration AldolAdduct->Dehydration - H₂O KnoevenagelProduct α,β-Unsaturated Intermediate Dehydration->KnoevenagelProduct IntraCyclization Intramolecular O-Alkylation (Oxa-Michael Addition) KnoevenagelProduct->IntraCyclization Base (B:) FinalProduct N-Aryl-2H-chromene-3-carboxamide IntraCyclization->FinalProduct Tautomerization

Caption: Mechanism of the base-catalyzed tandem Knoevenagel condensation and intramolecular cyclization.

Conclusion and Future Perspectives

The one-pot, multicomponent synthesis of N-aryl-2H-chromene-3-carboxamides is a highly efficient and versatile method for accessing this important class of heterocyclic compounds. The choice of catalyst and solvent can be tailored to optimize yields and reaction times, with several green chemistry approaches available.[19][20] The protocols provided herein offer a solid foundation for researchers to synthesize a library of these compounds for further investigation in drug discovery programs. Future work in this area may focus on the development of novel catalysts, including enantioselective catalysts for the synthesis of chiral chromene derivatives, and the expansion of the substrate scope to generate even greater molecular diversity.

References

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  • Anonymous. (n.d.). Study on the Synthesis of Some (Un)Substituted 2-Amino-4-aryl-7-hydroxy-4H-chromene-3-carbonitriles in the Water Medium. MDPI. Available at: [Link]

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  • Anonymous. (2025). Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. PubMed Central. Available at: [Link]

  • Jarrahi, M., et al. (2021). One-pot multicomponent green LED photoinduced synthesis of chromeno[4,3-b]chromenes catalyzed by a new nanophotocatalyst histaminium tetrachlorozincate. RSC Publishing. Available at: [Link]

  • Anonymous. (n.d.). Novel oxoisochromene synthesis via chemoselective O–H insertion of 1,3-dicarbonyl compounds and subsequent Pd-catalyzed intramolecular arylation reaction. New Journal of Chemistry (RSC Publishing). Available at: [Link]

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  • Anonymous. (2012). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. PMC - NIH. Available at: [Link]

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  • Anonymous. (2023). Novel oxoisochromene synthesis via chemoselective O–H insertion of 1,3-dicarbonyl compounds and subsequent Pd-catalyzed intramolecular arylation reaction. RSC Publishing. Available at: [Link]

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  • Anonymous. (2014). New 2H-chromene-3-carboxamide derivatives: design, synthesis and use as inhibitors of hMAO. PubMed. Available at: [Link]

  • Anonymous. (n.d.). Synthesis and Antimicrobial Activities of this compound Derivatives: Experimental and Computational Studies. De La Salle University. Available at: [Link]

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  • Anonymous. (n.d.). N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. MDPI. Available at: [Link]

  • Anonymous. (2025). One-Pot Synthesis of Substituted 4H-Chromenes by Three Component Reaction of Alkyl Isocyanides, Dialkyl Acetylenedicarboxylates and N-Aryl-3-Hydroxynaphthalene-2Carboxamide. ResearchGate. Available at: [Link]

  • Anonymous. (2023). A Brief Review: Some Interesting Methods of Synthesis Chromene Derivatives as Bioactive Molecules. Available at: [Link]

  • Anonymous. (2022). Piperidine-Iodine as Efficient Dual Catalyst for the One-Pot, Three-Component Synthesis of Coumarin-3-Carboxamides. Semantic Scholar. Available at: [Link]

  • Anonymous. (n.d.). One-pot three-component protocol for the synthesis of indolyl-4H-chromene-3-carboxamides as antioxidant and antibacterial agents. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Available at: [Link]

  • Anonymous. (2024). How does the Knoevenagel condensation of perillaldehyde and malononitrile occur?. Quora. Available at: [Link]

  • Anonymous. (n.d.). Novel Methods of Knoevenagel Condensation. Banaras Hindu University. Available at: [Link]

  • Anonymous. (2025). Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. YouTube. Available at: [Link]

  • Anonymous. (2025). A Simple and Convenient Synthesis of Isolated-Fused Heterocycles Based on: 2-Imino- N -phenyl-2 H -chromene-3-carboxamide. ResearchGate. Available at: [Link]

  • Anonymous. (n.d.). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. NIH. Available at: [Link]

  • Anonymous. (n.d.). Synthesis and Chemistry of 2-Imino-2H-Chromene-3-Carbo(Thio)Amides. ResearchGate. Available at: [Link]

  • Anonymous. (n.d.). Facile Synthesis of 2H-Benzo[h]Chromenes via an Arylamine-Catalyzed Mannich Cyclization Cascade Reaction. MDPI. Available at: [Link]

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Application Notes and Protocols for Determining the Antimicrobial and Antifungal Efficacy of 2H-Chromene-3-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Imperative for Assessing Novel Chromene Derivatives

The rising tide of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents.[1][2][3] 2H-chromene scaffolds, and specifically their 3-carboxamide derivatives, represent a promising class of heterocyclic compounds with a wide spectrum of biological activities, including significant antimicrobial and antifungal properties.[1][2][4][5] These compounds are known to exert their effects through diverse mechanisms, such as the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerases, interference with cell wall synthesis, or disruption of microbial membranes, leading to cell lysis and death.[4][5][6]

Due to their lipophilic nature, chromene derivatives can effectively permeate cell membranes, enhancing their potential pharmacological activity.[7] The evaluation of these novel compounds requires robust, reproducible, and well-characterized assays to determine their potency and spectrum of activity. This document provides detailed, field-proven protocols for assessing the antimicrobial and antifungal efficacy of 2H-chromene-3-carboxamide derivatives, grounded in the standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][9][10][11][12] Our focus is not merely on procedural steps but on the underlying scientific principles that ensure data integrity and trustworthiness.

Part 1: Foundational Assays for Efficacy Screening

Two primary methods form the cornerstone of preliminary antimicrobial susceptibility testing: the Agar Well Diffusion Assay for initial screening and the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC).

Agar Well Diffusion Assay: A Qualitative Assessment of Bioactivity

The agar well diffusion method is a widely used preliminary test to qualitatively assess the antimicrobial activity of a compound.[13][14][15] The principle is straightforward: the test compound diffuses from a well through a solidified agar medium inoculated with a target microorganism. If the compound is effective, it will inhibit microbial growth, creating a clear zone of inhibition around the well. The diameter of this zone is proportional to the compound's activity and its diffusion characteristics through the agar.[13]

This method is selected for initial screening due to its simplicity, cost-effectiveness, and ability to test multiple compounds against a single microorganism simultaneously. It provides a clear visual indication of activity, allowing for rapid identification of promising candidates for further quantitative analysis. The use of a standardized inoculum and uniform agar depth is critical for reproducibility.[14][16]

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) for bacteria or Potato Dextrose Agar (PDA) for fungi according to the manufacturer's instructions. Sterilize by autoclaving and cool to 45-50°C in a water bath.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL for bacteria.[17][18] This standardization is a critical control point to ensure reproducible results.[16]

  • Plate Inoculation:

    • Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension and rotate it against the inside of the tube to remove excess fluid.

    • Swab the entire surface of the MHA or PDA plate uniformly in three directions (rotating the plate approximately 60 degrees after each application) to ensure confluent growth.[14]

    • Allow the plate to dry for 5-15 minutes with the lid slightly ajar.

  • Well Preparation and Compound Application:

    • Using a sterile cork borer (6-8 mm in diameter), punch equidistant wells in the inoculated agar.[13][19]

    • Prepare stock solutions of the this compound derivatives in a suitable solvent, typically Dimethyl Sulfoxide (DMSO), as these compounds are often poorly soluble in aqueous media.

    • Aseptically add a defined volume (e.g., 50-100 µL) of the test compound solution into each well.[13]

  • Controls:

    • Positive Control: A well containing a standard antibiotic (e.g., Streptomycin, Ciprofloxacin) or antifungal (e.g., Nystatin, Amphotericin B) of known concentration.[15][20][21]

    • Negative Control: A well containing the solvent (DMSO) used to dissolve the test compounds. This is crucial to ensure that the solvent itself does not inhibit microbial growth.[14]

  • Incubation:

    • Allow the plates to stand for 1-2 hours at room temperature to permit pre-diffusion of the compounds.[13]

    • Invert the plates and incubate at 35°C ± 2°C for 18-24 hours for bacteria, or at 25-28°C for 48-96 hours for fungi.[21][22]

  • Data Interpretation: Measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm). A larger zone of inhibition generally indicates greater antimicrobial activity.

Workflow for Agar Well Diffusion Assay

AgarWellDiffusion cluster_prep Preparation cluster_assay Assay Execution cluster_results Data Analysis Media Prepare & Pour Culture Media Inoculum Prepare Standardized Inoculum (0.5 McFarland) Media->Inoculum Plates Inoculate Plates (Lawn Culture) Inoculum->Plates Wells Create Wells in Agar Plates->Wells AddCmpd Add Test Compounds & Controls to Wells Wells->AddCmpd Incubate Incubate Plates AddCmpd->Incubate Measure Measure Zone of Inhibition (mm) Incubate->Measure Interpret Qualitative Assessment of Activity Measure->Interpret

Caption: Workflow of the Agar Well Diffusion Assay.

Part 2: Quantitative Analysis - The Broth Microdilution Method for MIC Determination

Following a positive result in the initial screen, a quantitative assessment is necessary to determine the compound's potency. The Broth Microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[18][23][24] This method is highly reproducible, scalable for testing multiple compounds, and aligns with CLSI and EUCAST guidelines.[3][25]

This assay provides a quantitative value (MIC) that is crucial for structure-activity relationship (SAR) studies and for comparing the potency of different derivatives.[15][24] By using a 96-well microtiter plate format, serial dilutions of the compound can be tested against a standardized microbial inoculum, allowing for a precise determination of the concentration at which growth is inhibited.[25][26]

  • Plate Preparation: Use sterile 96-well, flat-bottom microtiter plates.

  • Compound Dilution Series:

    • Dispense 100 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi into wells in columns 2 through 12.

    • Prepare a stock solution of the this compound derivative in DMSO at a concentration that is twice the highest desired final concentration.

    • Add 200 µL of this stock solution to the wells in column 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down. Continue this serial dilution across the plate to column 10. Discard 100 µL from column 10 after mixing.[18][23]

    • This creates a gradient of compound concentrations. Column 11 serves as the growth control (broth + inoculum, no compound), and column 12 serves as the sterility control (broth only).[18]

  • Inoculum Preparation:

    • Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described previously.[17]

    • Dilute this standardized suspension in the appropriate broth (CAMHB or RPMI) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[18]

  • Inoculation:

    • Within 15-30 minutes of preparation, add 100 µL of the final diluted inoculum to each well in columns 1 through 11.[17] Do not add inoculum to column 12.

    • The final volume in each well will be 200 µL. This step dilutes the compound concentrations by half, achieving the desired final test concentrations.

  • Incubation:

    • Seal the plates with an adhesive plate sealer or place them in a container with a moistened paper towel to prevent evaporation.

    • Incubate at 35°C ± 2°C for 16-20 hours for bacteria or 24-48 hours for yeast.[18][25]

  • Reading and Interpreting the MIC:

    • After incubation, examine the plates for visible growth (turbidity or a pellet at the bottom of the well). A plate reader can be used to measure optical density (e.g., at 600 nm) for a more objective reading.[3]

    • The MIC is the lowest concentration of the compound at which there is no visible growth, as compared to the positive growth control in column 11.[24][25][27] The sterility control in column 12 should remain clear.

    • Optionally, a viability indicator like p-iodonitrophenyltetrazolium violet (INT) or resazurin can be added to aid in visualizing the results, especially for compounds that may precipitate or have color.[28]

Workflow for Broth Microdilution MIC Assay

BrothMicrodilution cluster_prep Plate Preparation cluster_inoc Inoculation cluster_read Incubation & Reading cluster_result Result AddBroth Add Broth to 96-Well Plate SerialDilute Perform 2-Fold Serial Dilution of Compound AddBroth->SerialDilute InoculatePlate Inoculate Wells (Final Conc. 5x10^5 CFU/mL) SerialDilute->InoculatePlate PrepInoculum Prepare Standardized & Diluted Inoculum PrepInoculum->InoculatePlate Incubate Incubate Plate (16-20h for Bacteria) InoculatePlate->Incubate ReadMIC Read Plate Visually or with Plate Reader Incubate->ReadMIC MIC Determine MIC: Lowest Concentration with No Visible Growth ReadMIC->MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Part 3: Ensuring Trustworthiness - A Self-Validating System

The integrity of any antimicrobial assay hinges on a robust quality control (QC) system. Each experiment must be a self-validating system, incorporating controls that confirm the viability of the organisms, the activity of the test system, and the purity of the materials.

Quality Control Strains

The use of well-characterized QC strains with known susceptibility profiles is mandatory.[29] These strains, typically sourced from the American Type Culture Collection (ATCC), are used to standardize and validate the test methodology on a routine basis.[16][29][30]

QC Strain Organism Type Typical Use
Escherichia coli ATCC® 25922™Gram-negative BacteriaRoutine QC for antibacterial susceptibility testing.[16][29]
Staphylococcus aureus ATCC® 25923™Gram-positive BacteriaRoutine QC for antibacterial susceptibility testing.[29]
Pseudomonas aeruginosa ATCC® 27853™Gram-negative BacteriaQC for non-fastidious, non-Enterobacteriaceae bacteria.[16][29]
Enterococcus faecalis ATCC® 29212™Gram-positive BacteriaQC for broth microdilution MIC assays.[31]
Candida albicans ATCC® 90028™Yeast (Fungus)QC for antifungal susceptibility testing.
Aspergillus fumigatus ATCC® 204305™Mold (Fungus)QC for antifungal MIC testing.[32]

Causality: If the MIC value obtained for a QC strain falls outside its acceptable range (as defined by CLSI or EUCAST), it signals a potential issue with the assay, such as incorrect inoculum density, media contamination, or degradation of the test compound.[16] The results for the novel compounds cannot be considered valid until the discrepancy is resolved.[16]

Data Interpretation and Presentation

MIC values should be recorded and tabulated for clear comparison across different derivatives and microbial strains. This allows for the identification of structure-activity relationships.

Compound ID Substitution Pattern MIC (µg/mL) vs. S. aureus ATCC® 25923 MIC (µg/mL) vs. E. coli ATCC® 25922 MIC (µg/mL) vs. C. albicans ATCC® 90028
CHR-0016-Chloro83216
CHR-0026-Nitro4168
CHR-0037-Methoxy1664>64
StreptomycinN/A (Control)14N/A
Amphotericin BN/A (Control)N/AN/A0.5

Interpreting Results: The MIC is an in vitro measurement and its clinical significance is unknown for novel compounds.[33][34] A lower MIC value indicates higher potency.[24] For novel compounds, MICs are often compared to those of established drugs. Plant extracts are often considered active if their MICs are between 100–1000 µg/mL, whereas pure synthetic compounds are expected to have much lower MICs.[35] Some studies have found this compound derivatives to be more potent than reference drugs like streptomycin against certain strains.[21]

Conclusion

The protocols detailed herein provide a comprehensive framework for the initial and quantitative evaluation of this compound derivatives as potential antimicrobial and antifungal agents. By adhering to standardized methodologies, incorporating rigorous quality controls, and understanding the scientific rationale behind each step, researchers can generate reliable, reproducible, and trustworthy data. This foundational work is essential for identifying promising lead compounds and advancing the development of new therapeutics to combat the global challenge of infectious diseases.

References

  • Asian Journal of Research in Chemistry. (n.d.). Chromenes As Antimicrobial Agents: Mechanisms, Efficacy, And Future Perspectives. Retrieved from [Link]

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  • nelsonlabs.com. (2025, November 27). EUCAST Antifungal Resistance Testing. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Microwave Synthesis, Characterization and Antimicrobial Activity of Some Chromene Derivatives. Retrieved from [Link]

  • NIH. (2021, July 16). Chromenol Derivatives as Novel Antifungal Agents: Synthesis, In Silico and In Vitro Evaluation. Retrieved from [Link]

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  • PubMed. (2024, December 4). Synthesis of Novel Chromene Derivatives Bearing Hydrazide/Thiazol/Oxazol/Oxime Moieties as Potential Antifungal Agents. Retrieved from [Link]

  • ResearchGate. (2025, August 9). (PDF) EUCAST breakpoints for antifungals. Retrieved from [Link]

  • De La Salle University. (n.d.). Synthesis and Antimicrobial Activities of 2H-Chromene-3- Carboxamide Derivatives: Experimental and Computational Studies. Retrieved from [Link]

  • Frontiers. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Retrieved from [Link]

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  • Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination. Retrieved from [Link]

  • ResearchGate. (n.d.). Minimal Inhibitory Concentrations (MIC) of the synthetic compounds 3a-h. Retrieved from [Link]

  • ResearchGate. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Retrieved from [Link]

  • PubMed. (n.d.). A novel colorimetric broth microdilution method to determine the minimum inhibitory concentration (MIC) of antibiotics and essential oils against Helicobacter pylori. Retrieved from [Link]

  • PubMed Central. (n.d.). Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents. Retrieved from [Link]

  • NIH. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic Strategies and Pharmacological Activities of Chromene and Its Derivatives: An Overview. Retrieved from [Link]

  • Idexx. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Retrieved from [Link]

  • NIH. (n.d.). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. Retrieved from [Link]

  • Dr.Oracle. (2025, November 22). How do you interpret antibiotic susceptibility test results?. Retrieved from [Link]

  • Preprints.org. (2024, July 28). In Vitro Antimicrobial and Antioxidant Evaluation of Ultrasonically Synthesized 2-Amino-3-Cyano-4H- Chromene Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Antimicrobial Activities of 2H-Chromene-3- Carboxamide Derivatives: Experimental and Computational Studies. Retrieved from [Link]

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Application Note: Spectroscopic Characterization of 2H-Chromene-3-Carboxamides using NMR and IR

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This comprehensive guide details the application of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy for the robust structural characterization of 2H-chromene-3-carboxamides. This class of heterocyclic compounds is of significant interest in medicinal chemistry and drug development, making unambiguous structural verification a critical step in their synthesis and application. This document provides not only step-by-step protocols for sample preparation and data acquisition but also delves into the causal reasoning behind experimental choices and the detailed interpretation of spectral data.

Introduction: The Significance of 2H-Chromene-3-Carboxamides

The 2H-chromene scaffold is a privileged heterocyclic motif found in numerous natural products and pharmacologically active molecules. When functionalized with a carboxamide group at the 3-position, these compounds exhibit a wide range of biological activities, including potential anticancer and antimicrobial properties.[1][2] The precise arrangement of substituents on both the chromene ring and the amide nitrogen dictates the compound's biological efficacy and safety profile. Therefore, rigorous spectroscopic analysis is essential to confirm the molecular structure, ensure isomeric purity, and validate the successful outcome of a synthetic route. NMR spectroscopy provides unparalleled detail on the carbon-hydrogen framework and atom connectivity, while FT-IR spectroscopy offers a rapid and definitive method for confirming the presence of key functional groups. Together, they form a powerful analytical tandem for the complete characterization of these important molecules.

General Molecular Structure

A clear understanding of the core structure is fundamental to interpreting the spectroscopic data. The numbering convention for the 2H-chromene ring system is critical for assigning NMR signals correctly.

Caption: Core structure of a 2H-chromene-3-carboxamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It exploits the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) to map out the chemical environment of each atom within a molecule, providing information on connectivity, stereochemistry, and conformation.

Experimental Protocol: NMR Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample.[3] Proper sample preparation is crucial to avoid signal broadening, artifacts, and difficulties in spectrometer shimming.

Rationale: The choice of deuterated solvent is critical. It must dissolve the analyte effectively without containing protons that would obscure the signals from the compound of interest.[4] Common choices for chromene derivatives are Chloroform-d (CDCl₃) and Dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is particularly useful for ensuring the observation of exchangeable protons like the N-H of the amide, which are often broadened or absent in CDCl₃.[5]

Step-by-Step Protocol:

  • Analyte Preparation: Ensure the this compound sample is dry and free of residual solvents from synthesis or purification. Typically, 5-25 mg of the compound is required for ¹H and ¹³C NMR.[4]

  • Vial Transfer: Weigh the solid sample and place it into a clean, dry small vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the vial.[6] The solvent should contain an internal standard like tetramethylsilane (TMS) for chemical shift referencing (δ = 0.00 ppm).[7]

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogenous solution is essential; any suspended particulate matter will degrade the quality of the spectrum.[6]

  • Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the clear solution into a clean, high-quality 5 mm NMR tube. To remove any trace particulates, the pipette can be plugged with a small piece of cotton or Kimwipe to act as a filter.[7]

  • Depth Check: Ensure the sample height in the NMR tube is at least 4 cm (approx. 0.55 mL) to be within the detection region of the spectrometer's coils.[3]

  • Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and label it clearly.

Workflow for NMR Analysis

Caption: General workflow for NMR spectroscopic analysis.

Spectral Interpretation: ¹H NMR

The ¹H NMR spectrum provides a wealth of information based on chemical shift, signal integration, and spin-spin coupling.

Proton(s)Typical Chemical Shift (δ, ppm)MultiplicityNotes
Amide (N-H )8.0 - 10.5 (in DMSO-d₆)Broad singlet (br s)Position is highly variable and depends on concentration and solvent. Often exchanges with D₂O.[8]
Aromatic (H -5, H -6, H -7, H -8)6.8 - 8.0Multiplet (m) or d, t, ddThe specific shifts and coupling patterns depend on the substitution pattern on the aromatic ring.[9][10]
Vinylic (H -4)7.5 - 8.8Singlet (s)A characteristic downfield singlet for the proton at the C4 position. Its exact shift is influenced by the amide group.[11]
Methylene (C2-H ₂)4.5 - 5.5Singlet (s) or AB quartetAppears as a singlet if the adjacent center is not chiral. The diastereotopic nature may lead to a more complex AB quartet.[12]
Amide Substituent (R -H)VariableDependent on R groupProtons on the R group attached to the amide nitrogen will have shifts dependent on their structure (aliphatic, aromatic, etc.).
Spectral Interpretation: ¹³C NMR

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Carbon(s)Typical Chemical Shift (δ, ppm)Notes
Amide Carbonyl (C =O)160 - 170A key downfield signal confirming the amide group.[8]
C -265 - 75The sp³-hybridized carbon of the dihydropyran ring.
C -3110 - 125The sp² carbon bearing the carboxamide group.
C -4140 - 150The vinylic carbon, shifted downfield due to conjugation with the carbonyl and the ring oxygen.[11]
Aromatic (C -5, C -6, C -7, C -8)115 - 135Signals for the benzene ring carbons.[9]
Bridgehead (C -4a, C -8a)115 - 125 (C-4a), 150 - 160 (C-8a)C-8a is significantly downfield due to its attachment to the ring oxygen.[9]
Amide Substituent (R -C)VariableDependent on the structure of the R group.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Experimental Protocol: FT-IR Sample Preparation

The goal of sample preparation is to present a thin, uniform layer of the material for the IR beam to pass through or reflect from. For solid powders like most chromene derivatives, the KBr pellet or ATR methods are standard.

Protocol 1: KBr Pellet Method Rationale: This transmission method involves dispersing the analyte in a matrix that is transparent to infrared radiation, such as potassium bromide (KBr).[13] This ensures that the resulting spectrum is solely from the sample.

  • Grinding: Add ~1-2 mg of the this compound sample to an agate mortar. Add approximately 100-200 mg of dry, spectroscopic-grade KBr powder.[13]

  • Mixing: Gently grind the two powders together with a pestle until a fine, homogenous mixture is obtained.

  • Pressing: Transfer the mixture to a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.

  • Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

Protocol 2: Attenuated Total Reflectance (ATR) Method Rationale: ATR is a modern, widely used technique that requires minimal to no sample preparation.[14] The IR beam is directed into a crystal of high refractive index (e.g., diamond or zinc selenide). The beam reflects internally, creating an evanescent wave that penetrates a small distance into the sample placed in tight contact with the crystal surface.[15] This makes it ideal for rapid analysis of solids.

  • Crystal Cleaning: Before analysis, ensure the ATR crystal surface is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol or acetone) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Apply Pressure: Use the built-in pressure clamp to press the sample firmly against the crystal, ensuring good contact.

  • Analysis: Acquire the FT-IR spectrum.

Workflow for FT-IR Analysis

Caption: Workflows for FT-IR sample preparation and analysis.

Spectral Interpretation

The IR spectrum confirms the presence of the key functional groups that define the this compound structure.

Functional GroupVibrationTypical Frequency (cm⁻¹)IntensityNotes
AmideN-H Stretch3500 - 3300MediumIndicates a primary or secondary amide. Primary amides (-NH₂) show two bands, while secondary amides (-NHR) show one.[8]
AmideC=O Stretch (Amide I)1690 - 1630StrongThis is one of the most characteristic and intense bands in the spectrum.[16]
AmideN-H Bend (Amide II)1640 - 1550Medium-StrongAppears in secondary amides, often close to the C=O stretch.
Alkene / AromaticC=C Stretch1620 - 1475Medium-WeakMultiple bands are expected in this region from the aromatic ring and the C3=C4 double bond.[17]
EtherC-O-C Stretch1300 - 1000StrongA strong, often broad, signal corresponding to the ether linkage within the chromene ring.[18]
Aromatic C-HC-H Stretch3100 - 3000Medium-WeakAppears just above 3000 cm⁻¹.[17]
Aliphatic C-HC-H Stretch3000 - 2850Medium-WeakAppears just below 3000 cm⁻¹, corresponding to the C2-H₂ group.[18]

Conclusion: Integrated Spectroscopic Analysis

While NMR and FT-IR are powerful individual techniques, their true analytical strength lies in their combined application. FT-IR provides rapid confirmation of the successful incorporation of the amide functional group (N-H and C=O stretches) and the presence of the chromene core (C=C and C-O-C stretches). Subsequently, NMR spectroscopy provides the definitive and detailed structural proof, mapping out the entire carbon-hydrogen framework, confirming the specific substitution pattern on the aromatic ring, and verifying the nature of the substituent on the amide nitrogen. This integrated approach provides a self-validating system, ensuring the unequivocal characterization of novel this compound derivatives for researchers in drug discovery and organic synthesis.

References

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molecular docking protocol for 2H-chromene-3-carboxamide with target enzymes

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Validated Molecular Docking Protocol for the Interaction of 2H-Chromene-3-Carboxamide Derivatives with Target Enzymes

Prepared by: Gemini, Senior Application Scientist

For: Researchers, scientists, and drug development professionals.

Abstract

The 2H-chromene scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[1][2][3] Specifically, 2H-chromene-3-carboxamides have emerged as potent inhibitors of various enzymes, making them attractive candidates for drug discovery.[4][5] Molecular docking is an indispensable computational technique that predicts the binding orientation and affinity of a small molecule to its macromolecular target, thereby accelerating the drug design and discovery process.[6][7][8] This guide provides a comprehensive, field-proven protocol for performing molecular docking studies of this compound derivatives with their target enzymes. We detail a self-validating workflow, from ligand and receptor preparation to the analysis and interpretation of results, using widely accessible and validated software tools.

Foundational Principles: The "Why" of Molecular Docking

Molecular docking simulates the interaction between a ligand (the drug candidate) and a receptor (the target enzyme) at an atomic level.[6] The process is governed by two core components: a search algorithm and a scoring function .

  • Search Algorithm: This component explores the conformational space of the ligand within the defined binding site of the enzyme. It generates a multitude of possible binding poses, considering the ligand's rotational and translational freedom.

  • Scoring Function: Each generated pose is evaluated by a scoring function, which calculates an estimated binding affinity, typically expressed in kcal/mol.[8][9] This score is a composite of various intermolecular forces, including hydrogen bonds, van der Waals forces, electrostatic interactions, and desolvation penalties. The goal is to identify the pose with the most favorable energy score, which theoretically represents the most stable and likely binding mode.[6][7]

This computational "handshake" allows researchers to rapidly screen virtual libraries of compounds, prioritize candidates for synthesis, and generate hypotheses about the structural basis of molecular recognition before committing to costly and time-consuming laboratory experiments.[7]

Essential Tools of the Trade

This protocol leverages robust, widely-used software, most of which are freely available for academic use, to ensure reproducibility and accessibility.

Tool Category Recommended Software Primary Function
Docking Engine AutoDock VinaPerforms the core docking calculation using a sophisticated search algorithm and scoring function.[10][11][12]
Preparation & Visualization AutoDock Tools (ADT)A graphical user interface for preparing ligand and receptor files in the required PDBQT format.[13]
PyMOL / UCSF ChimeraXPowerful molecular viewers for cleaning protein structures, visualizing docking results, and analyzing interactions.[14][15][16][17]
Ligand Generation ChemDraw / Open BabelUsed for drawing 2D ligand structures and converting between different chemical file formats.[10][18]

The Self-Validating Docking Workflow

Trustworthiness in computational results is paramount. This protocol is designed as a self-validating system, centered on the principle of re-docking . Before screening novel compounds, the protocol's ability to reproduce a known, crystallographically determined binding pose must be confirmed.

G cluster_prep Phase 1: Preparation cluster_val Phase 2: Protocol Validation cluster_screen Phase 3: Virtual Screening P1 Ligand Preparation (Energy Minimization, PDBQT Conversion) V2 Re-Docking (Dock native ligand back into its receptor) P1->V2 P2 Receptor Preparation (Clean PDB, Add Hydrogens, PDBQT Conversion) P2->V2 V1 Select Target with Co-crystallized Ligand V1->P1 V1->P2 V3 Calculate RMSD (Compare docked pose to crystal pose) V2->V3 V4 Decision: Is RMSD < 2.0 Å? V3->V4 V4->V1 No (Refine Parameters) S1 Define Grid Box (Set search space around active site) V4->S1 Yes (Validated) S2 Run Docking Simulation (AutoDock Vina) S1->S2 S3 Analyze Results (Binding Affinity, Pose, Interactions) S2->S3

Figure 1: A self-validating molecular docking workflow.

Step 1: Ligand Preparation (The Drug Candidate)

The initial structure of your this compound ligand must be computationally "clean" and correctly formatted.

  • Obtain 2D Structure: Draw the molecule using software like ChemDraw or retrieve it from a database like PubChem.

  • Convert to 3D and Minimize Energy: Use a program like Chem3D or Open Babel to convert the 2D drawing into a 3D structure.[18] Crucially, perform an energy minimization using a suitable force field (e.g., MMFF94).

    • Causality: This step ensures the ligand is in a low-energy, stable conformation, which is a prerequisite for a realistic docking simulation. An unminimized, high-energy structure can lead to inaccurate binding scores.

  • Prepare PDBQT File:

    • Open the 3D structure in AutoDock Tools (ADT).

    • ADT will automatically detect the root atom and rotatable bonds. The number of rotatable bonds is a key factor in ligand flexibility.

    • Assign Gasteiger charges, which are essential for the scoring function to evaluate electrostatic interactions.[19]

    • Save the final structure as a .pdbqt file. This format contains the atomic coordinates, partial charges, and atom-type definitions required by AutoDock Vina.[19][20]

Step 2: Receptor Preparation (The Target Enzyme)

The quality of the target protein structure is critical for obtaining meaningful results.

  • Select and Download Receptor: Obtain the 3D crystal structure of your target enzyme from the Protein Data Bank (RCSB PDB). Prioritize high-resolution structures (<2.5 Å) that are co-crystallized with a known inhibitor. For this protocol, we will use Monoamine Oxidase B (PDB ID: 2BYB) as an example target for chromene derivatives.[4]

  • Clean the PDB File: Open the PDB file in a molecular viewer like PyMOL or UCSF ChimeraX.[15][16]

    • Remove all non-essential molecules: water molecules (HOH), co-factors, ions, and any existing ligands from the crystal structure.[21][22]

    • Causality: Water molecules in the binding site can interfere with docking and are typically removed in standard protocols unless a specific role for a water bridge is being investigated. Existing ligands must be removed to make the binding site available for your compound.

  • Prepare PDBQT File:

    • Load the cleaned protein PDB file into AutoDock Tools.

    • Add polar hydrogens. PDB files from X-ray crystallography often do not include hydrogen atoms, which are vital for defining hydrogen bond networks.[20][21]

    • Assign Kollman charges to the protein atoms.

    • Save the prepared receptor as a .pdbqt file.

Step 3: Protocol Validation via Re-Docking

This step establishes the trustworthiness of your entire setup.

  • Extract the Native Ligand: From the original, unaltered PDB file (e.g., 2BYB), save the co-crystallized ligand (in this case, Safinamide) as a separate file.

  • Prepare the Native Ligand: Prepare this extracted ligand as described in Step 1 to create its .pdbqt file.

  • Define the Binding Site: In ADT, with the prepared receptor loaded, define a grid box that encompasses the entire active site. The most reliable way to do this is to center the grid on the coordinates of the extracted native ligand.[12][22] A box size of 25 x 25 x 25 Å is typically sufficient to cover most active sites.

  • Perform Re-Docking: Dock the prepared native ligand back into the prepared receptor using AutoDock Vina.

  • Analyze RMSD: Superimpose the top-ranked docked pose of the native ligand with its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.

    • Validation Criteria: An RMSD value of less than 2.0 Å is considered a successful validation.[23][24][25] It confirms that your chosen software parameters can accurately reproduce a known experimental binding mode. If the RMSD is > 2.0 Å, you may need to adjust the grid box size or docking parameters.

Step 4: Docking the this compound

Once the protocol is validated, you can proceed with docking your novel compounds.

  • Run the Simulation: Use the same validated receptor preparation and grid box parameters. Create a simple text file (e.g., conf.txt) to specify the input files for Vina:

  • Execute the docking from the command line: vina --config conf.txt --log results.log[10][21]

Interpreting the Results: From Data to Insight

The output from AutoDock Vina provides the foundation for your analysis. The process involves evaluating the quantitative score and visually inspecting the qualitative interactions.

  • Binding Affinity (The Score): The log file (results.log) will list up to nine binding poses for your ligand, ranked by their binding affinity in kcal/mol. The top-ranked pose has the most negative (i.e., most favorable) score.[9][24] A lower score suggests a stronger binding interaction.

  • Binding Pose and Interactions (The Visuals):

    • Load the receptor PDBQT and the docking output PDBQT file into PyMOL.

    • Visually inspect the top-ranked pose within the enzyme's active site. Does the pose make sense chemically and sterically?

    • Analyze the key intermolecular interactions. Identify which amino acid residues are forming hydrogen bonds, hydrophobic contacts, or pi-pi stacking with your this compound derivative.[4][26] This is crucial for understanding the structural basis of binding and for guiding future lead optimization.

Hypothetical Results Summary

The following table illustrates how to present docking results for a series of hypothetical this compound derivatives against MAO-B.

Compound ID Binding Affinity (kcal/mol) Interacting Residues (H-Bonds) Interacting Residues (Hydrophobic/Pi-Pi)
Safinamide (Control) -9.5Tyr326Ile199, Cys172, Tyr398, Tyr435
CHC-001 -8.9Cys172Ile199, Leu171, Phe343, Tyr435
CHC-002 -8.2Tyr326, Gln206Ile199, Leu171, Trp119
CHC-003 -9.3Cys172, Tyr188Ile199, Tyr398, Tyr435, Phe168

Biological Context: Signaling Pathway Visualization

Understanding where the target enzyme fits into a larger biological context is crucial for predicting the downstream effects of its inhibition. For instance, MAO-B is a key enzyme in the metabolism of neurotransmitters like dopamine.

G cluster_pathway Dopamine Metabolism Pathway Dopamine Dopamine MAOB Monoamine Oxidase B (MAO-B) (Target Enzyme) Dopamine->MAOB DOPAL DOPAL MAOB->DOPAL ALDH Aldehyde Dehydrogenase DOPAL->ALDH DOPAC DOPAC ALDH->DOPAC COMT COMT DOPAC->COMT HVA Homovanillic Acid (Final Metabolite) COMT->HVA CHC This compound (Inhibitor) CHC->MAOB Inhibition

Figure 2: Inhibition of the dopamine metabolism pathway by a this compound derivative targeting MAO-B.

References

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Application Notes and Protocols for High-Throughput Screening of 2H-Chromene-3-Carboxamide Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2H-Chromene-3-Carboxamide Scaffold as a Privileged Structure in Drug Discovery

The this compound core is increasingly recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This structural motif is present in a wide array of biologically active compounds, demonstrating potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][3] Specifically, derivatives of this scaffold have shown promise as potent monoamine oxidase (MAO) inhibitors, selective estrogen receptor degraders (SERDs), and cytotoxic agents, making them attractive candidates for therapeutic development.[4]

High-throughput screening (HTS) is an indispensable tool for unlocking the full potential of this compound libraries. By rapidly evaluating thousands of compounds, HTS enables the identification of "hit" molecules with desired biological activity, which can then be optimized into lead compounds.[5] This guide provides detailed application notes and protocols for the HTS of this compound libraries, focusing on three key areas of biological activity: MAO inhibition, estrogen receptor modulation, and cytotoxicity.

A critical consideration when screening libraries of heterocyclic compounds such as 2H-chromene-3-carboxamides is the potential for compound interference with assay technologies.[6][7] Chromene derivatives are known to exhibit intrinsic fluorescence, which can lead to false-positive results in fluorescence-based assays.[8][9] Furthermore, the planar, aromatic nature of these compounds can lead to poor aqueous solubility, which may also contribute to assay artifacts.[10][11] Therefore, the protocols provided herein are designed to be robust and include specific recommendations for mitigating these potential sources of interference.

I. Biochemical Assay: Screening for Monoamine Oxidase (MAO) Inhibitors

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for neurodegenerative diseases and depression.[4] A fluorometric assay is a sensitive and HTS-compatible method for identifying MAO inhibitors. The assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidative deamination of a substrate like tyramine.

Principle of the Fluorometric MAO Inhibition Assay

The principle of this assay is a coupled enzymatic reaction. MAO oxidizes its substrate, producing an aldehyde, ammonia, and H₂O₂. The H₂O₂ is then used by a peroxidase to oxidize a non-fluorescent probe into a highly fluorescent product. The fluorescence intensity is directly proportional to the amount of H₂O₂ produced, and thus to the MAO activity. Inhibitors of MAO will therefore cause a decrease in the fluorescent signal.

MAO_Inhibition_Assay cluster_reaction MAO-Catalyzed Reaction cluster_detection Fluorescence Detection Tyramine Tyramine MAO_Enzyme MAO-A or MAO-B Tyramine->MAO_Enzyme Substrate Products Aldehyde + NH3 + H2O2 MAO_Enzyme->Products Oxidation H2O2 H2O2 Peroxidase Horseradish Peroxidase H2O2->Peroxidase Probe_F Fluorescent Product (e.g., Resorufin) Peroxidase->Probe_F Oxidation Probe_NF Non-Fluorescent Probe (e.g., Amplex Red) Probe_NF->Peroxidase 2H_Chromene This compound (Test Compound) 2H_Chromene->MAO_Enzyme Inhibition? TR_FRET_ER_Assay cluster_binding ERα-Coactivator Binding cluster_detection TR-FRET Signal ER_LBD ERα-LBD-Tb (Donor) Complex ERα-Coactivator Complex ER_LBD->Complex Coactivator Coactivator-d2 (Acceptor) Coactivator->Complex Agonist Estradiol (Agonist) Agonist->ER_LBD FRET FRET Complex->FRET Proximity Excitation Excitation (340 nm) Excitation->Complex Energy Emission Emission (665 nm) FRET->Emission Signal 2H_Chromene This compound (Test Compound) 2H_Chromene->ER_LBD Disruption?

Workflow for the TR-FRET ERα-coactivator interaction assay.
Protocol for ERα-Coactivator Interaction HTS

This protocol is designed for a 384-well format and is based on commercially available TR-FRET assay kits.

Table 2: Reagents and Final Concentrations for TR-FRET Assay

ReagentFinal ConcentrationPurpose
ERα-LBD (GST-tagged)5 nMTarget protein
Tb-cryptate anti-GST Ab1 nMFRET donor
Coactivator peptide (d2-labeled)25 nMFRET acceptor
Estradiol10 nMAgonist control
Test Compound10 µM (single point)Potential disruptor
Fulvestrant1 µMPositive control (SERD)
DMSO0.5%Vehicle control

Step-by-Step Protocol:

  • Compound Plating: Dispense 50 nL of test compounds (10 mM stock in DMSO) into a 384-well low-volume, black assay plate. Also include positive (Fulvestrant) and negative (DMSO) controls.

  • ERα-LBD and Estradiol Addition: Prepare a mix of ERα-LBD and estradiol in assay buffer. Add 5 µL of this mix to each well.

  • Incubation: Incubate for 15 minutes at room temperature.

  • Coactivator and Antibody Addition: Prepare a mix of the d2-labeled coactivator peptide and the Tb-cryptate anti-GST antibody in assay buffer. Add 5 µL of this mix to each well.

  • Final Incubation: Incubate for 1-2 hours at room temperature, protected from light.

  • TR-FRET Reading: Read the plate on a TR-FRET enabled plate reader, with excitation at ~340 nm and emission at both ~620 nm (donor) and ~665 nm (acceptor). The data is typically expressed as a ratio of the acceptor to donor emission.

III. Cell-Based Assay: Screening for Cytotoxicity

Assessing the cytotoxic potential of compounds is a critical step in early drug discovery. The resazurin reduction assay is a simple, robust, and HTS-compatible method for measuring cell viability. [12][13][14][15][16]

Principle of the Resazurin Cytotoxicity Assay

Resazurin, a blue and non-fluorescent dye, is reduced by metabolically active (i.e., viable) cells to the pink and highly fluorescent resorufin. The fluorescence intensity is proportional to the number of viable cells. Cytotoxic compounds will decrease the metabolic activity of the cells, leading to a reduction in the fluorescent signal.

Cytotoxicity_Assay cluster_cell_culture Cell Culture cluster_viability_assay Viability Assessment Cells Cells in Culture (e.g., MCF-7) Compound This compound (Test Compound) Cells->Compound Treatment Incubation Incubation (24-72h) Compound->Incubation Resazurin Resazurin (Blue, Non-fluorescent) Incubation->Resazurin Add Reagent Mitochondrial_Reductases Mitochondrial Reductases (in viable cells) Resazurin->Mitochondrial_Reductases Resorufin Resorufin (Pink, Fluorescent) Mitochondrial_Reductases->Resorufin Reduction

Workflow for the resazurin-based cytotoxicity assay.
Protocol for Cytotoxicity HTS

This protocol is suitable for a 384-well format.

Table 3: Reagents and Conditions for Cytotoxicity Assay

Reagent/ConditionSpecificationPurpose
Cell Linee.g., MCF-7, A549Relevant cell model
Seeding Density1,000 - 5,000 cells/wellOptimal cell growth
Test Compound10 µM (single point)Potential cytotoxic agent
Doxorubicin10 µMPositive control
DMSO0.5%Vehicle control
Resazurin Solution0.15 mg/mL in DPBSViability indicator
Incubation Time (Compound)48 hoursTreatment period
Incubation Time (Resazurin)2-4 hoursSignal development

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 384-well clear-bottom, black-walled plate at a pre-determined optimal density in 40 µL of culture medium. Incubate overnight to allow for cell attachment.

  • Compound Addition: Add 50 nL of test compounds (10 mM stock in DMSO) to the cell plates. Also include positive (Doxorubicin) and negative (DMSO) controls.

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified incubator with 5% CO₂.

  • Reagent Preparation: Prepare the resazurin working solution (0.15 mg/mL in sterile DPBS).

  • Reagent Addition: Add 5 µL of the resazurin working solution to each well.

  • Signal Development: Incubate for 2-4 hours at 37°C, protected from light.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation at ~560 nm and emission at ~590 nm.

IV. Data Analysis and Hit Validation

A robust data analysis workflow is crucial for the success of any HTS campaign. [17][18][19][20][21]The goal is to identify true "hits" while minimizing the number of false positives.

Data Analysis Workflow:

  • Raw Data Normalization: Raw data from the plate reader should be normalized to the plate controls. For inhibition assays, this is typically expressed as percent inhibition relative to the positive and negative controls.

  • Quality Control: The quality of each assay plate should be assessed using the Z'-factor, which is a statistical measure of the separation between the positive and negative controls. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS. [18]3. Hit Identification: A "hit" is defined as a compound that produces a response exceeding a certain threshold, typically 3 standard deviations from the mean of the negative controls.

  • Hit Confirmation: "Hits" from the primary screen should be re-tested under the same assay conditions to confirm their activity.

  • Dose-Response Analysis: Confirmed "hits" are then tested over a range of concentrations to determine their potency (e.g., IC₅₀ or EC₅₀).

  • Orthogonal Assays: To rule out assay-specific artifacts, it is highly recommended to test confirmed hits in an orthogonal assay that uses a different detection technology. [22]For example, a hit from a fluorescence-based MAO assay could be confirmed using a luminescence-based assay.

  • Counter-screens: For chromene libraries, it is crucial to perform counter-screens to identify compounds that interfere with the assay. [7]This includes testing for autofluorescence at the assay's excitation and emission wavelengths.

V. Troubleshooting Common Issues with this compound Libraries

Screening heterocyclic compounds like 2H-chromene-3-carboxamides can present unique challenges. [6] Table 4: Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
High False Positive Rate in Fluorescence Assays Compound autofluorescence.- Pre-read plates after compound addition but before adding the fluorescent substrate. - Use TR-FRET or luminescence-based assays, which are less susceptible to fluorescence interference. [23][24][25] - Perform a counter-screen for autofluorescence.
Poor Reproducibility of Hits Compound precipitation due to low aqueous solubility.- Ensure DMSO stock solutions are fully dissolved. - Decrease the final assay concentration of the test compounds. - Add a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer, but be cautious as this can also affect enzyme activity. [6]
High Variability Across Assay Plates Inconsistent liquid handling, temperature fluctuations, or reagent degradation.- Ensure all robotic liquid handlers are properly calibrated. - Use a well-defined standard operating procedure for all assay steps. - Prepare fresh reagents daily and protect them from light and heat.
Low Z'-Factor Suboptimal assay conditions (e.g., enzyme concentration, incubation time).- Re-optimize the assay parameters to maximize the signal-to-background ratio. - Ensure the positive control is consistently active.

VI. Conclusion

The this compound scaffold represents a rich source of potential therapeutic agents. The successful implementation of HTS campaigns against libraries of these compounds requires careful assay design, robust protocols, and a thorough understanding of the potential for compound-specific artifacts. By employing the detailed protocols and strategies outlined in this guide, researchers can effectively navigate the challenges of screening this privileged scaffold and accelerate the discovery of novel drug candidates.

References

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A Strategic Approach to the Synthesis of 2H-Chromene-3-carboxamides from Coumarin-3-carboxylate Precursors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal and Synthetic Chemists

Introduction and Strategic Importance

Coumarins (2H-chromen-2-ones) and their derivatives are a cornerstone of natural product chemistry and drug discovery, with applications ranging from anticoagulants to anticancer agents.[1] The modification of the coumarin core is a key strategy for developing new therapeutic agents. A particularly valuable transformation is the conversion of the coumarin lactone into the corresponding 2H-chromene. This removes the planar, hydrolytically susceptible lactone ring and introduces a more flexible, three-dimensional scaffold, opening new vectors for molecular interactions with biological targets.

This guide details a comprehensive synthetic route to access N-substituted 2H-chromene-3-carboxamides. These target molecules combine the desirable 2H-chromene core with a versatile carboxamide side chain at the C3 position, which is crucial for modulating pharmacokinetic properties and forming key hydrogen bond interactions with protein targets. The overall synthetic workflow is presented as a logical three-stage process.

Overall Synthetic Workflow

The synthesis is designed as a modular sequence, allowing for diversification at multiple stages. The pathway proceeds from simple starting materials to the complex target molecule through three key transformations: (I) Knoevenagel Condensation , (II) Direct Amidation , and (III) Selective Lactone Reduction .

G cluster_0 Stage I: Precursor Synthesis cluster_1 Stage II: Amidation cluster_2 Stage III: Selective Reduction A Salicylaldehyde + Diethyl Malonate B Ethyl 2-Oxo-2H-chromene-3-carboxylate (Coumarin-3-carboxylate) A->B Knoevenagel Condensation D N,N-Disubstituted-2-oxo-2H-chromene-3-carboxamide (Coumarin-3-carboxamide) B->D Direct Amidation C Primary/Secondary Amine (R1R2NH) C->D E N,N-Disubstituted-2H-chromene-3-carboxamide (Target Molecule) D->E Lactone Reduction

Figure 1: Overall synthetic pathway to 2H-chromene-3-carboxamides.

Stage I: Synthesis of Coumarin-3-carboxylate Precursor

The foundational step is the synthesis of the coumarin core via a Knoevenagel condensation. This reaction joins a salicylaldehyde derivative with an active methylene compound, diethyl malonate, catalyzed by a weak base like piperidine.[2]

Mechanism: Knoevenagel Condensation

The reaction proceeds via piperidine-catalyzed formation of a carbanion from diethyl malonate, which then attacks the aldehyde carbonyl. The resulting adduct undergoes intramolecular cyclization (lactone formation) followed by elimination of water to yield the conjugated coumarin system.

G Knoevenagel Condensation Mechanism cluster_0 Salicylaldehyde Salicylaldehyde Adduct Adduct Salicylaldehyde->Adduct + Diethyl Malonate (Piperidine catalyst) Cyclized Intermediate Cyclized Intermediate Adduct->Cyclized Intermediate Intramolecular Acyl Substitution Product Ethyl 2-Oxo-2H-chromene -3-carboxylate Cyclized Intermediate->Product Dehydration (-H2O)

Figure 2: Simplified mechanism for precursor synthesis.

Protocol 1: Synthesis of Ethyl 2-oxo-2H-chromene-3-carboxylate

This protocol is adapted from established procedures.[2]

Materials:

  • Substituted Salicylaldehyde (1.0 equiv.)

  • Diethyl malonate (1.1 equiv.)

  • Piperidine (0.1 equiv.)

  • Glacial Acetic Acid (catalytic, ~1 drop)

  • Ethanol (as solvent)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add the salicylaldehyde derivative, diethyl malonate, and ethanol.

  • Add piperidine and a single drop of glacial acetic acid to the mixture.

  • Heat the reaction mixture to reflux (approximately 70–80 °C) and maintain for 4–6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature and then remove the ethanol under reduced pressure using a rotary evaporator.

  • Pour the concentrated residue slowly into a beaker containing crushed ice with stirring.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Recrystallization from ethanol can be performed for further purification if necessary.

EntrySalicylaldehyde SubstituentTypical YieldReference
1H85-95%[3]
27-Hydroxy~90%[2]
38-Methoxy~96%

Table 1: Representative yields for the Knoevenagel condensation.

Stage II: Synthesis of Coumarin-3-carboxamide Intermediate

The conversion of the ethyl ester to the corresponding carboxamide is a pivotal step. While a two-step approach involving hydrolysis to the carboxylic acid followed by amide coupling is possible, a more efficient one-pot, three-component reaction or a direct amidation of the isolated ester is often preferred.[4][5] The direct amidation protocol is presented here for its simplicity and high yield.

Protocol 2: Direct Amidation of Ethyl 2-oxo-2H-chromene-3-carboxylate

Materials:

  • Ethyl 2-oxo-2H-chromene-3-carboxylate (1.0 equiv.)

  • Primary or Secondary Amine (1.2 equiv.)

  • Ethanol (as solvent)

Procedure:

  • Dissolve the ethyl 2-oxo-2H-chromene-3-carboxylate in hot ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add the desired amine (e.g., 2-(4-methoxyphenyl)ethan-1-amine) to the solution.

  • Heat the mixture to reflux and maintain for 6–12 hours. The reaction progress can be monitored by TLC.

  • As the reaction proceeds, the product often precipitates from the hot ethanol solution as a solid.

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the pure coumarin-3-carboxamide.

EntryAmine ComponentTypical YieldReference
12-(4-methoxyphenyl)ethan-1-amine94%
2Ethanolamine79%[4]
3Piperazine~70%[2]

Table 2: Representative yields for the direct amidation reaction.

Stage III (Proposed): Selective Reduction to 2H-Chromene-3-carboxamide

This final transformation is the most synthetically challenging. It requires the selective reduction of the C2 lactone carbonyl to a methylene group (CH₂) without affecting the C3-C4 double bond or the C3-carboxamide.

Scientific Rationale and Reagent Selection
  • Common Reducing Agents: Standard reagents like Sodium Borohydride (NaBH₄) are generally too mild to reduce the lactone but are known to reduce the C3-C4 double bond, leading to an undesired chroman-2-one byproduct.[6] Conversely, powerful reagents like Lithium Aluminum Hydride (LiAlH₄) are unselective and would likely reduce both the lactone and the amide, leading to decomposition or formation of amino-alcohols.[7]

  • Proposed Reagent: Diisobutylaluminium Hydride (DIBAL-H): DIBAL-H is a potent and sterically hindered reducing agent capable of reducing esters and lactones.[1] Crucially, at low temperatures (e.g., -78 °C), the reduction can often be stopped at the aldehyde or, in the case of a lactone, the lactol (a cyclic hemiacetal) stage.[8] This intermediate is key to forming the target 2H-chromene.

G A Coumarin-3-carboxamide B Aluminum-Hemiacetal Intermediate A->B 1) DIBAL-H, -78°C (1.1 eq) C Lactol Intermediate (2-Hydroxy-chroman) B->C 2) Aqueous Quench D This compound (Final Product) C->D 3) Acid-catalyzed Dehydration (-H2O)

Figure 3: Proposed reaction pathway for DIBAL-H mediated reduction.

Protocol 3: Proposed Method for Selective Reduction via DIBAL-H

CAUTION: DIBAL-H is pyrophoric and reacts violently with water. This procedure must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and proper personal protective equipment.

Materials:

  • N-substituted-2-oxo-2H-chromene-3-carboxamide (1.0 equiv.)

  • DIBAL-H (1.0 M solution in toluene or hexanes, 1.1–1.5 equiv.)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Methanol (for quenching)

  • Rochelle's salt (Potassium sodium tartrate) solution (1 M aqueous)

  • p-Toluenesulfonic acid (p-TsOH) (for dehydration step)

Procedure:

Part A: Reduction to Lactol

  • Dissolve the coumarin-3-carboxamide starting material in anhydrous DCM or toluene in a flame-dried, three-neck flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath. It is critical to maintain this temperature throughout the addition.

  • Slowly add the DIBAL-H solution dropwise via syringe over 30 minutes.

  • Stir the reaction at -78 °C for 2–3 hours. Monitor the reaction by TLC, checking for the consumption of starting material.

  • Quenching: While still at -78 °C, slowly and carefully add methanol dropwise to quench the excess DIBAL-H.

  • Allow the reaction to warm to room temperature, then add the 1 M Rochelle's salt solution and stir vigorously for 1-2 hours until the two layers become clear.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude lactol intermediate.

Part B: Dehydration to 2H-Chromene

  • Dissolve the crude lactol from Part A in toluene.

  • Add a catalytic amount of p-TsOH (approx. 0.1 equiv.).

  • Fit the flask with a Dean-Stark apparatus and heat to reflux to azeotropically remove water.

  • Once the reaction is complete (monitored by TLC), cool the mixture, wash with saturated NaHCO₃ solution and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the final product by column chromatography on silica gel.

ParameterRecommended Starting PointNotes for Optimization
DIBAL-H Equivalents1.1 eqIncrease to 1.5 eq if starting material remains. Excess may lead to reduction of the amide.
Temperature (°C)-78Maintaining low temperature is critical to prevent over-reduction and preserve selectivity.[1]
Reaction Time (hours)2-3Extend if conversion is low, but be cautious of side reactions.
Dehydration Catalystp-TsOHOther acids (e.g., camphorsulfonic acid) or conditions (e.g., Burgess reagent) could be explored for milder options.

Table 3: Key parameters for optimization of the proposed selective reduction.

Conclusion

The synthetic pathway outlined in this application note provides a robust and versatile method for accessing valuable this compound scaffolds. While the initial stages of precursor synthesis and amidation are well-established, the final selective reduction of the coumarin lactone presents a significant chemical challenge. The proposed DIBAL-H mediated reduction to a lactol intermediate, followed by dehydration, represents a logical and promising strategy. Researchers are encouraged to use the provided protocol as a starting point and to carefully optimize reaction conditions to achieve high yields and purity for their specific substrates. Successful implementation of this pathway will enable the exploration of novel chemical space in the pursuit of new therapeutic agents.

References

  • Proença, F., & Costa, M. (2008). A simple and eco-friendly approach for the synthesis of 2-imino and 2-oxo-2H-chromene-3-carboxamides. Green Chemistry, 10, 995–998. [Link]

  • Jadhav, S. D., et al. (2020). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Current Organic Synthesis, 17(6), 429-453. [Link]

  • Organic Synthesis. DIBAL-H Reduction. Syn-Molecules. [Link]

  • Velasco-Velázquez, M. A., et al. (2022). Piperidine-Iodine as Efficient Dual Catalyst for the One-Pot, Three-Component Synthesis of Coumarin-3-Carboxamides. Molecules, 27(9), 2977. [Link]

  • Reddy, G. M., et al. (2021). DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters. RSC Advances, 11(61), 38831-38835. [Link]

  • Myers, A. G. (2014). Partial Reduction of Esters, Amides, and Nitriles with Metal Hydride Reagents. The Myers Group. [Link]

  • Thacker, P. C., et al. (2023). Synthesis and biological evaluation of new 3-substituted coumarin derivatives as selective inhibitors of human carbonic anhydrase IX and XII. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2189613. [Link]

  • Gundeboina, R., et al. (2017). Synthesis of coumarin analogs appended with quinoline and thiazole moiety and their apoptogenic role against murine ascitic carcinoma. ResearchGate. [Link]

  • Gökçe, M., et al. (2020). Synthesis and Antimicrobially Activities of Coumarin-3-Carboxamide Derivatives. Revue Roumaine de Chimie, 65(1), 69-76. [Link]

  • Reddy, G. M., et al. (2021). DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters. RSC Advances, 11, 38831-38835. [Link]

  • Wikipedia contributors. (2023). Carbonyl reduction. Wikipedia, The Free Encyclopedia. [Link]

  • Compound Interest. (2017). A Quick Guide to Reductions in Organic Chemistry. [Link]

  • Saeed, A. (2007). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. ResearchGate. [Link]

  • The_Davster. (2008). Selective Coumarin modification or destruction. Sciencemadness Discussion Board. [Link]

  • Vdovik, T. A., et al. (2018). Synthesis of Chroman-2-ones by Reduction of Coumarins. ResearchGate. [Link]

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Troubleshooting & Optimization

troubleshooting challenges in the cyclization step of chromene synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for chromene synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the critical cyclization step of chromene synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) designed to provide both practical solutions and a deeper understanding of the underlying chemical principles.

Introduction: The Critical Cyclization Step

The formation of the pyran ring, or the cyclization step, is the cornerstone of chromene synthesis. This intramolecular reaction dictates the overall yield, purity, and success of your synthetic strategy. However, this step is often fraught with challenges, from low yields to the formation of stubborn impurities. This guide addresses these issues head-on, providing actionable advice to optimize your reactions and achieve your desired chromene scaffolds.

Frequently Asked Questions (FAQs): Troubleshooting Cyclization

This section is structured to address the most common issues encountered in the lab.

Category 1: Low or No Product Yield

Q1: My reaction yield is consistently low or I'm recovering only starting material. What are the primary factors to investigate?

A1: Low conversion is a frequent issue that can typically be traced back to one of four key areas: reaction conditions, catalyst efficacy, solvent choice, or substrate reactivity.

  • Reaction Conditions (Temperature & Time): Many traditional chromene syntheses require significant energy input.[1] If you are using conventional heating, ensure the temperature is optimal for the specific transformation. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition. Consider a time-course study to determine the optimal reaction duration. Modern techniques like microwave-assisted synthesis can dramatically reduce reaction times and often improve yields by providing rapid, uniform heating.[2][3]

  • Catalyst Choice and Loading: The catalyst is the most critical variable. The choice between acid, base, or metal catalysis depends entirely on your synthetic route and substrate.[4]

    • Acid Catalysis: Common choices include Brønsted acids (H₂SO₄) or Lewis acids (FeCl₃).[1][5]

    • Base Catalysis: Organic bases like piperidine or DBU are frequently used, especially in multicomponent reactions.[6][7]

    • Metal Catalysis: Gold, palladium, and copper catalysts are often used for specific transformations like the cycloisomerization of aryl propargyl ethers.[5][8] It's also crucial to optimize the catalyst loading; both too little and too much can be detrimental to the yield.[9]

  • Solvent Effects: The solvent plays a more significant role than just dissolving reactants. It can influence catalyst activity and substrate solubility, and in some cases, participate in the reaction. For instance, in the synthesis of chromeno[4,3-b]pyrrol-4(1H)-ones, toluene was found to be the most effective solvent for the pyridine-promoted cyclization step, dramatically improving the yield from 3% in methanol to 81%.[10][11] A solvent screen is often a worthwhile optimization step.

  • Substrate Reactivity: The electronic nature of your starting materials is paramount. Electron-withdrawing groups on the phenol precursor can render the hydroxyl group less nucleophilic, slowing down the cyclization. Conversely, electron-donating groups can enhance reactivity.[5][12]

Q2: I'm attempting a multi-component reaction (MCR) to synthesize a 2-amino-4H-chromene, but the yield is poor. How can I optimize this?

A2: Multi-component reactions are elegant but sensitive to reaction conditions. For the popular synthesis of 2-amino-4H-chromenes from an aldehyde, malononitrile, and a phenol (like resorcinol), several factors are key:

  • Catalyst: This reaction is typically base-catalyzed. While simple bases like piperidine or diethylamine work, heterogeneous catalysts can offer advantages in terms of separation and reusability.[6][7] Natural base catalysts derived from waste materials have also proven effective and align with green chemistry principles.[13]

  • Solvent: Green solvents like water or ethanol are often used.[3][13] The use of aqueous media can sometimes accelerate the reaction due to hydrophobic effects.[9]

  • Reaction Sequence: A plausible mechanism involves an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the phenol, and finally, an intramolecular cyclization.[14] Understanding this sequence helps in troubleshooting. If the Knoevenagel adduct is forming but not proceeding, the issue lies with the Michael addition or cyclization, pointing towards a need for a more effective base or different thermal conditions.

Category 2: Side Product and Impurity Formation

Q3: My reaction is producing a significant amount of an undesired side product. How can I identify and minimize it?

A3: Side product formation is a common challenge that compromises yield and complicates purification. The identity of the side product is the biggest clue to solving the problem.

  • Formation of Benzofurans: In some metal-catalyzed cyclizations, particularly with gold catalysts, the formation of five-membered benzofuran rings can compete with the desired six-membered chromene ring.[5][8] This often depends on the substitution pattern of the starting material. Fine-tuning the catalyst or ligands can sometimes shift the selectivity towards the desired chromene.

  • Regioisomers: For unsymmetrically substituted phenols, cyclization can occur at two different positions, leading to regioisomers. The inherent electronic and steric properties of your substrate often dictate this selectivity. For example, in a Rauhut-Currier type reaction, the nature of a substituent was found to direct the cyclization to form either 2H- or 4H-chromenes selectively.[15]

  • Hydrolysis or Decomposition: Harsh acidic or basic conditions can lead to the hydrolysis of ester groups or the decomposition of sensitive functionalities on your substrate or product.[16] If you suspect this, consider using milder catalysts or reaction conditions.

Strategies for Minimization:

  • Lower the Temperature: Side reactions often have a higher activation energy than the desired reaction. Running the reaction at a lower temperature can sometimes suppress the formation of impurities.[1]

  • Control Stoichiometry: Carefully controlling the ratio of reactants is crucial, especially in MCRs.

  • Change the Catalyst: A different catalyst may offer better selectivity. For example, while some gold catalysts can produce mixtures, others might be highly selective for 2H-chromene synthesis.[8] In some palladium-catalyzed reactions, the choice of ligand is critical for controlling regioselectivity.[17]

Category 3: Catalyst Selection and Activity

Q4: There are so many catalysts for chromene synthesis. How do I choose the right one for my specific transformation?

A4: The choice of catalyst is dictated by the reaction mechanism you are targeting. The following table provides a general guide:

Catalyst TypeCommon ExamplesTypical ReactionProsCons
Brønsted Acid H₂SO₄, p-TSA, TFADehydrative cyclization of o-(1-hydroxyallyl)phenols.[5]Inexpensive, readily available.Harsh conditions, low functional group tolerance.
Lewis Acid FeCl₃, Er(OTf)₃, Zn(OAc)₂Cascade reactions, Friedel-Crafts type cyclizations.[16][18]Can activate substrates under milder conditions.Can be moisture sensitive, may require inert atmosphere.
Organic Base Piperidine, DBU, DiethylamineMCR for 2-amino-4H-chromenes.[7]Mild conditions, effective for condensation reactions.Can be difficult to remove during workup.
Heterogeneous Base Hydrotalcite, CaO from waste shellsMCR for 2-amino-4H-chromenes.[9][13]Easily separable, reusable, environmentally friendly.May have lower activity than homogeneous counterparts.
Transition Metal Au, Pd, Cu, Ni, Ru ComplexesCycloisomerization of alkynes, Heck-type cyclizations.[5][19][20]High efficiency, can create complex chromenes.Expensive, may require specific ligands, potential for metal contamination in the final product.

Q5: My metal catalyst appears to be inactive. What are the potential causes?

A5: Metal catalyst deactivation can be frustrating. Common culprits include:

  • Atmosphere: Many transition metal catalysts, particularly those involving Cu(I) or Pd(0) species, are sensitive to oxygen.[21] Ensure your reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) using properly degassed solvents.

  • Co-catalyst/Additive Requirement: Some catalytic systems require an additive to function. For example, certain gold(I) catalysts require a silver salt to activate them by abstracting a chloride ligand.[5] Without the silver salt, the catalytic cycle cannot initiate.

  • Substrate Impurities: Functional groups on your starting material (e.g., thiols) can act as poisons by strongly coordinating to the metal center and inhibiting catalysis. Ensure your starting materials are pure.

Troubleshooting Workflow

When faced with a problematic reaction, a systematic approach is key. The following diagram outlines a logical workflow for troubleshooting low yields in a cyclization reaction.

G start Low Yield in Cyclization Step check_sm Analysis of Crude Reaction: Starting Material (SM) Unchanged? start->check_sm sm_yes Yes check_sm->sm_yes High SM sm_no No check_sm->sm_no Low SM cond_issue Increase Temp/Time? Use Microwave? sm_yes->cond_issue Investigate Reaction Conditions side_products side_products sm_no->side_products Multiple Spots on TLC? (Side Products) sm_no->side_products cat_issue Investigate Catalyst - Check activity/purity - Increase loading - Change catalyst type cond_issue->cat_issue No Improvement solvent_issue Change Solvent (Polar vs. Apolar) cat_issue->solvent_issue No Improvement success Successful Optimization solvent_issue->success Improvement side_products_yes Yes side_products->side_products_yes side_products_no No side_products->side_products_no minimize_side Lower Temperature Change Catalyst for higher selectivity side_products_yes->minimize_side Optimize for Selectivity decomposition decomposition side_products_no->decomposition Baseline material/streaking on TLC? (Decomposition) minimize_side->success Improvement milder_cond Lower Temperature Use milder acid/base Check functional group compatibility decomposition->milder_cond Use Milder Conditions milder_cond->success Improvement

Caption: A decision tree for troubleshooting low yields in chromene cyclization.

Key Experimental Protocols

The following are representative protocols. Always consult the primary literature for the specific substrate you are working with. Safety Note: Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Base-Catalyzed MCR for 2-Amino-4H-Chromene

This protocol is adapted from syntheses utilizing basic catalysts for the one-pot reaction of an aldehyde, malononitrile, and a phenol.[7][13]

  • Reaction Setup: To a round-bottom flask, add the aromatic aldehyde (1.0 mmol), malononitrile (1.2 mmol), and the phenolic compound (e.g., resorcinol, 1.0 mmol).

  • Solvent and Catalyst Addition: Add the chosen solvent (e.g., water or ethanol, 3-5 mL) and the base catalyst (e.g., piperidine, 10 mol% or a heterogeneous catalyst like 50 mg of calcined snail shell powder).[13]

  • Reaction: Stir the mixture at the optimized temperature (this can range from room temperature to reflux) for the required time. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, if using a heterogeneous catalyst, filter it off.[13] Cool the reaction mixture in an ice bath to precipitate the product. Collect the solid by filtration, wash with cold water or ethanol, and dry under vacuum.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Acid-Catalyzed Dehydrative Cyclization

This protocol is a general representation of an acid-catalyzed intramolecular cyclization, for example, of an o-(1-hydroxyallyl)phenol.[5]

  • Reaction Setup: Dissolve the o-(1-hydroxyallyl)phenol substrate (1.0 mmol) in a suitable anhydrous solvent (e.g., THF or Dichloromethane) in a round-bottom flask under an inert atmosphere.

  • Catalyst Addition: Add the acid catalyst (e.g., a Lewis acid like Au(I)/AgOTf or a Brønsted acid like p-TSA, 5-10 mol%).

  • Reaction: Stir the reaction at the required temperature (can range from room temperature to reflux). Monitor the disappearance of the starting material by TLC.

  • Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

References

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  • Harrity, J. P. A., La, D. S., Cefalo, D. R., Visser, M. S., & Hoveyda, A. H. (2001). Chromenes through Metal-Catalyzed Reactions of Styrenyl Ethers. Mechanism and Utility in Synthesis. Journal of the American Chemical Society, 123(10), 2383–2391. [Link]

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  • Patel, K., Shah, A., Talele, A., & Patel, D. (2023). Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies. Current Organic Synthesis, 21(3), 221-240. [Link]

  • Optimization of reaction parameters a. (n.d.). ResearchGate. [Link]

  • Optimization of Reaction Conditions.[a]. (n.d.). ResearchGate. [Link]

  • Wang, C., Zhu, J., & Wang, Q. (2020). Synthesis of Chromeno[4,3-b]pyrrol-4(1H)-ones through a Multicomponent Reaction and Cyclization Strategy. ACS Omega, 5(34), 21855–21865. [Link]

  • Wang, C., Zhu, J., & Wang, Q. (2020). Synthesis of Chromeno[4,3-b]pyrrol-4(1H)-ones through a Multicomponent Reaction and Cyclization Strategy. ACS Omega, 5(34), 21855–21865. [Link]

  • Lambert, T. H., & Boyd, S. D. (2020). Synthesis of 2H-Chromenes via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis. PMC. [Link]

  • Wróbel, M. Z., & Mlynarski, J. (2021). Formation of 2H- and 4H-chromene Rings in Intramolecular Rauhut–Currier Reaction, Catalyzed by Lithium Selenolates. ACS Omega, 6(4), 2733–2741. [Link]

  • Synthesis of 2H-Chromenes via Green Catalytic Approaches: A Recent Update. (n.d.). Sciforum. [Link]

  • Graham, T. J. A., & Doyle, A. G. (2012). Nickel-catalyzed cross-coupling of chromene acetals and boronic acids. Organic Letters, 14(6), 1616–1619. [Link]

  • Begum, R., & Borah, R. (2024). Natural base catalysis in the sustainable synthesis of functionalized 2-amino-4H-chromenes. OICC Press. [Link]

  • Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions. (n.d.). ACS Publications. [Link]

  • Synthesis of 2H-chromenes (2H-benzopyrans). (n.d.). Organic Chemistry Portal. [Link]

  • Patel, K., Shah, A., Talele, A., & Patel, D. (2023). Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies. ResearchGate. [Link]

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  • Wang, D., Zhang, Y., & Li, Y. (2023). Synthesis of 4-aryl-3,4-dihydrocoumarins and 4-aryl-4H-chromenes via Er(OTf)3-catalyzed cascade reactions of p-quinone methides with 1,3-dicarbonyl compounds. Beilstein Journal of Organic Chemistry, 19, 747–757. [Link]

  • Synthetic approaches to functionalized 4H‐chromenes in this review. (n.d.). ResearchGate. [Link]

  • Fujimoto, R., Kato, T., Hashimoto, T., & Kimura, S. (2023). Simple Strategy for Benzo[g]chromene Synthesis via a Photochemical Intramolecular Cyclization Reaction. The Journal of Organic Chemistry, 88(13), 9145–9150. [Link]

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Technical Support Center: Optimization of Solvent Conditions for Rhodium-Catalyzed Annulation

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for the Modern Chemist

Welcome to the technical support center for rhodium-catalyzed annulation reactions. As a Senior Application Scientist, I've designed this guide to move beyond generic protocols and address the nuanced, often frustrating, challenges that arise during experimental work. The choice of solvent is not merely about dissolution; it is a critical parameter that dictates catalyst activity, stability, selectivity, and ultimately, the success of your transformation. This resource is structured as a series of troubleshooting scenarios and frequently asked questions to provide direct, actionable solutions grounded in mechanistic principles.

Troubleshooting Guide: From Failed Reactions to Optimized Conditions

This section addresses the most common problems encountered in the lab. Each entry follows a diagnostic approach to help you identify the root cause and implement an effective solution.

Q1: My reaction yield is consistently low or zero. How can solvent choice be the culprit?

Low conversion is a classic issue where the solvent plays a multifaceted role, primarily concerning catalyst activation and deactivation.[1]

Plausible Causes:

  • Poor Catalyst/Substrate Solubility: The most basic function of a solvent is to create a homogeneous reaction phase. If your substrates or catalyst are not fully dissolved, the reaction kinetics will be severely hampered.

  • Catalyst Deactivation via Strong Coordination: Solvents with strong coordinating atoms (e.g., DMSO, DMF) can bind tightly to the rhodium center, preventing substrate association and inhibiting the catalytic cycle.[2][3] This sequestration of the active metal is a common cause of failure.[2]

  • Catalyst Aggregation in Non-Polar Solvents: In highly non-polar media, coordinatively unsaturated metal complexes may aggregate, leading to catalytically inactive species.[1][3]

  • Inhibition by Protic Solvents: Protic solvents (e.g., alcohols, water) can interfere with the C-H activation step, which often proceeds via a concerted metalation-deprotonation (CMD) mechanism.[4] The presence of acidic protons can lead to undesired protonolysis of key organometallic intermediates.

Diagnostic Workflow & Recommended Solutions:

The first step is to systematically diagnose the issue. The following workflow can help pinpoint the problem and guide your solvent re-optimization strategy.

G A Start: Low Yield Observed B Check Solubility Are all components fully dissolved at reaction temperature? A->B C No B->C No D Yes B->D Yes E Increase solvent polarity. Try MeCN, DCE, or Dioxane. C->E F Is the solvent highly coordinating? (e.g., DMF, DMSO) D->F G Yes F->G Yes H No F->H No I Switch to a less coordinating solvent. Try Toluene, DCE, or HFIP. [1] G->I J Is the solvent protic? (e.g., MeOH, EtOH, t-AmylOH) H->J K Yes J->K Yes M Consider catalyst aggregation. Try a moderately coordinating solvent like THF or Dioxane. [7] J->M No L Switch to an aprotic solvent. Consider screening DCE, Toluene, and MeCN. [9] K->L G A Start: New Reaction B Assess Substrate Polarity & Solubility A->B C High Polarity / Charged Species B->C High D Low to Medium Polarity B->D Low/Medium E Start with Polar Aprotic: MeCN, DCE, Dioxane C->E F Start with Non-polar / Weakly Polar: Toluene, Dioxane, THF D->F G Is a highly electrophilic Rh(III) catalyst used? E->G F->G H Yes G->H Yes I No G->I No J Consider a non-coordinating solvent to maximize catalyst activity. Good choices: DCE, HFIP H->J K Standard solvents (E or F) are a safe starting point. I->K

Caption: Decision tree for selecting an initial screening solvent.

A good default starting point for many Rh(III)-catalyzed C-H activations is 1,2-dichloroethane (DCE) or dioxane . They possess moderate polarity, are aprotic, and are relatively poor coordinators, striking a good balance for dissolving a range of organic substrates without strongly inhibiting the catalyst.

Q4: What is the mechanistic role of the solvent in the C-H activation step?

The solvent is not an innocent bystander; it is often intimately involved in the rate-determining C-H activation step. [4]In the widely accepted Concerted Metalation-Deprotonation (CMD) pathway, a ligand on the rhodium catalyst (often a carboxylate additive like acetate) acts as an internal base to abstract the proton from the C-H bond. [4] The solvent influences this step in several ways:

  • Polarity and Charge Separation: A more polar solvent can better stabilize the charge-separated transition state of the CMD mechanism, potentially accelerating the reaction.

  • Solvent as a Proton Shuttle: In some cases, solvent molecules can participate in the proton transfer, acting as a shuttle between the substrate and the basic ligand.

  • Preventing Deactivation: As discussed, the solvent's primary role can be to maintain the catalyst in its active, monomeric state. [2]

Q5: When should I use solvent mixtures or additives instead of a single solvent?

Using a single solvent may not provide the optimal balance of properties. This is when mixtures or additives become powerful tools.

  • Use Case 1: Solubility Issues. If your starting materials have vastly different polarities, a solvent mixture (e.g., Toluene/DCE) can be used to achieve complete dissolution.

  • Use Case 2: Fine-Tuning Reactivity. If a reaction is sluggish in a non-polar solvent but catalyst deactivation occurs in a highly polar one, you can titrate in small amounts of a polar aprotic solvent (e.g., 5-10% MeCN in Toluene) to enhance reactivity without causing complete inhibition.

  • Use Case 3: Additives for Specific Interactions. Sometimes, the goal is not to change the bulk solvent properties but to introduce a specific interaction. Carboxylic acids (e.g., acetic acid, pivalic acid) are common additives. They can serve as the proton-transfer shuttle in the CMD mechanism and are often essential for catalytic turnover. [5] Always start with a well-defined, single-solvent system before moving to more complex mixtures. This ensures you have a clear baseline for comparison.

References

  • Alberico, E., Möller, S., Horstmann, M., Drexler, H.-J., & Heller, D. (2019). Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts. Catalysts, 9(7), 582. [Link]

  • Meißner, A., Alberico, E., Drexler, H.-J., Baumann, W., & Heller, D. (2014). Rhodium diphosphine complexes: a case study for catalyst activation and deactivation. Catalysis Science & Technology, 4(12), 4164-4179. [Link]

  • Zhou, Y., et al. (2021). Recyclable rhodium-catalyzed C–H activation/[4 + 2] annulation with unconventional regioselectivity at ambient temperature: experimental development and mechanistic insight. Green Chemistry, 23(1), 358-368. [Link]

  • ResearchGate. (n.d.). Optimization of a rhodium-catalyzed C-H borylation 119. A Catalysis Guide Focusing on C–H Activation Processes. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Rhodium Diphosphine Complexes: A Case Study for Catalyst Activation and Deactivation. [Link]

  • Lohmann, S., et al. (2021). Catalyst Deactivation During Rhodium Complex‐Catalyzed Propargylic C−H Activation. Chemistry – A European Journal, 27(44), 14034-14040. [Link]

  • ResearchGate. (2019). (PDF) Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts. [Link]

  • Colby, D. A., Bergman, R. G., & Ellman, J. A. (2010). Rhodium catalyzed chelation-assisted C-H bond functionalization reactions. Chemical Reviews, 110(2), 624–655. [Link]

  • Wang, F., et al. (2015). Rhodium Catalyzed Annulation of N-Benzoylsulfonamide with Isocyanide via C-H Activation. Scientific Reports, 5, 14213. [Link]

  • Hong, C., Yu, S., & Zhang, Y. (2021). Rhodium(iii)-catalyzed annulation of enamides with sulfoxonium ylides toward isoquinolines. RSC Advances, 11(19), 11525-11529. [Link]

  • Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]

  • Liu, Y., et al. (2021). How Solvents Control the Chemoselectivity in Rh-Catalyzed Defluorinated [4 + 1] Annulation. Organic Letters, 23(4), 1489–1494. [Link]

  • Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. [Link]

  • Bergbreiter, D. E., & Koszalka, J. R. (2000). A Polymer-Supported Rhodium Catalyst that Functions in Polar Protic Solvents. Organic Letters, 2(11), 1569–1571. [Link]

  • Royal Society of Chemistry. (n.d.). Solvent Selection Guides: Summary and Further Reading. [Link]

  • ResearchGate. (n.d.). A Catalysis Guide Focusing on C–H Activation Processes. [Link]

  • Tutoring Blog. (2024). Solvent: Polar, Nonpolar, Protic, Aprotic And Organic Solvents. [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Rhodium-catalyzed C–H activation and three-component tandem annulation leading to isoquinolones. [Link]

  • Chen, B., et al. (2017). Mechanism of Rhodium-Catalyzed C–H Functionalization: Advances in Theoretical Investigation. Accounts of Chemical Research, 50(11), 2637–2646. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Rhodium(III)‐Catalyzed C—H Activation/Annulation with Vinyl Esters as an Acetylene Equivalent. [Link]

  • Reddit. (2019). Polar aprotic, polar protic and non polar solvents? [Link]

  • The Journal of Organic Chemistry. (2023). Mechanistic Insights Into the Rhodium-Catalyzed C–H Alkenylation/Directing Group Migration and [3+2] Annulation: A DFT Study. [Link]

  • Semantic Scholar. (2021). Rhodium(iii)-catalyzed annulation of enamides with sulfoxonium ylides toward isoquinolines. [Link]

  • Angewandte Chemie International Edition. (2012). Mild rhodium(III)-catalyzed C-H activation and intermolecular annulation with allenes. [Link]

  • ChemRxiv. (n.d.). Investigations on the Mechanism and Origins of Regioselectivity in a Palladium-Catalyzed Aryne Annulation through Kinetics and M. [Link]

  • Agilent. (n.d.). Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment. [Link]

  • RSC Publishing. (2023). Rhodium-catalyzed regioselective C–H activation/Lossen rearrangement/annulation for the green synthesis of trisubstituted 2-pyridones. [Link]

  • Organic Chemistry Frontiers. (n.d.). Rhodium-catalysed regioselective [4 + 2]-type annulation of 1-H-indazoles with propargyl alcohols: direct access to 6-alkenylindazolo[3,2-a]isoquinolines. [Link]

  • SciSpace. (2021). A Catalysis Guide Focusing on C–H Activation Processes. [Link]

  • PubMed. (n.d.). Theoretical elucidation of the rhodium-catalyzed [4 + 2] annulation reactions. [Link]

  • Green Chemistry. (n.d.). Electrochemically enabled rhodium-catalyzed [4 + 2] annulations of arenes with alkynes. [Link]

  • MDPI. (n.d.). Rhodium-Catalyzed Oxidative Annulation of 2- or 7-Arylindoles with Alkenes/Alkynes Using Molecular Oxygen as the Sole Oxidant Enabled by Quaternary Ammonium Salt. [Link]

  • National Institutes of Health. (2015). All-Carbon [3+3] Oxidative Annulations of 1,3-Enynes by Rhodium(III)-Catalyzed C–H Functionalization and 1,4-Migration. [Link]

  • ACS Publications. (2022). Rhodium-Catalyzed Asymmetric (3 + 2 + 2) Annulation via N–H/C–H Dual Activation and Internal Alkyne Insertion toward N-Fused 5/7 Bicycles. [Link]

  • ResearchGate. (n.d.). Intramolecular cascade annulation triggered by rhodium(III)-catalyzed sequential C(sp²)–H activation and C(sp³)–H amination. [Link]

  • ResearchGate. (n.d.). Rhodium-catalyzed formal [4 + 3] annulation reaction of N-methoxybenzamides with gem-difluorocyclopropenes: A combination of experimental and theoretical studies. [Link]

  • University of Rochester. (n.d.). Troubleshooting: My Reaction Failed: FAQ. [Link]

  • ResearchGate. (n.d.). Rhodium-catalyzed annulation for the construction of indole core: An update. [Link]

  • Organic Letters. (2015). Rhodium(III)-Catalyzed C–H Activation/Alkyne Annulation by Weak Coordination of Peresters with O–O Bond as an Internal Oxidant. [Link]

  • ResearchGate. (n.d.). Overcoming Cosolvent Challenges in Rhodium-Catalyzed NMP-Based Multiphase Hydroformylation: A Study on Catalyst Performance, Longevity, and Scalability for Industrial Production. [Link]

  • ScienceDirect. (n.d.). Rhodium-catalyzed migrative annulation and olefination of 2-aroylpyrroles with diazoesters. [Link]

  • Green Chemistry. (2016). CHEM21 selection guide of classical- and less classical-solvents. [Link]

  • RSC Advances. (2021). Rhodium(iii)-catalyzed annulation of enamides with sulfoxonium ylides toward isoquinolines. [Link]

  • LCGC International. (n.d.). Solvent Selection from the Green Perspective. [Link]

Sources

Technical Support Center: Refining HPLC Purification Methods for 2H-Chromene-3-Carboxamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the high-performance liquid chromatography (HPLC) purification of 2H-chromene-3-carboxamide analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. Drawing upon established chromatographic principles and field-proven insights, this resource aims to empower you to overcome common challenges and refine your purification workflows for this important class of heterocyclic compounds.

Introduction: The Chromatographic Challenge of this compound Analogs

This compound analogs are a class of compounds with significant interest in medicinal chemistry and drug discovery. Their purification by HPLC, particularly at the preparative scale, can present unique challenges. These molecules typically possess a combination of aromaticity from the chromene core, polarity from the carboxamide functional group, and varying hydrophobicity depending on the specific substitutions on the aromatic ring and the amide nitrogen. This intricate blend of physicochemical properties necessitates a well-thought-out approach to HPLC method development to achieve optimal purity, yield, and throughput.

This guide will walk you through common issues encountered during the HPLC purification of these analogs, providing a structured approach to troubleshooting and method optimization. We will delve into the critical aspects of stationary phase selection, mobile phase refinement, and the mitigation of common chromatographic problems like peak tailing and poor resolution.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions that arise when developing HPLC purification methods for this compound analogs.

Q1: What is the best starting stationary phase for purifying this compound analogs?

A1: A C18 (octadecylsilyl) column is a robust and versatile starting point for most reversed-phase separations, including those of this compound analogs.[1] However, due to the polar nature of the carboxamide group and the potential for secondary interactions, a standard C18 phase may not always provide optimal peak shape or retention. For these moderately polar compounds, consider starting with an "aqueous stable" C18 (C18 AQ) column, which is designed for use with highly aqueous mobile phases and can offer better retention and selectivity for polar compounds. Alternative stationary phases like Phenyl or Cyano (CN) can also be excellent choices. Phenyl phases can provide unique selectivity for aromatic compounds through π-π interactions, while Cyano phases offer different polarity and can be used in both reversed-phase and normal-phase modes.[2][3]

Q2: How critical is mobile phase pH for the purification of these compounds?

A2: Mobile phase pH is a critical parameter that can significantly impact the retention, selectivity, and peak shape of this compound analogs.[4][5] The carboxamide functional group can exhibit acidic or basic properties depending on the overall molecular structure, making the analytes ionizable. To ensure robust and reproducible separations, it is crucial to control the pH of the mobile phase using a suitable buffer. A general guideline is to work at a pH that is at least 1.5 to 2 pH units away from the pKa of the analyte to ensure it exists in a single ionic form (either fully ionized or fully unionized).[6] This minimizes peak tailing and improves peak shape. Since the specific pKa values for novel analogs are often unknown, empirical determination or computational prediction is recommended during method development.[7]

Q3: My compound is showing significant peak tailing on a C18 column. What are the likely causes and how can I fix it?

A3: Peak tailing for this class of compounds on a C18 column is often due to secondary interactions between the analyte and residual silanol groups on the silica surface of the stationary phase.[8] The carboxamide group, and potentially other basic nitrogen-containing substituents, can interact with these acidic silanols, leading to poor peak shape. Here are several strategies to mitigate this:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic acid or trifluoroacetic acid) will protonate the silanol groups, reducing their ability to interact with the basic sites on your molecule.[4]

  • Use of an End-capped Column: Modern, high-purity, end-capped C18 columns have a much lower concentration of free silanol groups and will generally provide better peak shape for basic compounds.[8]

  • Alternative Stationary Phases: As mentioned in Q1, switching to a Phenyl or Cyano column can alter the primary separation mechanism and reduce the impact of silanol interactions.[2][9]

  • Mobile Phase Additives: In some cases, adding a small amount of a competing base, like triethylamine, to the mobile phase can help to saturate the active silanol sites. However, this approach can be complex and may not be compatible with mass spectrometry (MS) detection.

Q4: I am moving from an analytical to a preparative scale. What are the most important considerations?

A4: Scaling up a purification method requires careful consideration to maintain resolution while increasing throughput. Key considerations include:

  • Column Overloading: In preparative chromatography, the column is intentionally overloaded to maximize the amount of product purified per run.[10] It is essential to perform a loading study on an analytical column first to determine the maximum sample amount that can be injected without compromising the separation of the target compound from its impurities.[11]

  • Flow Rate and Gradient Adjustment: When scaling up, the flow rate should be increased proportionally to the cross-sectional area of the preparative column. The gradient time should also be adjusted to maintain a constant number of column volumes of mobile phase per unit of time.

  • Sample Solubility: Ensure your compound is sufficiently soluble in the injection solvent to avoid precipitation on the column, which can lead to high backpressure and poor performance. The injection solvent should ideally be weaker than the initial mobile phase to prevent peak distortion.[12]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the HPLC purification of this compound analogs.

Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Poor peak shape is a frequent challenge that can compromise purity and yield. The following decision tree can help you systematically troubleshoot the issue.

High_Backpressure Start High Backpressure Observed Check_System Isolate the Column (run system without it) Start->Check_System Pressure_High Pressure Still High Check_System->Pressure_High Pressure_Normal Pressure Normalizes Check_System->Pressure_Normal Blockage_In_System Blockage_In_System Pressure_High->Blockage_In_System System Blockage Column_Issue Column_Issue Pressure_Normal->Column_Issue Column is the Source Check_Tubing Check_Tubing Blockage_In_System->Check_Tubing Check tubing, frits, and injector for blockage Frit_Blockage Frit_Blockage Column_Issue->Frit_Blockage Partially or fully blocked inlet frit Contamination Contamination Column_Issue->Contamination Column Contamination Backflush Backflush Frit_Blockage->Backflush Backflush the column (at low flow rate) Replace_Frit Replace_Frit Backflush->Replace_Frit If backflushing fails, replace the inlet frit Wash_Column Wash_Column Contamination->Wash_Column Wash with a strong solvent (e.g., isopropanol, THF) Problem Problem Decision Decision Point Action Action

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Technical Support Center: Strategies to Minimize By-product Formation in Baylis-Hillman Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the Morita-Baylis-Hillman (MBH) reaction. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize this powerful carbon-carbon bond-forming reaction. The notoriously slow reaction rate is a primary challenge, often leading to a host of side reactions that can complicate purification and reduce yields.[1]

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to not only provide solutions but also to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific, observable problems you might encounter during your Baylis-Hillman experiments.

Question 1: My reaction is extremely slow, and I'm seeing decomposition of my starting materials. What's causing this, and how can I fix it?

Answer:

A slow reaction rate is the most common pitfall of the MBH reaction, and it is the primary driver for by-product formation.[1] The rate-determining step is often the final proton transfer and catalyst elimination.[2] When this step is slow, the reactive zwitterionic intermediates have more time to participate in undesired pathways.

Root Causes & Recommended Actions:

  • Suboptimal Catalyst Choice: The nucleophilic catalyst is crucial. While 1,4-diazabicyclo[2.2.2]octane (DABCO) is the most common choice, it is not always the most effective.[3][4]

    • Action: Consider screening other catalysts. For instance, 1,8-Diazabicyclo(5.4.0)undec-7-ene (DBU) and 4-Dimethylaminopyridine (DMAP) can be superior in some cases, offering rate enhancements.[5][6] Tertiary phosphines are also effective catalysts, though they can introduce different side reactions like Wittig-type products.[4][7]

  • Inappropriate Solvent System: The solvent plays a critical role in stabilizing intermediates and facilitating the proton transfer step.

    • Action: Employ protic solvents. Solvents capable of hydrogen bonding, such as methanol or even water, can dramatically accelerate the reaction.[4] They are thought to stabilize the zwitterionic aldolate and facilitate the crucial proton transfer, thereby accelerating the rate-determining elimination step.[5] A dioxane-water medium has been shown to be effective for overcoming slow reaction times.[6]

  • Insufficient Electrophile Activation: The electrophilicity of the aldehyde or imine partner significantly impacts the rate of the aldol addition step.

    • Action: Consider using a Lewis acid co-catalyst. Lewis acids can coordinate to the carbonyl oxygen of the aldehyde, increasing its electrophilicity and accelerating the C-C bond formation.[8] Systems like MgI₂ in conjunction with a DMAP catalyst have proven effective.[9] Chiral Lewis acids can also be employed to induce enantioselectivity.[10]

Diagram: The Baylis-Hillman Catalytic Cycle

Baylis-Hillman Cycle cluster_main Catalytic Cycle cluster_side Common By-product Pathways Start Activated Alkene + Catalyst (e.g., DABCO) Zwitterion Zwitterionic Enolate (Intermediate 1) Start->Zwitterion Michael Addition Adduct Aldol Adduct (Intermediate 2) Zwitterion->Adduct Aldol Addition Byproduct1 Dimerization/ Polymerization Zwitterion->Byproduct1 Reaction with another alkene Aldehyde Aldehyde (Electrophile) Aldehyde->Adduct Byproduct2 Aldol Condensation Aldehyde->Byproduct2 Self-condensation Product Baylis-Hillman Product Adduct->Product Proton Transfer & Elimination (RDS) Product->Start Catalyst Regeneration

Caption: The Baylis-Hillman reaction cycle and key points for by-product formation.

Question 2: I'm observing a significant amount of a higher molecular weight by-product, and my activated alkene is being consumed rapidly.

Answer:

This is a classic sign of Michael addition-related side reactions. The nucleophilic zwitterionic intermediate, which should ideally react with the aldehyde, can instead attack another molecule of the activated alkene. This is especially problematic with highly reactive Michael acceptors like methyl vinyl ketone (MVK).[9]

Root Causes & Recommended Actions:

  • High Concentration of Activated Alkene: If the concentration of the activated alkene is too high relative to the aldehyde, the probability of the zwitterion reacting with another alkene molecule increases.

    • Action (Protocol): Slow Addition. Add the activated alkene slowly over several hours using a syringe pump. This keeps its instantaneous concentration low, favoring the desired reaction with the aldehyde.[3]

  • Highly Reactive Michael Acceptor: Substrates like aryl vinyl ketones are prone to self-dimerization or the formation of "double-MBH adducts".[9]

    • Action: If slow addition is insufficient, a substrate modification strategy may be necessary. The sila-Baylis-Hillman reaction is an excellent alternative. By using an α-silyl substituted vinyl ketone, the problematic dimerization pathway is suppressed. The silyl group can be removed post-reaction.[11]

Question 3: My desired product is contaminated with by-products derived from the aldehyde starting material. What is happening?

Answer:

This issue points towards side reactions involving only the aldehyde, most commonly an aldol condensation. This occurs when one aldehyde molecule acts as a nucleophile (after enolization) and another acts as an electrophile. This pathway becomes competitive if the main Baylis-Hillman reaction is sluggish.

Root Causes & Recommended Actions:

  • Basic Reaction Conditions Promoting Enolization: The amine catalysts used in the MBH reaction are basic and can promote the self-condensation of enolizable aldehydes.[3]

    • Action: Ensure the reaction is run under strictly inert conditions (e.g., nitrogen or argon atmosphere).[3] This prevents the oxidation of the aldehyde to the corresponding carboxylic acid, which can complicate the reaction medium. Also, carefully control stoichiometry to avoid a large excess of the aldehyde.

  • Racemization of Chiral α-Amino Aldehydes: If you are using a chiral α-amino aldehyde, the acidic α-proton is susceptible to epimerization under the basic reaction conditions, leading to a loss of stereochemical purity.[3]

    • Action: Accelerate the desired MBH reaction to outpace epimerization. The use of ultrasound irradiation has been shown to significantly increase the rate of the Baylis-Hillman reaction, which can help mitigate this racemization.[3]

Frequently Asked Questions (FAQs)
Q1: Which catalyst is the best for the Baylis-Hillman reaction?

There is no single "best" catalyst; the optimal choice is substrate-dependent. However, here is a general guide:

CatalystCommon AbbreviationKey Characteristics & Applications
1,4-Diazabicyclo[2.2.2]octaneDABCOThe most common and versatile catalyst. A good starting point for most systems.[4]
1,8-Diazabicyclo[5.4.0]undec-7-eneDBUA stronger, non-nucleophilic base that can offer significant rate enhancements over DABCO.[5]
4-DimethylaminopyridineDMAPOften superior to DABCO for certain substrates, particularly in reactions with conjugated nitroalkenes.[6]
TriphenylphosphinePPh₃A common phosphine catalyst. Can lead to Wittig-type by-products with certain electrophiles.[7]
Bifunctional Catalystse.g., Phosphine-thioureasContain both a nucleophilic site and a hydrogen-bond donor (Brønsted acid) site. Can accelerate the reaction and induce asymmetry.[9]
Q2: How can I introduce stereocontrol in my Baylis-Hillman reaction to avoid forming diastereomers or racemates?

Achieving high stereoselectivity is a major focus of modern MBH chemistry. Key strategies include:

  • Chiral Catalysts: Employing chiral Lewis-basic catalysts, such as those derived from cinchona alkaloids or planar chiral DMAP analogues, is a primary strategy.[9][12]

  • Chiral Co-catalysts/Additives: Using a chiral Brønsted acid (like a thiourea) or a chiral Lewis acid in conjunction with a standard achiral catalyst (like DABCO) can create a chiral environment that directs the stereochemical outcome.[9][10]

  • Substrate Control: If your substrate already contains a chiral center, you can optimize conditions (temperature, solvent) to maximize diastereoselectivity. Running reactions at lower temperatures often enhances selectivity.[3]

Q3: Can I run the Baylis-Hillman reaction without a solvent?

Yes, solvent-free conditions are possible and can be advantageous. Running the reaction "neat" can sometimes accelerate the rate due to high reactant concentrations. However, this can also increase the rate of side reactions. It is a condition that should be screened during optimization. Imidazole, for example, has shown catalytic activity in water but not under solvent-free conditions, highlighting the importance of empirical testing.[6]

Experimental Protocols
Protocol 1: General Procedure for Minimizing By-products via Slow Addition of Michael Acceptor

This protocol is designed for reactions where dimerization or polymerization of the activated alkene is a known issue.

  • Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the aldehyde (1.0 equiv) and the catalyst (e.g., DABCO, 0.2–0.5 equiv) in the chosen solvent (e.g., THF or MeOH).[3]

  • Slow Addition: Load the activated alkene (1.2–1.5 equiv) into a syringe. Using a syringe pump, add the alkene to the stirred reaction mixture over a period of 4–8 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Check for the consumption of the aldehyde and the formation of the desired product.

  • Workup: Once the aldehyde is consumed (or the reaction has ceased), quench the reaction (e.g., with saturated aq. NH₄Cl). Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Diagram: Troubleshooting Workflow for Baylis-Hillman Reactions

Troubleshooting Workflow cluster_problems Problem Identification cluster_solutions Corrective Actions Start Start Baylis-Hillman Reaction CheckTLC Monitor by TLC/LCMS Analyze Crude NMR Start->CheckTLC SlowRxn Problem: Slow/No Reaction (Starting Material Remains) CheckTLC->SlowRxn [Low Conversion] HighMW Problem: High MW By-products (Dimer/Polymer) CheckTLC->HighMW [Unidentified Spots > Product] AldehydeSideRxn Problem: Aldehyde-derived By-products CheckTLC->AldehydeSideRxn [By-products near Aldehyde SM] Success Success: Clean Product Formation CheckTLC->Success [High Conversion, Clean] Sol_Slow Change Catalyst (DBU, DMAP) Add Protic Solvent (MeOH, H₂O) Use Lewis Acid Co-catalyst SlowRxn->Sol_Slow Sol_HighMW Slow Addition of Alkene Switch to Sila-BH variant Lower Alkene Stoichiometry HighMW->Sol_HighMW Sol_Aldehyde Ensure Inert Atmosphere Check Aldehyde Purity Use Ultrasound to Accelerate AldehydeSideRxn->Sol_Aldehyde Sol_Slow->Start Re-run Reaction Sol_HighMW->Start Re-run Reaction Sol_Aldehyde->Start Re-run Reaction

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Technical Support Center: Enhancing Regioselectivity in the Synthesis of Functionalized 2H-Chromenes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2H-chromene scaffold is a privileged heterocyclic motif present in a vast array of natural products, pharmaceuticals, and advanced materials.[1][2][3] Its synthesis, while extensively studied, presents a persistent challenge: controlling regioselectivity. The formation of undesired isomers, such as 4H-chromenes, coumarins, or benzofurans, can significantly complicate purification and reduce yields, hindering research and development timelines.[1] This guide provides researchers, scientists, and drug development professionals with a dedicated technical resource for troubleshooting and enhancing regioselectivity in key synthetic transformations leading to functionalized 2H-chromenes. Drawing upon established mechanistic principles and field-proven protocols, this document aims to serve as a first line of support for overcoming common synthetic hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: In our reaction between a substituted phenol and an α,β-unsaturated aldehyde, we are observing poor regioselectivity, with significant formation of the undesired linear isomer. What are the primary factors controlling this outcome?

This is a classic challenge in chromene synthesis, where the reaction can proceed through different pathways to yield branched (desired 2H-chromene) or linear isomers. The regioselectivity is fundamentally governed by a delicate interplay of steric and electronic factors associated with the substrates and the catalyst employed.

Mechanistic Insight: The reaction often proceeds via an initial oxa-Michael (conjugate) addition of the phenolic oxygen to the activated α,β-unsaturated aldehyde, followed by an intramolecular cyclization/condensation.[4][5][6] The regioselectivity is determined by which phenolic oxygen (in polyhydroxy phenols) attacks or, in the case of substituted phenols, how the subsequent cyclization is directed.

  • Electronic Effects: Electron-donating groups (EDGs) on the phenol ring can activate the ortho-position, favoring the cyclization that leads to the 2H-chromene. Conversely, electron-withdrawing groups (EWGs) can disfavor this pathway.

  • Steric Hindrance: Bulky substituents on the phenol or the α,β-unsaturated aldehyde can sterically block one reaction pathway, thereby favoring another.

  • Catalyst Choice: The nature of the catalyst is paramount. Lewis acids, Brønsted acids, and organocatalysts can all influence the reaction course by coordinating to different atoms, thus altering the electron distribution and steric environment of the transition state.[1][7]

Troubleshooting Workflow:

G cluster_0 Problem Identification cluster_1 Initial Troubleshooting Steps cluster_2 Advanced Optimization cluster_3 Outcome Problem Poor Regioselectivity: Mixture of Linear and Branched Isomers Catalyst Modify Catalyst System (e.g., Switch Lewis/Brønsted Acid, Try Organocatalyst) Problem->Catalyst Primary Action Solvent Screen Solvents (Polar vs. Nonpolar) Catalyst->Solvent If no improvement Success Improved Regioselectivity: >95:5 Branched:Linear Catalyst->Success Temp Adjust Temperature (Lower T may increase selectivity) Solvent->Temp Substrate Substrate Modification (e.g., Add/Change Protecting Groups) Temp->Substrate If still suboptimal Additives Introduce Additives (e.g., Co-catalyst, Dehydrating Agent) Substrate->Additives Additives->Success Desired Outcome Failure Persistent Issue: Re-evaluate Synthetic Route Additives->Failure Alternative

Troubleshooting Guide 1: My cycloisomerization of an aryl propargyl ether is yielding a mixture of the desired 6-endo-dig (2H-chromene) and the undesired 5-exo-dig (benzofuran) products. How can I favor the 2H-chromene?

This is a common regioselectivity issue in metal-catalyzed cycloisomerization reactions. The outcome depends heavily on the catalytic system and reaction conditions, which influence the mode of alkyne activation and subsequent intramolecular attack by the phenolic oxygen.

Underlying Principle: According to Baldwin's rules, both 6-endo-dig and 5-exo-dig cyclizations are generally favorable. The preference for one over the other is therefore kinetically controlled and can be manipulated.

Solutions & Protocols:

  • Catalyst Selection is Critical:

    • Gold(I) Catalysts: While highly active, some gold catalysts like [(Ph3P)Au(Cl)]/Ag+ can lead to mixtures.[1] The counterion and ligands play a crucial role. Consider switching to a catalyst with a different ligand or counterion, such as Ph3PAuNTf2, which has shown good selectivity for 2H-chromenes.[1]

    • Iron(III) Catalysis: Li and co-workers reported a highly regioselective protocol using FeCl3, which consistently favored the 6-endo-dig cyclization to form 2H-chromenes.[8]

    • Palladium Catalysis: Palladium catalysts can also be employed. The choice of ligands is essential for controlling selectivity.[9][10]

  • The Role of Additives:

    • Aniline has been used as an additive in FeCl3-catalyzed reactions to enhance the selectivity for the benzopyran (2H-chromene) product over the benzofuran.[1]

Experimental Protocol: Iron-Catalyzed Regioselective Synthesis of 2H-Chromenes

This protocol is adapted from the work of Li and co-workers for the selective 6-endo-dig cyclization.[8]

  • To a solution of the 2-propargylphenol substrate (1.0 mmol) in acetonitrile (5 mL), add FeCl3 (0.15 mmol, 15 mol%).

  • If selectivity issues persist, add aniline (2.0 mmol, 2.0 equiv).

  • Stir the reaction mixture at the appropriate temperature (start with room temperature and increase if necessary) and monitor by TLC.

  • Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary: Catalyst Effect on Cyclization Regioselectivity

Catalyst SystemPredominant ProductSelectivity (approx.)Reference
[(Ph3P)Au(Cl)]/Ag+MixtureVaries with substrate[1]
Ph3PAuNTf22H-Chromene (6-endo)Good to High[1]
FeCl3 / Aniline2H-Chromene (6-endo)High to Excellent[1][8]
[CoII(porphyrin)]2H-Chromene (via radical pathway)High[1][8]
FAQ 2: We are attempting an organocatalyzed tandem oxa-Michael/aldol reaction between a salicylaldehyde and a β-nitrostyrene, but are getting low yields and poor diastereoselectivity. What are the key parameters to optimize?

Organocatalyzed cascade reactions are powerful but sensitive to subtle changes in reaction conditions.[1][11] The mechanism typically involves the formation of an iminium ion intermediate from the catalyst and the enal, which then undergoes nucleophilic attack.[1]

Mechanistic Diagram: Organocatalyzed Tandem Oxa-Michael/Aldol Reaction

G cluster_0 Catalytic Cycle Sal Salicylaldehyde OxaMichael Oxa-Michael Addition (Phenolic -OH attacks) Sal->OxaMichael Nitro β-Nitrostyrene Iminium Iminium Ion Intermediate Nitro->Iminium Cat Organocatalyst (e.g., Proline derivative) Cat->Iminium + Iminium->OxaMichael Activates Enamine Enamine Intermediate OxaMichael->Enamine Aldol Intramolecular Aldol Condensation Enamine->Aldol Product Functionalized 2H-Chromene Aldol->Product Hydrolysis & Dehydration Product->Cat Catalyst Regeneration

Troubleshooting & Optimization Strategy:

  • Catalyst Choice and Loading:

    • Proline and its derivatives (e.g., diphenylprolinol silyl ethers) are common catalysts.[12][13] The stereochemical outcome is directly linked to the chirality of the catalyst.

    • Catalyst loading is typically between 10-20 mol%. Insufficient catalyst leads to slow or incomplete reactions, while excessive loading can sometimes promote side reactions.

  • Role of Co-catalysts/Additives:

    • Acids: A Brønsted acid co-catalyst (e.g., benzoic acid, trifluoroacetic acid) is often crucial. It facilitates the formation of the iminium ion and activates the aldehyde for the intramolecular aldol step.[1]

    • Dehydrating Agents: Molecular sieves (e.g., 4Å MS) are frequently added to remove water formed during the final condensation step, driving the equilibrium towards the 2H-chromene product.[1]

  • Solvent and Temperature:

    • Solvents can have a profound effect. Start with common solvents like dichloromethane (DCM), chloroform, or toluene.

    • These reactions are often run at room temperature or slightly below (0 °C) to maximize stereoselectivity. Low temperature can slow down background reactions and favor a more ordered transition state.

Screening Table for Optimization:

ParameterCondition A (Baseline)Condition BCondition CCondition D
Catalyst (S)-Proline (20 mol%)(S)-Diphenylprolinol Silyl Ether (20 mol%)(S)-Proline (20 mol%)(S)-Proline (20 mol%)
Co-catalyst NoneBenzoic Acid (20 mol%)Trifluoroacetic Acid (20 mol%)Benzoic Acid (20 mol%)
Additive None4Å Molecular Sieves4Å Molecular Sieves4Å Molecular Sieves
Solvent DCMDCMTolueneChloroform
Temperature Room Temp0 °CRoom Temp0 °C

Recommendation: Begin optimization by introducing a co-catalyst and molecular sieves (Condition B). Lowering the temperature is a standard next step to improve selectivity.

References
  • G. G. V. Kumar, S. K. G, P. S. Mainkar, S. Chandrasekhar, "Catalytic Synthesis of 2H‑Chromenes," ACS Catalysis, 2015, 5, 2329−2366. [Link]

  • Organic Chemistry Portal, "Synthesis of 2H-chromenes (2H-benzopyrans)," Organic Chemistry Portal. [Link]

  • Organic Synthesis, "2H-Chromenes from α,β-Unsaturated Aldehydes and Substituted Phenols | Lindbergin E Total Synthesis," YouTube, 2020. [Link]

  • R. Kumar, et al., "Recent developments in thiochromene chemistry," RSC Advances, 2023. [Link]

  • C.-C. Wang, et al., "Facile Synthesis of 2H-Benzo[h]Chromenes via an Arylamine-Catalyzed Mannich Cyclization Cascade Reaction," Molecules, 2018. [Link]

  • M. A. Ansari, et al., "2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold," Frontiers in Chemistry, 2020. [Link]

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  • S. Chen, et al., "Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions," Journal of the American Chemical Society, 2023. [Link]

  • ResearchGate, "Tandem oxa‐Michael/aldol reaction leading to 2H‐chromene derivatives 8.," ResearchGate. [Link]

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  • ResearchGate, "Synthesis of 2H-Chromenes via Green Catalytic Approaches: A Recent Update," ResearchGate. [Link]

  • H. Bu, et al., "Catalyst-Controlled Divergent Synthesis of 2H-Chromenes via [3 + 3] Annulation of Vinyl Sulfoxonium Ylides with Quinones," Organic Letters, 2022. [Link]

  • B. M. Trost, et al., "Catalytic enantioselective synthesis of 2-aryl-chromenes," Chemical Science, 2014. [Link]

  • R. Kumar Maurya, et al., "Recent Advances on Synthesis of 2H‐Chromenes, and Chromenes Fused Hetrocyclic Compounds," Asian Journal of Organic Chemistry, 2024. [Link]

  • J. Biemolt, "Regio- and Chemoselectivity of Palladium-Catalysed Carbocyclisation of Enallenes," Molecular Science and Engineering, 2020. [Link]

  • ResearchGate, "Racemic OXA-Michael-Henry reaction and HPLC analysis of chromene 4.," ResearchGate. [Link]

  • A. J. Boddy, et al., "Oxa-Michael-initiated cascade reactions of levoglucosenone," Beilstein Journal of Organic Chemistry, 2017. [Link]

  • A. Ziarati, et al., "One-pot multicomponent green LED photoinduced synthesis of chromeno[4,3-b]chromenes catalyzed by a new nanophotocatalyst histaminium tetrachlorozincate," RSC Advances, 2021. [Link]

  • P. M. Sakhiya, et al., "A regioselective and sustainable approach for the synthesis of substituted thieno[2,3-b]chromen-4-ones with pendant imine groups via a base-promoted multicomponent reaction," Organic Chemistry Frontiers, 2021. [Link]

  • NNNS Chemistry, "Synthetic methods: Oxa-Michael addition," The chemical reaction database, 2008. [Link]

  • ResearchGate, "Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies," ResearchGate, 2024. [Link]

  • H. Bu, et al., "Synthesis of 2H-Chromenes via Unexpected [4 + 2] Annulation of Alkynyl Thioethers with o-Hydroxybenzyl Alcohols," Organic Letters, 2020. [Link]

  • Y. Zhang, et al., "Palladium-Catalyzed Regio- and Stereoselective C–H Alkynylation of Conjugated Dienols," ACS Omega, 2024. [Link]

  • Y. Shang, et al., "Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation," Molecules, 2020. [Link]

  • H. Bollikolla, et al., "Synthesis and biological significance of 2H-chromene analogs: A Review," Caribbean Journal of Sciences and Technology, 2016. [Link]

  • M. A. Ansari, et al., "2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold," Frontiers in Chemistry, 2020. [Link]

  • ResearchGate, "Proposed mechanism for the synthesis of 2H-chromenes," ResearchGate. [Link]

  • ResearchGate, "Microwave‐assisted regioselective synthesis of 2,2‐dimethyl‐2H‐chromenes 89.," ResearchGate. [Link]

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Technical Support Center: Gram-Scale Synthesis of 2H-Chromene-3-Carboxamide Lead Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 2H-chromene-3-carboxamide derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to synthesize these valuable scaffolds on a gram scale. We will move beyond a simple recitation of steps to provide a deeper understanding of the reaction's causality, empowering you to troubleshoot effectively and adapt the methodology to your specific molecular targets.

The 2H-chromene core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[1][2][3] The successful and scalable synthesis of its carboxamide derivatives is a critical step in many drug discovery programs.[4][5][6] This guide focuses on a robust and widely applicable method: a one-pot, three-component reaction involving a salicylaldehyde, an active methylene carboxamide, and a catalyst, which proceeds via a tandem Knoevenagel condensation and intramolecular oxa-Michael addition.

Core Protocol: One-Pot Synthesis of a Model this compound

This protocol details the synthesis of a representative compound, 2-amino-4-phenyl-4H-chromene-3-carboxamide, on a multi-gram scale. The principles outlined here are broadly applicable to a range of substituted salicylaldehydes and active methylene compounds.

Reaction Principle: The synthesis is a domino reaction initiated by a base-catalyzed Knoevenagel condensation between the salicylaldehyde and 2-cyanoacetamide.[7][8] This is followed by an intramolecular oxa-Michael addition, where the phenolic hydroxyl group attacks the newly formed electron-deficient alkene, leading to the cyclization that forms the 2H-chromene ring.[1] Using a mild base like piperidine is crucial to facilitate the deprotonation of the highly acidic methylene group of the cyanoacetamide without causing self-condensation of the aldehyde.[8]

Experimental Workflow Diagram

G cluster_prep Preparation & Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis A 1. Charge Reactor - Salicylaldehyde - 2-Cyanoacetamide - Ethanol (Solvent) B 2. Add Catalyst - Piperidine (10 mol%) - Stir at Room Temp A->B C 3. Heat to Reflux (Approx. 78°C) B->C D 4. Monitor Reaction - Thin-Layer Chromatography (TLC) - Target: Disappearance of Salicylaldehyde C->D E 5. Cool Reaction Mixture - Allow to cool to Room Temp D->E F 6. Induce Precipitation - Pour into Ice-Water E->F G 7. Isolate Crude Product - Vacuum Filtration - Wash with Cold Water & Ethanol F->G H 8. Recrystallization - Dissolve in Hot Ethanol - Cool slowly to form crystals G->H I 9. Dry Final Product - Vacuum Oven H->I J 10. Characterization - NMR, IR, Mass Spec, M.P. I->J

Caption: Overall workflow for the gram-scale synthesis of 2H-chromene-3-carboxamides.

Quantitative Data for a 10-Gram Scale Synthesis
Reagent/ParameterMolar Mass ( g/mol )Amount (moles)Amount (grams/mL)Notes
Salicylaldehyde122.120.08210.0 gLimiting Reagent
2-Cyanoacetamide84.080.0826.90 g1.0 equivalent
Piperidine85.150.00820.70 g (0.81 mL)10 mol% catalyst
Ethanol (Solvent)--100 mLAnhydrous grade recommended
Reaction Time --2-4 hoursMonitor by TLC
Expected Yield 252.27 (Product)-16-19 g (77-91%)Varies with substrate
Step-by-Step Methodology
  • Reactor Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a temperature probe.

  • Reagent Charging: To the flask, add salicylaldehyde (10.0 g, 0.082 mol), 2-cyanoacetamide (6.90 g, 0.082 mol), and ethanol (100 mL). Stir the mixture at room temperature until all solids are dissolved.

  • Catalyst Addition: Add piperidine (0.81 mL, 0.0082 mol) to the stirred solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 78°C) and maintain it for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent system. The reaction is complete when the salicylaldehyde spot is no longer visible.

  • Workup and Isolation: Once complete, allow the reaction mixture to cool to room temperature. Pour the mixture slowly into a beaker containing 300 mL of ice-cold water while stirring. A precipitate will form. Continue stirring for 30 minutes in the ice bath to ensure complete precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with cold water (2 x 50 mL) and a small amount of cold ethanol (20 mL) to remove residual impurities.

  • Purification: The crude product can be purified by recrystallization. Transfer the solid to a beaker and add the minimum amount of hot ethanol required to fully dissolve it. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 50-60°C to a constant weight.

  • Characterization: Confirm the identity and purity of the final product using NMR, IR, and mass spectrometry, and determine the melting point.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis. Each point is designed to provide both a solution and a mechanistic explanation for the problem.

Q1: My reaction yield is very low or I'm getting no product at all. What should I check?

Answer: Low or no yield can stem from several factors, primarily related to reagent quality, catalyst activity, or reaction conditions.

  • Reagent Quality: The most common culprit is the salicylaldehyde. Over time, it can oxidize to salicylic acid. The presence of this acidic impurity can neutralize the basic catalyst (piperidine), halting the initial Knoevenagel condensation.

    • Self-Validation: Before starting, check the purity of your salicylaldehyde. It should be a colorless to light-yellow liquid. If it is dark or contains solid precipitate (salicylic acid), purify it by distillation.

  • Catalyst Inactivity: Piperidine is hygroscopic and can absorb water and carbon dioxide from the air, forming piperidinium carbonate/bicarbonate, which is a less effective catalyst.

    • Self-Validation: Use a freshly opened bottle of piperidine or distill it before use. Ensure the reaction is protected from atmospheric moisture if running on a very small scale or in a humid environment, although for gram-scale reflux, this is less critical.

  • Insufficient Heat: The reaction requires sufficient thermal energy to overcome the activation barrier for both the condensation and the subsequent cyclization.

    • Self-Validation: Ensure your heating mantle and temperature probe are calibrated correctly and that a gentle reflux is maintained. A temperature below 70°C may result in a sluggish or stalled reaction.

Q2: My NMR spectrum is messy, showing multiple side products. What is happening?

Answer: The formation of side products typically arises from competing reaction pathways. The key is to control the reaction conditions to favor the desired intramolecular oxa-Michael addition.

  • Side Product A: Knoevenagel Adduct (Uncyclized Intermediate): You may see the stable intermediate resulting from the Knoevenagel condensation that has failed to cyclize. This is often due to insufficient reaction time or temperature.

    • Solution: Ensure the reaction is run to completion by monitoring via TLC. If the intermediate is stable and persists, you can try increasing the reaction time or using a slightly more activating catalyst system if available. Some protocols have demonstrated that microwave irradiation can effectively drive the cyclization step.

  • Side Product B: Coumarin-3-carboxamide: Under certain conditions, particularly with different starting materials or catalysts, oxidation can occur, leading to the formation of the aromatic coumarin scaffold instead of the 2H-chromene.

    • Solution: This specific protocol is designed to minimize oxidation. Ensure you are not using any oxidizing agents. The choice of a non-oxidizing base like piperidine is critical. If coumarin formation is a persistent issue with your specific substrate, alternative synthetic routes might be necessary.[9]

  • Side Product C: Michael Addition Polymerization: The electron-poor alkene of the Knoevenagel intermediate is susceptible to nucleophilic attack. If intermolecular reactions compete with the desired intramolecular cyclization, oligomers or polymers can form.

    • Solution: This is often a concentration-dependent issue. Running the reaction at the recommended dilution (in this case, ~10 g in 100 mL) helps ensure that the intramolecular cyclization is kinetically favored over intermolecular side reactions.

Q3: The final amidation step from a 2H-chromene-3-carboxylic acid precursor is failing. What are the common issues?

Answer: This question applies if you are synthesizing the 2H-chromene-3-carboxylic acid first and then converting it to the amide.[5] The primary challenges are in activating the carboxylic acid and managing the byproducts.

  • Inefficient Acid Activation: Standard coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used to form an active ester intermediate. Incomplete activation is a common failure point.

    • Solution: Ensure your coupling reagents are fresh and anhydrous. Use a non-nucleophilic solvent like dichloromethane (DCM) or dimethylformamide (DMF). The addition of an activator like HOBt (Hydroxybenzotriazole) can improve efficiency and suppress side reactions.

  • Byproduct Removal: DCC coupling produces dicyclohexylurea (DCU), a notoriously insoluble byproduct that can make purification difficult.

    • Solution: After the reaction, filter the crude mixture to remove the bulk of the DCU precipitate.[5] If some DCU remains in the filtrate, it can often be removed by concentrating the solution and performing a second filtration or during silica gel chromatography.

Q4: Can I use different substituted salicylaldehydes or active methylene compounds with this protocol?

Answer: Absolutely. This is one of the major strengths of this synthetic route.

  • Salicylaldehydes: The reaction is generally tolerant of both electron-donating groups (e.g., -OCH₃, -CH₃) and electron-withdrawing groups (e.g., -Cl, -Br, -NO₂) on the aromatic ring.[10] Electron-withdrawing groups can sometimes accelerate the cyclization step by making the phenolic proton more acidic.

  • Active Methylene Compounds: While this protocol uses 2-cyanoacetamide, other compounds with the Z-CH₂-Z' structure (where Z and Z' are electron-withdrawing groups) can be used.[8] For example, using malononitrile will yield a 2-amino-3-cyano-2H-chromene. Using ethyl cyanoacetate will yield the corresponding ethyl ester, which can then be converted to the carboxamide.

Q5: What is the mechanistic role of water in some Knoevenagel condensations?

Answer: While our core protocol uses an organic solvent, it is noteworthy that some Knoevenagel condensations can be performed in water, sometimes even without an added catalyst.[11][12] In these cases, water is not merely a solvent but can act as a weak Brønsted base to deprotonate the highly acidic active methylene compound, initiating the reaction.[12] This highlights the principles of green chemistry and demonstrates the versatility of the reaction. For gram-scale synthesis where substrate solubility can be an issue, an alcohol solvent like ethanol often provides a more reliable and homogenous reaction medium.

References

  • Plausible reaction mechanism pathway for Knoevenagel condensation under water as catalyst as well as solvent. ResearchGate. [Link]

  • 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade. Organic Chemistry Portal. [Link]

  • Knoevenagel condensation mechanism and applications. Purechemistry. [Link]

  • Deciphering the Knoevenagel Condensation: Towards a Catalyst-free and Water-mediated Process. ResearchGate. [Link]

  • Knoevenagel condensation. Wikipedia. [Link]

  • Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. RSC Publishing. [Link]

  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]

  • Synthesis of 2H-chromenes (2H-benzopyrans). Organic Chemistry Portal. [Link]

  • Synthesis and Antimicrobial Activities of 2H-Chromene-3- Carboxamide Derivatives: Experimental and Computational Studies. ResearchGate. [Link]

  • Gram-scale synthesis of 2-amino-4H-chromenes 3 a. ResearchGate. [Link]

  • Piperidine-Iodine as Efficient Dual Catalyst for the One-Pot, Three-Component Synthesis of Coumarin-3-Carboxamides. MDPI. [Link]

  • Gram scale synthesis of 3-phenyl-2H-chromen-2-one. ResearchGate. [Link]

  • 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. PMC - PubMed Central. [Link]

  • 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/[3 + 3] Annulation Cascade. ACS Publications. [Link]

  • Catalytic Synthesis of 2H‑Chromenes. MSU chemistry. [Link]

  • Synthesis and Chemistry of 2-Imino-2H-Chromene-3-Carbo(Thio)Amides. ResearchGate. [Link]

  • Synthesis and Antimicrobial Activities of this compound Derivatives: Experimental and Computational Studies. De La Salle University. [Link]

  • Synthesis of 2H-chromenes: recent advances and perspectives. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • New this compound derivatives: design, synthesis and use as inhibitors of hMAO. PubMed. [Link]

  • 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers. [Link]

  • N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. MDPI. [Link]

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Technical Support Center: Overcoming Drug Resistance with Modified 2H-Chromene-3-Carboxamide Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the 2H-chromene-3-carboxamide scaffold. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the modification of this scaffold to overcome drug resistance. Our focus is on providing not just protocols, but the underlying scientific reasoning to empower your experimental design and interpretation.

Section 1: Understanding the Core Scaffold and the Challenge of Resistance

The this compound scaffold has emerged as a promising pharmacophore in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer and antimicrobial effects. However, as with many therapeutic agents, the development of drug resistance is a significant hurdle. This guide will walk you through common issues and strategic modifications to circumvent these resistance mechanisms.

FAQ 1: What is the general mechanism of action for this compound derivatives, and how does resistance typically develop?

Answer: The mechanism of action for this compound derivatives can vary depending on the specific substitutions on the chromene ring and the carboxamide moiety. Many derivatives function as inhibitors of crucial cellular targets like tubulin polymerization, protein kinases, or enzymes involved in DNA replication.

Resistance can develop through several mechanisms:

  • Target protein mutation: Alterations in the drug's binding site on the target protein can reduce binding affinity.

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump the drug out of the cell, lowering its intracellular concentration.

  • Metabolic inactivation: The drug may be metabolized into an inactive form by cellular enzymes.

  • Activation of alternative signaling pathways: Cells can develop workarounds to the pathway inhibited by the drug.

Understanding the specific resistance mechanism in your model system is the first critical step in designing effective next-generation compounds.

Section 2: Troubleshooting Synthetic Modifications

The rational design of novel this compound analogs is central to overcoming resistance. However, the synthesis of these modified scaffolds can present numerous challenges.

Troubleshooting Guide: Common Synthetic Hurdles
Issue Potential Cause(s) Troubleshooting Steps & Rationale
Low yield of the initial Knoevenagel condensation to form the 2-cyano-3-aryl-acrylamide intermediate. 1. Inappropriate catalyst or solvent system.2. Steric hindrance from bulky substituents on the starting aldehyde.1. Catalyst Screening: Piperidine is a common catalyst, but for less reactive aldehydes, consider using a Lewis acid catalyst like TiCl4 to enhance the electrophilicity of the aldehyde carbonyl. The choice of solvent is also critical; aprotic solvents like toluene or dichloromethane are often preferred to minimize side reactions.2. Reaction Conditions: For sterically hindered substrates, increasing the reaction temperature and using a Dean-Stark trap to remove water can drive the equilibrium towards the product.
Difficulty in the subsequent cyclization to form the 2-iminochromene intermediate. 1. Poor nucleophilicity of the phenolic hydroxyl group.2. Unfavorable reaction kinetics.1. Base Selection: A strong base like potassium carbonate or sodium hydride is often necessary to deprotonate the phenol, increasing its nucleophilicity for the intramolecular Michael addition. The choice of base should be tailored to the specific substrate to avoid unwanted side reactions.2. Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields by providing rapid and uniform heating.
Hydrolysis of the 2-imino group to the final 2-oxochromene (coumarin) derivative. The 2-iminochromene intermediate can be unstable, particularly under acidic or prolonged heating conditions.One-Pot Synthesis: To minimize the isolation of the potentially unstable intermediate, consider a one-pot, three-component reaction of the salicylaldehyde, the active methylene compound, and the amine. This approach can improve overall efficiency and yield.
Experimental Protocol: Microwave-Assisted, One-Pot Synthesis of this compound Derivatives

This protocol is designed to be a robust starting point for the synthesis of a diverse library of analogs.

  • Reactant Preparation: In a 10 mL microwave reaction vessel, combine the substituted salicylaldehyde (1 mmol), the appropriate N-substituted cyanoacetamide (1 mmol), and a catalytic amount of piperidine (0.1 mmol) in 5 mL of ethanol.

  • Microwave Irradiation: Seal the vessel and place it in a microwave synthesizer. Irradiate the mixture at 120°C for 10-15 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Product Isolation: After cooling, the product will often precipitate out of the solution. Collect the solid by filtration and wash with cold ethanol.

  • Purification: If necessary, recrystallize the product from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography on silica gel using an appropriate eluent (e.g., hexane/ethyl acetate).

  • Characterization: Confirm the structure of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).

Rationale: This one-pot, microwave-assisted approach offers several advantages over traditional methods, including shorter reaction times, higher yields, and a more environmentally friendly profile due to the reduced use of solvents.

Section 3: Overcoming Resistance Through Scaffold Modification - Strategies and Evaluation

Once a synthetic route is established, the focus shifts to designing modifications that can overcome specific resistance mechanisms.

FAQ 2: How can I modify the this compound scaffold to evade P-gp-mediated efflux?

Answer: P-gp often recognizes and transports lipophilic, cationic, or neutral compounds. Strategies to evade P-gp efflux include:

  • Introducing Polar Groups: The addition of polar functional groups, such as hydroxyl (-OH), carboxyl (-COOH), or amino (-NH2) groups, can decrease the lipophilicity of the compound, making it a poorer substrate for P-gp.

  • Increasing Molecular Rigidity: Conformationally constrained analogs may not be able to adopt the necessary conformation to bind to the P-gp transporter.

  • Targeting P-gp Inhibition: Some modifications may not only reduce the compound's affinity for P-gp but may also lead to the inhibition of the transporter itself, creating a dual-action therapeutic.

Workflow for Evaluating P-gp Substrate/Inhibitor Potential

A Synthesize Novel This compound Analogs B Cell Viability Assay in Parental (P-gp negative) Cell Line A->B C Cell Viability Assay in Resistant (P-gp overexpressing) Cell Line A->C D Calculate Resistance Index (RI) RI = IC50(Resistant) / IC50(Parental) B->D C->D E Analyze Results D->E F Low RI: Potential P-gp Evasion E->F If RI ≈ 1 G High RI: Likely P-gp Substrate E->G If RI >> 1 H Rhodamine 123 Efflux Assay G->H I Inhibition of Efflux: Compound is a P-gp Inhibitor H->I J No Inhibition of Efflux: Compound is not a P-gp Inhibitor H->J

Caption: Workflow for assessing P-gp interaction.

Experimental Protocol: Rhodamine 123 Efflux Assay

This assay is used to determine if your compound can inhibit the efflux of a known P-gp substrate, Rhodamine 123.

  • Cell Seeding: Seed P-gp overexpressing cells (e.g., NCI/ADR-RES) in a 96-well plate and allow them to adhere overnight.

  • Rhodamine 123 Loading: Incubate the cells with Rhodamine 123 (a fluorescent P-gp substrate) for 30-60 minutes to allow for cellular uptake.

  • Compound Incubation: Wash the cells to remove extracellular Rhodamine 123 and then incubate them with your test compound at various concentrations. Include a known P-gp inhibitor (e.g., verapamil) as a positive control.

  • Efflux Period: Allow the cells to incubate for a set period (e.g., 1-2 hours) to permit P-gp-mediated efflux of Rhodamine 123.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a plate reader.

  • Data Analysis: Increased intracellular fluorescence in the presence of your compound indicates inhibition of P-gp-mediated efflux.

FAQ 3: My modified compound shows improved activity against a resistant cell line, but how do I confirm it's due to overcoming a specific resistance mechanism?

Answer: This is a critical question that requires a multi-pronged approach to validate the mechanism of action.

A Observation: Improved activity in resistant cell line B Hypothesis 1: Overcoming Efflux A->B C Hypothesis 2: Inhibiting a Mutated Target A->C D Hypothesis 3: Engaging an Alternative Pathway A->D E Experiment: P-gp Efflux Assay B->E F Experiment: In vitro Kinase/Enzyme Assay with wild-type and mutant protein C->F G Experiment: Western Blot for pathway markers D->G H Conclusion: Mechanism Validated E->H F->H G->H

Caption: Validating the mechanism of resistance circumvention.

Experimental Validation Steps:

  • Confirm Target Engagement: If the original compound targeted a specific enzyme (e.g., a kinase), perform an in vitro assay with both the wild-type and the known resistant mutant form of the enzyme. Your modified compound should show improved activity against the mutant enzyme compared to the parent compound.

  • Assess Efflux Pump Interaction: As detailed above, use an efflux assay to determine if your compound is a substrate or inhibitor of relevant ABC transporters.

  • Analyze Downstream Signaling: Use techniques like Western blotting to probe the signaling pathway downstream of the intended target. If your compound is effective, you should observe the expected changes in the phosphorylation status or expression levels of key pathway proteins, even in the resistant cells.

By systematically addressing these questions, you can build a strong case for the mechanism by which your modified this compound derivative overcomes drug resistance. This rigorous approach is essential for the successful development of next-generation therapeutics.

References

  • Title: Synthesis and biological evaluation of novel 2-oxo-2H-chromene-3-carboxamide derivatives as potential anticancer agents. Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Design, synthesis and biological evaluation of novel 2-oxo-2H-chromene-3-carboxamide derivatives as potent tubulin polymerization inhibitors. Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: Synthesis and evaluation of 2-imino-2H-chromene-3-carboxamide derivatives as novel anticancer agents. Source: Bioorganic & Medicinal Chemistry URL: [Link]

  • Title: A review on recent advances in the synthesis of 2-imino-2H-chromene-3-carbonitrile and its derivatives. Source: Journal of the Iranian Chemical Society URL: [Link]

  • Title: Microwave-assisted one-pot synthesis of 2-amino-4H-chromene and 2-amino-2H-chromene-3-carbonitrile derivatives and their biological activities. Source: Research on Chemical Intermediates URL: [Link]

Technical Support Center: Improving the In Vitro Stability of 2H-Chromene-3-Carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common challenge in early-stage drug discovery: the in vitro instability of the 2H-chromene-3-carboxamide scaffold. Our goal is to equip you with the foundational knowledge and actionable protocols to diagnose and mitigate stability issues, ensuring the integrity of your biological assay data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the stability of 2H-chromene-3-carboxamides.

Q1: My this compound compound shows diminishing activity over the course of my multi-day cell-based assay. Could this be a stability issue?

A1: Absolutely. A time-dependent loss of activity is a classic indicator of compound instability in the assay medium. Both the 2H-chromene core and the carboxamide functional group can be susceptible to degradation.[1][2][3] The primary culprits are often enzymatic hydrolysis of the amide bond by esterases or amidases present in plasma or cell lysates, or oxidative metabolism of the chromene ring system by liver enzymes if using S9 fractions or hepatocytes.[2][4] Chemical degradation due to pH or reactive components in the media can also occur.

Q2: What are the most common metabolic "hot spots" on a this compound scaffold?

A2: Based on established metabolic pathways for heterocyclic compounds and amides, there are two primary sites of concern:

  • The Carboxamide Bond: This is a major liability. It is susceptible to hydrolysis by a variety of enzymes, including carboxylesterases and other amidases, which are abundant in liver microsomes and plasma.[5] This cleavage breaks the molecule, almost certainly abolishing its intended biological activity.

  • The Chromene Ring System: The electron-rich nature of the chromene ring, particularly the double bond in the pyran ring and any activated positions on the benzene ring, makes it a target for Phase I oxidative metabolism, primarily by cytochrome P450 (CYP) enzymes.[6][7] This can lead to epoxidation, hydroxylation, or other modifications that alter the compound's properties.

Q3: What is the difference between chemical stability and metabolic stability?

A3: It is crucial to distinguish between these two concepts:

  • Chemical Stability refers to the compound's intrinsic stability in a given chemical environment (e.g., assay buffer, DMSO stock solution) in the absence of biological enzymes. Degradation is typically driven by factors like pH, temperature, light, or reaction with media components.

  • Metabolic Stability refers to the compound's susceptibility to degradation by enzymes.[8] In in vitro assays, this is primarily mediated by drug-metabolizing enzymes found in preparations like liver microsomes, S9 fractions, hepatocytes, or plasma.[1][4]

Part 2: Troubleshooting Guide for Stability Issues

This section provides a problem-oriented approach to diagnosing and solving stability challenges.

Problem: Rapid Compound Depletion in Liver Microsomal Stability Assays

You've run a standard liver microsomal stability assay and found that your this compound has a very short half-life (t½ < 15 minutes).

Potential Cause 1: CYP-Mediated Oxidative Metabolism

The high concentration of cytochrome P450 enzymes in liver microsomes makes them highly efficient at oxidizing xenobiotics.[4] This is a common clearance mechanism for many heterocyclic drugs.[6]

Recommended Solution: The "-NADPH" Control Experiment

The activity of most CYP enzymes is dependent on the cofactor NADPH.[4][9][10] Running a parallel incubation without NADPH is a definitive way to diagnose CYP-mediated metabolism.

  • If stability improves dramatically without NADPH: CYP-mediated oxidation is the primary degradation pathway.

  • If stability remains poor without NADPH: The degradation is likely due to other enzymes present in microsomes (like carboxylesterases) or chemical instability in the buffer.

dot

Caption: Diagnostic workflow for microsomal instability.

Potential Cause 2: Amide Bond Hydrolysis by Carboxylesterases

Liver microsomes also contain active carboxylesterases that can hydrolyze amide bonds.[5] This pathway is NADPH-independent.

Recommended Solution: Structural Modification Strategies

If non-CYP degradation is confirmed, the amide bond is the most likely suspect. Medicinal chemistry strategies are required to improve stability.

  • Introduce Steric Hindrance: Adding bulky substituents near the amide bond can physically block enzyme access.[11] For example, introducing methyl groups on the aromatic ring ortho to the amide linkage can twist the conformation and shield the bond from hydrolysis.[11]

  • Electronic Modification: Replacing electron-rich aromatic systems with more electron-deficient heterocycles (e.g., replacing a phenyl ring with a pyridine) can make the molecule less susceptible to oxidation.[7][12]

  • Bioisosteric Replacement: In some cases, the entire carboxamide group can be replaced with a more stable bioisostere—a different functional group with similar physical and chemical properties that maintains biological activity.[13][14] Examples include replacing the amide with a stable oxetane or transposing the amide (swapping the CO and NH positions).[14]

Problem: Compound is Unstable in Plasma Stability Assays

Your compound is stable in buffer but degrades quickly when incubated with plasma.

Potential Cause: Hydrolysis by Plasma Esterases/Amidases

Plasma contains a variety of active hydrolases that can efficiently cleave ester and amide bonds.[1][2][3] This is a common liability for compounds containing these functional groups.

Recommended Solution: Comparative Species Analysis & Structural Modification

  • Run a Species Comparison: Test the compound's stability in plasma from different species (e.g., human, rat, mouse, dog).[2] Significant differences in stability can provide valuable information for selecting the appropriate animal models for in vivo pharmacokinetic studies.

  • Implement Structural Fixes: The same strategies used for microsomal amide hydrolysis (steric hindrance, bioisosteric replacement) are directly applicable here. The goal is to design out the metabolic liability while retaining potency.

Table 1: Example Stability Data Comparison

Compound IDModificationBuffer Stability (t½, min)Human Plasma (t½, min)Human Liver Microsomes (t½, min)
Cpd-01 Parent Scaffold> 240812
Cpd-02 ortho-methyl on aniline> 24011598
Cpd-03 Amide replaced with 1,2,4-oxadiazole> 240> 240185

This table illustrates how targeted structural modifications can dramatically improve stability in enzymatic matrices while maintaining stability in simple buffer.

Part 3: Key Experimental Protocols

Here are detailed, step-by-step protocols for the essential stability assays mentioned.

Protocol 1: Liver Microsomal Stability Assay

Objective: To determine the rate of metabolic degradation of a test compound by liver microsomal enzymes.

Materials:

  • Pooled Liver Microsomes (e.g., Human, Rat)

  • Test Compound (10 mM stock in DMSO)

  • Phosphate Buffer (100 mM, pH 7.4)[10]

  • NADPH Regenerating System (e.g., includes NADPH, glucose-6-phosphate, and G6P dehydrogenase)[10][15]

  • Control Compounds (e.g., Verapamil for high turnover, Dextromethorphan for low turnover)[4]

  • Ice-cold Acetonitrile (ACN) with an appropriate internal standard (IS) for quenching.

  • 96-well plates, multichannel pipettes, incubator, centrifuge, LC-MS/MS system.[8][15]

Workflow Diagram: dot

Sources

Validation & Comparative

Validating the 2H-Chromene-3-Carboxamide Scaffold: A Comparative Guide for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Anticancer Scaffolds

The landscape of cancer therapy is in perpetual evolution, driven by the urgent need to overcome drug resistance and improve therapeutic outcomes. A cornerstone of this endeavor is the identification and validation of novel chemical scaffolds that offer unique mechanisms of action, enhanced potency, and favorable safety profiles. Among the myriad of heterocyclic compounds, the chromene nucleus has emerged as a privileged scaffold, demonstrating a wide spectrum of pharmacological activities. This guide provides an in-depth, evidence-based validation of the 2H-chromene-3-carboxamide moiety as a promising and effective anticancer scaffold. We will objectively compare its performance against established anticancer agents, supported by experimental data and detailed protocols, to offer researchers, scientists, and drug development professionals a comprehensive resource for their own investigations.

The this compound Profile: A Scaffold of Interest

The this compound core is a versatile heterocyclic structure that has garnered significant attention for its potent cytotoxic activities across a range of human cancer cell lines, including lung (A549), breast (MCF-7), colon (HCT-116), and liver (HepG-2) cancers.[1] Its promise lies in the adaptability of its structure, allowing for targeted functionalization to enhance bioactivity.

Synthesis Overview:

The synthesis of this compound derivatives is often achieved through multi-component reactions, providing a straightforward and efficient route to a diverse library of compounds. A common synthetic route involves the reaction of substituted salicylaldehydes with 2-cyanoacetamides in the presence of a suitable catalyst.[2] This accessibility is a key advantage for rapid lead generation and optimization in a drug discovery setting.

Mechanism of Action:

Derivatives of the 2H-chromene scaffold have been shown to exert their anticancer effects through multiple mechanisms:

  • Kinase Inhibition: A significant body of research points to the ability of chromene derivatives to inhibit key protein kinases involved in cancer cell proliferation and survival, such as EGFR, B-RAF, and Src kinase.[3]

  • Tubulin Polymerization Inhibition: Certain chromene derivatives disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[4][5]

  • Induction of Apoptosis: The this compound scaffold has been linked to the induction of programmed cell death (apoptosis) through both intrinsic and extrinsic pathways.[6]

Comparative Analysis: Benchmarking Against Established Scaffolds

To objectively validate the potential of the this compound scaffold, a direct comparison of its cytotoxic activity against established anticancer drugs is essential. We have selected two widely used chemotherapeutic agents for this analysis:

  • Gefitinib (Iressa®): A quinazoline-based selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.

  • 5-Fluorouracil (5-FU): A pyrimidine analog that acts as a thymidylate synthase inhibitor, disrupting DNA synthesis.

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative this compound derivatives against various cancer cell lines, alongside those of Gefitinib and 5-Fluorouracil.

Compound/DrugCancer Cell LineIC50 (µM)Reference
This compound Derivative (VIa) A-549 (Lung)0.9[2]
MCF-7 (Breast)8.5[2]
Caco-2 (Colon)9.9[2]
2H-Chromene Derivative (Compound 33) EGFR Kinase1.2
B-RAF Kinase2.6
Gefitinib A549 (Lung)19.91 - 43.17[7]
HCC827 (Lung, EGFR mutant)0.013[8]
MCF-7 (Breast)>10
HCT-116 (Colon)>10
5-Fluorouracil (5-FU) A549 (Lung)>100
MCF-7 (Breast)25 - 34[9]
HCT-116 (Colon)1.48 (after 5 days)[10]
HepG2 (Liver)>100[11]

Analysis of Comparative Data:

The data presented in the table highlights the significant potential of the this compound scaffold. Notably, certain derivatives exhibit potent activity against cell lines that are relatively resistant to standard chemotherapeutics. For instance, derivative VIa shows an impressive IC50 of 0.9 µM against the A-549 lung cancer cell line, a value significantly lower than that reported for Gefitinib in the same cell line.[2][7] This suggests that the this compound scaffold may offer a therapeutic advantage in certain cancer types.

Experimental Validation Workflow: A Step-by-Step Guide

To rigorously validate a novel anticancer scaffold, a systematic and multi-faceted experimental approach is required. The following workflow provides a logical progression from initial cytotoxicity screening to mechanistic elucidation.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Target Engagement p1_1 MTT Assay (Cytotoxicity) p2_1 Annexin V/PI Staining (Apoptosis) p1_1->p2_1 Active Compounds p2_2 Cell Cycle Analysis (Propidium Iodide) p1_1->p2_2 Active Compounds p3_1 Western Blot (Protein Expression) p2_1->p3_1 Mechanism Insights p2_2->p3_1 Mechanism Insights p3_2 Kinase/Enzyme Assay (e.g., Tubulin Polymerization) p3_1->p3_2 Target Identification

Caption: A streamlined workflow for the validation of a novel anticancer scaffold.

Phase 1: In Vitro Cytotoxicity Screening

Objective: To determine the concentration-dependent cytotoxic effect of the test compounds on various cancer cell lines.

Methodology: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives and control drugs (e.g., Gefitinib, 5-FU) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Phase 2: Mechanistic Elucidation

Objective: To investigate the mechanism by which the active compounds induce cell death.

Methodology 1: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12]

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.[2]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry, acquiring data for at least 10,000 events per sample.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Methodology 2: Cell Cycle Analysis

This assay determines the effect of the compound on cell cycle progression.

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.[6]

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.[6][13]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.

  • Data Analysis: Model the cell cycle distribution to determine the percentage of cells in the G0/G1, S, and G2/M phases.[6]

Phase 3: Target Engagement and Pathway Analysis

Objective: To identify the molecular targets and signaling pathways affected by the test compounds.

Methodology: Western Blotting

Western blotting allows for the detection and quantification of specific proteins, providing insights into the modulation of signaling pathways.[14][15]

Protocol:

  • Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-EGFR, p-Src, cleaved PARP, Bcl-2, Bax, Cyclin D1, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Densitometrically quantify the protein bands and normalize to a loading control (e.g., β-actin).

Signaling Pathway Visualization:

The results from Western blotting can be used to map the effects of the this compound derivatives on key signaling pathways. For example, inhibition of Src kinase would be expected to impact downstream pathways controlling cell proliferation, survival, and migration.[4][16]

G RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src Kinase RTK->Src Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Src->Ras Src->PI3K Chromene This compound Chromene->Src Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Survival Cell Survival mTOR->Survival Proliferation Cell Proliferation ERK->Proliferation

Caption: Potential mechanism of action via Src kinase inhibition.

Conclusion: A Promising Scaffold for Future Anticancer Therapies

The this compound scaffold demonstrates significant promise as a template for the development of novel anticancer agents. Its synthetic accessibility, coupled with potent and multi-faceted mechanisms of action, makes it an attractive starting point for drug discovery programs. The comparative data presented in this guide suggests that derivatives of this scaffold can exhibit superior or complementary activity to existing clinical agents. The provided experimental workflows offer a robust framework for the continued validation and optimization of this compound-based compounds, with the ultimate goal of translating this promising scaffold into effective cancer therapeutics.

References

  • A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential - Oriental Journal of Chemistry. [Link]

  • New 2-Imino-2H-Chromene-3(N-aryl)carboxamides as Potential Cytotoxic Agents - PubMed. [Link]

  • 4-Aryl-4H-chromene-3-carbonitrile derivatives: evaluation of Src kinase inhibitory and anticancer activities - PubMed. [Link]

  • Cell Cycle Protocol - Flow Cytometry - UT Health San Antonio. [Link]

  • Src kinases as therapeutic targets for cancer - PubMed. [Link]

  • Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3 ... - PubMed. [Link]

  • Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells. [Link]

  • DNA Staining with Propidium Iodide for Cell Cycle Analysis - Flow Cytometry Facility. [Link]

  • Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3 ... - PubMed. [Link]

  • Regulation of SRC family kinases in human cancers - PubMed - NIH. [Link]

  • Proto-oncogene tyrosine-protein kinase Src - Wikipedia. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. - SciSpace. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. [Link]

  • Tubulin Polymerization Assay - Bio-protocol. [Link]

  • Src family kinases in tumor progression and metastasis - MD Anderson Cancer Center. [Link]

  • Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium. [Link]

  • Targeting Src family kinases in anti-cancer therapies: turning promise into triumph - NIH. [Link]

  • Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability - Creative Diagnostics. [Link]

  • Erlotinib Directly Inhibits HER2 Kinase Activation and Downstream Signaling Events in Intact Cells Lacking Epidermal Growth Factor Receptor Expression - AACR Journals. [Link]

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC - NIH. [Link]

  • Western Blot Protocol | OriGene Technologies Inc.. [Link]

  • IC50 in μM of 5-FU and the test substances against MCF-7, HepG2, A549 and Caco-2 cells - ResearchGate. [Link]

  • What is the mechanism of Erlotinib Hydrochloride? - Patsnap Synapse. [Link]

  • How does erlotinib work (mechanism of action)? - Drugs.com. [Link]

  • The Potential Anticancer Activity of 5-Fluorouracil Loaded in Cellulose Fibers Isolated from Rice Straw - Dove Medical Press. [Link]

  • Blotting Basics - Western Blot Applications in Preclinical Oncology Research. [Link]

  • Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity - NIH. [Link]

  • Synergistic Effects of Oxaliplatin, 5-Fluorouracil, and Novel Synthetic Uracil Analog U-359 on Breast Cancer Cell Carcinogenesis - MDPI. [Link]

  • Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ - The Royal Society of Chemistry. [Link]

  • Cytotoxic activity (IC 50 ) of compounds 1-4 against MCF-7, HCT-116,... - ResearchGate. [Link]

  • The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell... - ResearchGate. [Link]

  • Molecular mechanism of action and potential biomarkers of growth inhibition of synergistic combination of afatinib and dasatinib against gefitinib-resistant non-small cell lung cancer cells - NIH. [Link]

  • The half maximal inhibitory concentration (IC 50 ) values of gefitinib, volasertib, and genistein and the combination index (CI) values in A549 and A549 TXR cells. - ResearchGate. [Link]

  • The IC50 of tested compounds against MCF-7, HepG-2, and HCT-116 cancer... - ResearchGate. [Link]

Sources

A Comparative Analysis of the Biological Activity of 2H-Chromene vs. 4H-Chromene Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Drug Discovery Professionals

The chromene scaffold, a fusion of a benzene and a pyran ring, represents what is often termed a "privileged structure" in medicinal chemistry.[1] Its presence in a multitude of natural products and synthetic compounds underscores its versatile ability to interact with diverse biological targets. This has led to the development of chromene derivatives with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] The two primary isomers, 2H-chromene and 4H-chromene, differ in the location of the sp3 hybridized carbon atom within the pyran ring, a subtle structural variance that profoundly influences their biological profiles.[3][5] This guide provides an in-depth, objective comparison of the biological activities of 2H- and 4H-chromene analogs, supported by experimental data to inform rational drug design and development.

Core Structural Differences: The Foundation of Functional Diversity

The fundamental distinction between 2H- and 4H-chromene lies in the position of the saturated carbon in the pyran ring. In 2H-chromene, this carbon is at position 2, adjacent to the heterocyclic oxygen atom. In 4H-chromene, it is at position 4. This isomeric difference dictates the molecule's three-dimensional shape, electronic distribution, and chemical reactivity, which are critical determinants of its interaction with enzymatic active sites and cellular receptors.

G cluster_4H 4H-Chromene Analogs cluster_2H 2H-Chromene Analogs A 4-Aryl-4H-Chromene B Tubulin Polymerization A->B Inhibits C Microtubule Destabilization B->C Leads to D G2/M Phase Arrest C->D E Apoptosis D->E F Substituted 2H-Chromene G NF-κB Pathway F->G Inhibits H Reduced Proliferation & Survival G->H Leads to

Caption: Predominant anticancer mechanisms of 4H- vs. 2H-chromene analogs.

Table 1: Comparative Anticancer Activity

IsomerExample Compound ClassTarget Cancer Cell LinesIC₅₀ Values (Exemplary)Primary Mechanism of ActionReferences
4H-Chromene 4-Aryl-4H-benzo[h]chromenesHCT-116, MCF-7, HepG-20.3 to 3.78 µg/mLCaspase activation, Apoptosis[3][5]
4H-Chromene Crolibulin (EPC2407)Advanced solid tumorsNot specifiedMicrotubule depolarization, Vasculature disruption[2][6]
4H-Chromene Novel 4-aryl-4H-chromenesMCF-7, Hs578T (TNBC)Not specifiedG2/M arrest, Apoptosis[6]
2H-Chromene N-aryl-2H-benzo[h]chromene-2-carboxamidesNCI-H23 (Lung)Not specifiedNF-κB inhibition, Antiproliferative[3][5]
2H-Chromene Isoxazole-functionalized 2H-chromenesVarious human cancer cells~20 µMCytotoxicity[7]
2H-Chromene Furo-chromene derivativesNot applicableKᵢ values reportedSelective inhibition of Carbonic Anhydrase IX/XII[8]
Anti-inflammatory Activity

Derivatives from both chromene families exhibit anti-inflammatory properties, often by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.

4H-Chromene analogs have demonstrated potent anti-inflammatory effects. Several studies report that synthesized 4H-chromene derivatives can powerfully inhibit the production of tumor necrosis factor-α (TNF-α)-induced nitric oxide (NO). [9][10]Certain compounds were also found to suppress the formation of prostaglandin E2 (PGE2), a key mediator of pain and inflammation. [9][10]Furthermore, novel 2-phenyl-4H-chromen-4-one compounds have been shown to exert their anti-inflammatory effects by inhibiting the TLR4/MAPK signaling pathway. [11] The anti-inflammatory potential of 2H-chromene is less distinctly reported, with many studies focusing on the related, fully saturated 'chroman' scaffold. These chroman derivatives have been shown to inhibit the TNF-α-induced expression of Intercellular Adhesion Molecule 1 (ICAM-1) on endothelial cells, a critical step in the inflammatory response. [12]This suggests that the core benzopyran structure is amenable to developing anti-inflammatory agents, regardless of the precise degree of saturation in the pyran ring.

Antimicrobial Activity

The chromene scaffold is a fertile ground for the development of novel antimicrobial agents.

4H-Chromene analogs , particularly 2-amino-4H-chromenes, have shown significant promise. Various synthesized series have demonstrated remarkable inhibitory activity against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and fungi. [5][13]Some compounds exhibited potent activity with Minimum Inhibitory Concentration (MIC) values as low as 0.007 to 0.49 µg/mL. [5]The antibacterial and antifungal efficacy makes this scaffold a target for addressing infectious diseases. [14] While often grouped with 4H-analogs, 2H-chromenes also contribute to the antimicrobial profile of the broader chromene family. [3][5]The collective reporting suggests that the benzopyran nucleus itself is the key pharmacophore, which can be functionalized from either isomeric backbone to achieve potent antimicrobial effects.

Table 2: Comparative Antimicrobial Activity

IsomerExample Compound ClassTarget OrganismsActivity Metric (Exemplary)References
4H-Chromene 2-Amino-4H-benzo[h]chromenesGram-positive bacteria, FungiMIC: 0.007 - 0.49 µg/mL[3][5]
4H-Chromene 4H-Chromene-3-carboxamidesS. aureus (Gram-positive)MIC: 9.3 µg/mL[3][5]
4H-Chromene 2-Amino-4H-chromenesE. coli (Gram-negative), S. aureus (Gram-positive)Zone of inhibition[13][14]

Structure-Activity Relationship (SAR) and Experimental Insights

Rational drug design relies on understanding how specific structural modifications impact biological activity.

  • For 4H-chromenes , SAR studies consistently show that the nature of the substituent at the C4 position is critical for anticancer activity. [15]An aromatic ring at this position is a common feature in analogs that function as potent tubulin inhibitors. [15]* For 2H-chromenes , studies on NF-κB inhibitors revealed that N-aryl carboxamide substitutions at the C2 position were crucial for enhancing antiproliferative activity compared to the parent molecule. [3][5][7] This underscores a universal principle: targeted functionalization of the chromene core is the primary strategy for optimizing the potency and selectivity of these compounds. [2]

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of findings, standardized protocols are essential. Below are methodologies for assessing key biological activities discussed in this guide.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.

Objective: To determine the concentration at which a chromene analog inhibits cell growth by 50% (IC₅₀).

Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test chromene analogs in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells with untreated cells (negative control) and a known anticancer drug (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value.

MTT_Workflow A 1. Seed Cancer Cells in 96-well Plate B 2. Treat with Serial Dilutions of Chromene Analogs A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT Reagent (Incubate 4 hours) C->D E 5. Solubilize Formazan Crystals with DMSO D->E F 6. Read Absorbance at 570 nm E->F G 7. Calculate IC₅₀ Value F->G

Caption: Standard workflow for the MTT cytotoxicity assay.

Protocol 2: Agar Well Diffusion for Antimicrobial Screening

This method is used to qualitatively assess the antimicrobial activity of test compounds.

Objective: To determine if a chromene analog has inhibitory activity against a specific bacterium or fungus.

Methodology:

  • Prepare Inoculum: Prepare a standardized suspension of the target microorganism (e.g., S. aureus, E. coli) in sterile saline or broth, typically adjusted to a 0.5 McFarland standard.

  • Plate Inoculation: Uniformly spread the microbial inoculum over the entire surface of a sterile Mueller-Hinton agar plate using a sterile cotton swab.

  • Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.

  • Compound Loading: Add a defined volume (e.g., 50-100 µL) of the test chromene analog solution (at a known concentration) into each well. Include a negative control (solvent) and a positive control (standard antibiotic).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 25-28°C for 48-72 hours for fungi.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) in millimeters. A larger zone diameter indicates greater antimicrobial activity.

Conclusion

The comparative analysis of 2H- and 4H-chromene analogs reveals a scaffold of immense therapeutic potential, characterized by isomeric-driven functional diversity. While 4H-chromenes have been more extensively validated as potent anticancer agents, particularly through tubulin inhibition, 2H-chromenes show significant promise by targeting alternative pathways like NF-κB. Both isomers provide a robust foundation for developing anti-inflammatory and antimicrobial agents. For researchers and drug development professionals, the choice of which scaffold to pursue should be guided by the specific therapeutic target and desired mechanism of action. Future research focusing on direct, side-by-side comparisons of isomeric pairs and deeper exploration of the 2H-chromene scaffold's potential will undoubtedly uncover new therapeutic leads.

References

  • Raj, V., & Lee, J. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry. [Link]

  • Al-Warhi, T., Rizvi, S. A., & Ahmad, A. (2023). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry. [Link]

  • Chung, S., Huang, W. H., et al. (2016). Synthesis and anti-inflammatory activities of 4H-chromene and chromeno[2,3-b]pyridine derivatives. Research on Chemical Intermediates. [Link]

  • A-Al-Soud, Y., Al-Masoudi, N. A., & El-Sayed, R. (2022). Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells. MDPI. [Link]

  • Raj, V., & Lee, J. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. PMC - PubMed Central. [Link]

  • Raj, V., & Lee, J. (2020). 2H/4H-Chromenes-A Versatile Biologically Attractive Scaffold. PubMed. [Link]

  • Chung, S., Huang, W. H., et al. (2015). Synthesis and anti-inflammatory activities of 4H-chromene and chromeno[2,3-b]pyridine derivatives. ResearchGate. [Link]

  • Yousaf, M., Khan, K. M., et al. (2016). Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives. New Journal of Chemistry. [Link]

  • Li, J., Wang, Y., et al. (2021). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. PubMed. [Link]

  • Reddy, M. S. N., & Bollikolla, H. B. (2016). Synthesis and biological significance of 2H-chromene analogs: A Review. Caribbean Journal of Sciences and Technology. [Link]

  • El-Sawy, E. R., Mandour, A. H., et al. (2024). Design, synthesis and antibacterial assessment of novel 4H-chromene analogues. Taylor & Francis Online. [Link]

  • Abd-El-Aziz, A. S., et al. (2017). Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents. PubMed Central. [Link]

  • Desai, N. C., et al. (2013). Synthesis of 2-amino-4H-chromene derivatives under microwave irradiation and their antimicrobial activity. Indian Academy of Sciences. [Link]

  • Reddy, M. S. N., & Bollikolla, H. B. (2016). Synthesis and biological significance of 2H-chromene analogs: A Review. Caribbean Journal of Sciences and Technology. [Link]

  • Bassyouni, F. A., et al. (2015). Synthesis of novel chromene derivatives of expected antitumor activity. PubMed. [Link]

  • Kumar, R., et al. (2024). In Vitro Antimicrobial and Antioxidant Evaluation of Ultrasonically Synthesized 2-Amino-3-Cyano-4H- Chromene Derivatives. MDPI. [Link]

  • Angapelly, S., et al. (2023). 2H-chromene and 7H-furo-chromene derivatives selectively inhibit tumour associated human carbonic an. UniCA IRIS. [Link]

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Bridging the Gap: A Senior Application Scientist's Guide to Cross-Validating Computational Docking and Experimental Binding Assays

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the synergy between computational prediction and empirical testing is not just beneficial; it is paramount. Molecular docking simulations offer an invaluable in-silico lens to predict and rank how potential drug candidates might interact with their protein targets.[1][2] However, these predictions, rooted in algorithms and scoring functions, are ultimately approximations of complex biological reality.[1][3] Consequently, their validation through rigorous experimental binding assays is a critical checkpoint to confirm binding affinity, elucidate the mechanism of action, and build confidence in a computational model's predictive power.

This guide provides an in-depth framework for researchers, scientists, and drug development professionals on how to effectively cross-validate computational docking results with experimental binding data. We will move beyond simple procedural lists to explore the causality behind methodological choices, ensuring a robust and self-validating approach to drug candidate verification.

The Computational Foundation: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction, typically represented by a docking score.[4] The process involves a search algorithm to generate various binding poses and a scoring function to rank them.[2]

Pillar 1: Validating the Docking Protocol - A Self-Verifying System

Before screening a library of novel compounds, the docking protocol itself must be validated for the specific target protein. This is a crucial first step in establishing a trustworthy computational model. The most common and reliable method is "re-docking."[5]

Causality: The core principle of re-docking is to determine if your chosen docking parameters (search space definition, algorithm, scoring function) can accurately reproduce a known, experimentally determined binding pose.[5][6] If the protocol fails to replicate the known correct answer, it cannot be trusted to predict the unknown. A Root Mean Square Deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation.[5][7]

Experimental Protocol: Docking Protocol Validation via Re-docking

  • Obtain the Crystal Structure: Select a high-resolution crystal structure of your target protein complexed with a known ligand from the Protein Data Bank (PDB).

  • Prepare the Protein:

    • Remove all non-essential water molecules. Rationale: Bulk solvent is not accounted for in most docking scoring functions, and crystallographic waters may not be present in the physiological binding event.

    • Add polar hydrogens and assign atomic charges. Rationale: This is critical for accurately calculating electrostatic and hydrogen bonding interactions, which are key components of most scoring functions.

    • Assign protonation states for titratable residues (e.g., His, Asp, Glu) based on the expected physiological pH.

  • Define the Binding Site: Define the search space (the "grid box") for the docking algorithm. This is typically a cubic area centered on the position of the co-crystallized ligand, extending 3-6 Å around it.[8] Rationale: This focuses the computational search on the relevant active site, increasing efficiency and reducing the chance of finding irrelevant binding poses.

  • Extract and Prepare the Ligand: Separate the co-crystallized ligand from the protein structure. Assign atomic charges and define its rotatable bonds.

  • Perform Re-docking: Dock the extracted ligand back into the prepared protein using your chosen docking software (e.g., AutoDock Vina, Glide, GOLD).[9][10]

  • Analyze the Results: Calculate the RMSD between the heavy atoms of the top-ranked docked pose and the original crystallographic pose. An RMSD < 2.0 Å validates the protocol.[7][11]

Interpreting Docking Scores

Docking programs use scoring functions to rank poses, with values often expressed in units like kcal/mol.[10] It is a common misconception to treat these scores as a direct, absolute measure of binding free energy or affinity.[12][13]

Causality: Scoring functions are designed to approximate binding affinity, but they involve significant simplifications and empirical parameterization.[3][14] They are generally more reliable for ranking a series of compounds against the same target than for predicting the absolute binding affinity of a single molecule.[12] Therefore, you should not expect a perfect linear correlation between docking scores and experimental binding affinities across different chemical scaffolds.[15]

The Experimental Benchmark: Biophysical Binding Assays

Experimental validation provides the ground truth for computational predictions. Various techniques can be employed, each offering unique insights into the binding interaction. The choice of assay depends on the specific questions being asked (e.g., thermodynamics vs. kinetics), throughput requirements, and the nature of the target protein.

Isothermal Titration Calorimetry (ITC): The Thermodynamic Gold Standard

ITC directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic drivers of the interaction—enthalpy (ΔH) and entropy (ΔS).[16][17]

Causality: ITC is considered the gold standard because it is a label-free, in-solution technique that provides a complete thermodynamic profile in a single experiment.[17] Understanding whether binding is enthalpy-driven (favorable bond formation) or entropy-driven (favorable changes in system disorder, often due to hydrophobic effects) provides deep mechanistic insights that can guide lead optimization.

Experimental Protocol: Generic ITC Experiment

  • Sample Preparation: Prepare the purified protein and ligand in identical, degassed buffer. Rationale: Mismatched buffers can cause large heat-of-dilution artifacts, obscuring the true binding signal. Degassing prevents bubble formation.

  • Loading the Calorimeter: Load the protein into the sample cell and the ligand into the injection syringe. The ligand concentration is typically 10-20 times that of the protein.

  • Titration: Perform a series of small, sequential injections of the ligand into the protein solution while maintaining a constant temperature.

  • Data Acquisition: The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, yielding a heat signal for each injection.

  • Data Analysis: Integrate the heat peaks and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model to extract Kd, n, and ΔH.

Surface Plasmon Resonance (SPR): Unveiling Binding Kinetics

SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor molecular interactions in real-time.[16] This provides not only the equilibrium dissociation constant (Kd) but also the kinetic rate constants for association (kon) and dissociation (koff).[16]

Causality: Understanding the kinetics of binding is crucial for drug efficacy. A compound with a slow koff (long residence time) may exhibit a more durable therapeutic effect, even if its Kd is modest. SPR is uniquely suited to provide this kinetic information, which is inaccessible via ITC.[16]

Technique Primary Output Sample Requirements Throughput Pros Cons
ITC Kd, ΔH, ΔS, Stoichiometry (n)High protein & ligand concentrationLow to MediumGold standard for thermodynamics; in-solution; label-free.[17]High sample consumption; sensitive to buffer mismatch.
SPR Kd, kon, koffOne interactant immobilizedMedium to HighReal-time kinetic data; high sensitivity; lower sample consumption than ITC.[16][18]Immobilization can alter protein conformation; mass transport limitations can be an issue.
FRET Proximity-based bindingRequires fluorescent labelingHighHigh sensitivity; suitable for cell-based assays.Labeling can perturb binding; potential for artifacts from fluorophore interactions.

Table 1: Comparison of Common Experimental Binding Assays.

The Synthesis: Cross-Validation Workflow and Data Interpretation

The ultimate goal is to establish a strong correlation between the computational predictions and the experimental results. A robust cross-validation workflow provides confidence in the predictive power of the in-silico model for screening new, untested compounds.[1]

CrossValidation_Workflow cluster_comp Computational Phase cluster_exp Experimental Phase cluster_corr Analysis Phase PDB 1. Obtain Target Structure (e.g., PDB) Prep 2. Prepare Protein & Ligand PDB->Prep Validate 3. Validate Protocol (Re-docking) Prep->Validate RMSD < 2Å? Dock 4. Dock Compound Library Validate->Dock Scores Ranked Docking Scores Dock->Scores Correlate 6. Correlate Docking Scores vs. Experimental Data Scores->Correlate Assay 5. Perform Binding Assay (e.g., ITC, SPR) Affinity Experimental Binding Affinities (Kd, Ki, IC50) Assay->Affinity Affinity->Correlate Model Validated Predictive Model Correlate->Model Good Correlation?

Caption: Workflow for cross-validating computational docking with experimental binding assays.

Interpreting the Correlation

After docking a set of compounds and measuring their binding affinities experimentally, the two sets of data are plotted against each other.

  • Positive Correlation: A statistically significant positive correlation (e.g., a high Pearson correlation coefficient) between docking scores and experimental affinities (e.g., pKd or pIC50) indicates that the docking protocol is successfully distinguishing high-affinity binders from low-affinity ones.[6] This builds confidence in using the model for virtual screening.

  • Lack of Correlation: A poor correlation does not necessarily invalidate the docking results entirely.[15][19] It may indicate several issues:

    • Scoring Function Inaccuracy: The chosen scoring function may not be well-suited for the specific protein-ligand system.[3]

    • Protein Flexibility: Most docking protocols treat the protein as rigid.[4] Significant conformational changes upon ligand binding, not captured by the rigid receptor model, can lead to inaccurate predictions.

    • "Blind" Docking Issues: Using a search space that covers the entire protein ("blind docking") when the active site is unknown can lead to ligands docking in regions of low energy that are not the true active site, resulting in unreliable scores.[20]

    • Experimental Artifacts: Ensure experimental data is high-quality and reproducible.

When a good correlation is established, the computational model can be used with greater confidence to screen large virtual libraries, prioritizing a smaller, more manageable number of compounds for synthesis and experimental testing, thereby accelerating the drug discovery pipeline.[4]

Best Practices and Reporting Guidelines

To ensure reproducibility and transparency, it is essential to report both computational and experimental results thoroughly.[8]

  • For Docking Studies:

    • Report the PDB ID of the protein structure used.

    • Detail all protein and ligand preparation steps.

    • Specify the software and version used (e.g., AutoDock Vina 1.2.3).

    • Explicitly define the coordinates and dimensions of the docking grid box.

    • Report the results of the re-docking validation, including the RMSD value.[21]

    • Clearly state the scoring function used.[21]

  • For Experimental Assays:

    • Describe the protein and ligand preparation, including concentrations and buffer composition.

    • Detail the instrument and settings used.

    • Report the raw data (e.g., ITC thermogram) and the fitted binding curves.

    • State the determined binding parameters (Kd, kon, koff, ΔH, etc.) with associated errors or confidence intervals.

By adhering to these principles of rigorous, self-validating protocols and transparent reporting, the powerful synergy between computational docking and experimental binding assays can be fully leveraged to drive drug discovery projects forward with greater efficiency and confidence.

References

  • A Researcher's Guide to Cross-Validating Molecular Docking with Experimental Binding Assays. (n.d.). Benchchem.
  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025, May 9). PLOS Computational Biology.
  • Hewitt, W. M., et al. (2017, December 28). How can i validate a docking protocol? ResearchGate.
  • How to interpret the affinity in a protein docking - ligand. (2021, April 29). Matter Modeling Stack Exchange.
  • How well do molecular docking scores correlate with experimental binding affinities? (2018, September 16). Quora.
  • Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. (n.d.). Molecular BioSystems.
  • Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). (2020, October 18). National Center for Biotechnology Information.
  • How can I validate a docking protocol? (2015, July 7). ResearchGate.
  • Case Studies of Docking in Drug Discovery. (n.d.). Drug Design Org.
  • A Researcher's Guide to Computational Docking and Experimental Validation. (n.d.). Benchchem.
  • Lessons from Docking Validation. (n.d.). Michigan State University.
  • Best Practices in Docking and Activity Prediction. (2016, February 12). bioRxiv.
  • Validation of docking. (2020, May 6). YouTube.
  • How to find a correlation between experimental data and docking score? (2022, February 7). ResearchGate.
  • measuring drug-target binding with SPR & ITC binding assays. (2023, August 15). YouTube.
  • Systematic Investigation of Docking Failures in Large-Scale Structure-Based Virtual Screening. (2022, October 17). ACS Omega.
  • How to Assess Binding in Drug Discovery. (2024, January 8). TA Instruments.
  • Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. (n.d.). National Center for Biotechnology Information.
  • 4 Types of Binding Assays you can do with SPR. (n.d.). Nicoya Lifesciences.
  • In Vitro Analytical Approaches to Study Plant Ligand-Receptor Interactions. (n.d.). National Center for Biotechnology Information.
  • How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. (2020, October 23). YouTube.
  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. (2025, March 10). TA Instruments.
  • Can anyone tell me the difference between Docking Score, Binding Free Energy and Binding Affinity? (2020, October 26). ResearchGate.
  • In Silico Aptamer Docking Studies: From a Retrospective Validation to a Prospective Case Study—TIM3 Aptamers Binding. (2016, October 18). ResearchGate.
  • How can I report docking results in a manuscript? (2014, March 3). ResearchGate.
  • Validation Studies of the Site-Directed Docking Program LibDock. (n.d.). ACS Publications.
  • Docking and Ligand Binding Affinity: Uses and Pitfalls. (n.d.). Science and Education Publishing.
  • Docking and Ligand Binding Affinity: Uses and Pitfalls. (2016). ResearchGate.
  • A Comprehensive Review on Molecular Docking in Drug Discovery. (n.d.). Preprints.org.
  • Blind docking methods have been inappropriately used in most network pharmacology analysis. (n.d.). National Center for Biotechnology Information.
  • Is It Reliable to Use Common Molecular Docking Methods for Comparing the Binding Affinities of Enantiomer Pairs for Their Protein Target? (n.d.). MDPI.
  • Best Practices in Docking and Activity Prediction. (n.d.). ResearchGate.
  • Binding Affinity via Docking: Fact and Fiction. (2018, July 30). National Center for Biotechnology Information.

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A Guide to Confirming the Binding Model of 2H-Chromene-3-Carboxamide Derivatives in the Human MAO-B Active Site

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting MAO-B for Neuroprotection

Monoamine Oxidase B (MAO-B) is a flavin-containing enzyme located on the outer mitochondrial membrane, playing a critical role in the oxidative deamination of key neurotransmitters, particularly dopamine. Its overactivity is implicated in the progression of neurodegenerative disorders such as Parkinson's and Alzheimer's disease, leading to dopamine depletion and increased oxidative stress. Consequently, the selective inhibition of human MAO-B (hMAO-B) is a cornerstone therapeutic strategy. The 2H-chromene-3-carboxamide scaffold has emerged as a highly promising class of potent, selective, and importantly, reversible hMAO-B inhibitors.

This guide provides an in-depth analysis of the methodologies used to propose and experimentally validate the binding model of this compound derivatives within the hMAO-B active site. We will explore the synergy between computational modeling and experimental validation, compare this scaffold to established inhibitors, and provide the technical rationale behind key experimental protocols, offering a comprehensive resource for researchers in neuropharmacology and medicinal chemistry.

The hMAO-B Active Site: A Bifunctional Cavern

Understanding the inhibitor's binding model requires a detailed appreciation of its target. The hMAO-B active site is not a simple pocket but a sophisticated bipartite cavity with a total volume of approximately 700 ų. It consists of an "entrance cavity" (~300 ų) and a deeper "substrate cavity" (~400 ų) which houses the crucial flavin adenine dinucleotide (FAD) cofactor.[1] These two cavities are separated by a flexible "gate" formed by the side chains of key amino acid residues, notably Ile199 and Tyr326.[2] The conformation of these gatekeeper residues can change upon ligand binding, allowing inhibitors to occupy one or both cavities, a key determinant of inhibitor selectivity and potency.[2]

MAO_B_Active_Site cluster_0 hMAO-B Active Site cluster_1 Key Residues FAD FAD Cofactor Substrate_Cavity Substrate Cavity (~400 ų) Ile199 Ile199 Substrate_Cavity->Ile199 Entrance_Cavity Entrance Cavity (~300 ų) Tyr398 Tyr398 Tyr435 Tyr435 Cys172 Cys172 Tyr326 Tyr326 caption Key features of the hMAO-B active site.

Caption: Key features of the hMAO-B active site.

Proposed Binding Model from In Silico Studies

Molecular docking simulations have been instrumental in formulating a hypothetical binding model for this compound derivatives. These computational studies consistently predict a specific orientation within the substrate cavity, stabilized by a network of non-covalent interactions.

  • Aromatic Stacking: The benzopyrone nucleus of the chromene scaffold is positioned within an "aromatic cage" formed by Tyr398 and Tyr435, engaging in favorable π-π stacking interactions that anchor the molecule.[1]

  • Hydrogen Bonding: The carboxamide linker plays a crucial role. The amide nitrogen and/or carbonyl oxygen can form hydrogen bonds with key residues. Notably, interactions with the side chain of Cys172 have been identified as important for ligand binding.[3]

  • Hydrophobic Interactions: The N-phenyl substituent of the carboxamide moiety often extends towards the entrance cavity, making hydrophobic contact with residues like Ile199, further stabilizing the complex.[3]

Binding_Model cluster_Residues hMAO-B Active Site Residues Inhibitor This compound Tyr398 Tyr398 Inhibitor->Tyr398 π-π Stacking (Benzopyrone Ring) Tyr435 Tyr435 Inhibitor->Tyr435 π-π Stacking (Benzopyrone Ring) Cys172 Cys172 Inhibitor->Cys172 H-Bond (Carboxamide Moiety) Ile199 Ile199 Inhibitor->Ile199 Hydrophobic Interaction (N-Phenyl Ring) caption Proposed interactions of the inhibitor.

Caption: Proposed interactions of the inhibitor.

Experimental Validation: From Hypothesis to Confirmation

A computational model, however predictive, remains a hypothesis until substantiated by experimental data. A multi-pronged approach is essential to rigorously confirm the proposed binding model.

Enzyme Inhibition Kinetics

Causality: The first step is to quantify the inhibitor's effect on enzyme function. Enzyme kinetics reveal the inhibitor's potency (IC₅₀, Kᵢ) and its mechanism of action (e.g., competitive, non-competitive), which provides initial clues about its binding site. A competitive inhibition pattern, for instance, strongly suggests the inhibitor binds to the same site as the substrate, corroborating the docking model. The reversibility of the inhibition is also a key parameter determined through these assays.

Compound Scaffold hMAO-B IC₅₀ Selectivity Index (SI) vs hMAO-A Inhibition Type
Compound 4d [3]This compound0.93 µM> 64.5N/A
Compound 20 [4]4-oxo-4H-chromene-3-carboxamide403 pMHighCompetitive, Reversible
Compound 27 [4]4-oxo-4H-chromene-3-carboxamide669 pMHighNon-competitive, Reversible
Safinamide [5](S)-2-(4-((3-fluorobenzyl)oxy)benzylamino)propanamide0.021 µM> 4700Competitive, Reversible
Selegiline N-methyl-N-(1-phenylpropan-2-yl)prop-1-yn-2-amine~0.01 µM~100Irreversible

Protocol: hMAO-B Inhibition Assay (Amplex Red Method)

This protocol is a self-validating system that measures the H₂O₂ produced by MAO-B activity.

  • Reagent Preparation: Prepare solutions of recombinant hMAO-B, Amplex Red reagent, horseradish peroxidase (HRP), and the substrate (e.g., benzylamine).

  • Inhibitor Preparation: Prepare serial dilutions of the this compound test compound and a reference inhibitor (e.g., selegiline).

  • Assay Plate Setup: In a 96-well plate, add buffer, hMAO-B enzyme, and varying concentrations of the inhibitor. Include "no inhibitor" controls and "no enzyme" blanks.

  • Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add a mixture of Amplex Red, HRP, and benzylamine to all wells to start the reaction.

  • Signal Detection: Measure the fluorescence (Ex/Em ~540/590 nm) every minute for 20-30 minutes using a plate reader.

  • Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.

Biophysical Confirmation of Direct Binding

Causality: While kinetics measure a functional outcome, they do not directly prove physical binding. Biophysical techniques like Thermal Shift Assays (TSA) provide this confirmation. The principle is that the binding of a ligand stabilizes the protein's structure, increasing its melting temperature (Tₘ). A significant shift in Tₘ upon addition of the inhibitor is direct evidence of a binding event.

TSA_Workflow cluster_0 Result Interpretation A 1. Mix Protein (hMAO-B) + Fluorescent Dye B 2. Aliquot into PCR Plate with Inhibitor dilutions A->B C 3. Ramp Temperature in qPCR machine B->C D 4. Monitor Fluorescence C->D E 5. Plot Data & Determine ΔTm D->E F Protein Unfolds, Dye Binds & Fluoresces G Shift in Tm indicates Ligand Binding/Stabilization caption Workflow for a Thermal Shift Assay (TSA).

Caption: Workflow for a Thermal Shift Assay (TSA).

Studies on similar coumarin-based inhibitors have demonstrated a significant Tₘ shift of up to +5.5 °C, confirming strong, stabilizing binding to hMAO-B.[6]

Site-Directed Mutagenesis: Pinpointing Key Interactions

Causality: This is the most definitive method to validate the role of individual amino acids predicted by the docking model. By mutating a residue hypothesized to be a key interaction partner (e.g., Cys172) to a non-interacting residue (e.g., Alanine), one can observe the impact on binding affinity. If the mutation leads to a significant decrease in potency (a large increase in the Kᵢ value), it experimentally confirms the importance of that residue in the binding of the inhibitor.

Protocol Workflow:

  • Mutagenesis: Use a commercial kit to introduce a point mutation into the plasmid DNA encoding hMAO-B (e.g., Cys172Ala).

  • Verification: Sequence the plasmid DNA to confirm the desired mutation.

  • Expression & Purification: Express the mutant hMAO-B protein in a suitable system (e.g., Pichia pastoris or insect cells) and purify it using chromatography.

  • Kinetic Analysis: Perform the same enzyme inhibition assays as described above using the purified mutant enzyme.

  • Comparison: Compare the IC₅₀/Kᵢ values of the inhibitor for the wild-type (WT) enzyme versus the mutant enzyme. A significant increase in the Kᵢ for the mutant confirms the residue's role. While Cys172 is not essential for the catalytic activity of hMAO-B itself, its mutation can still disrupt the binding of specific inhibitors.[7]

Comparative Analysis: The Chromene Scaffold in Context

To fully appreciate the this compound scaffold, it is essential to compare its binding model to other classes of hMAO-B inhibitors.

Inhibitor Class Binding Mechanism & Key Interactions Advantages/Disadvantages
This compound Reversible, Non-covalent: Binds in the substrate cavity via a network of H-bonds (Cys172) and π-π stacking (Tyr398, Tyr435).[1][3]Advantage: Reversibility may lead to a better safety profile and fewer off-target effects. High selectivity is achievable through synthetic modification.
Selegiline (Irreversible) Irreversible, Covalent: The propargyl group forms a covalent adduct with the N5 atom of the FAD cofactor, permanently inactivating the enzyme.Advantage: High potency and long duration of action. Disadvantage: Potential for "cheese effect" (hypertensive crisis) at higher, non-selective doses; permanent enzyme inactivation.
Safinamide (Reversible) Reversible, Competitive: The 3-fluorobenzyl moiety is thought to occupy the substrate cavity, while the amino-propanamide portion interacts near the entrance cavity.Advantage: High selectivity and reversibility. Also possesses additional mechanisms of action (e.g., sodium channel blockade). Disadvantage: May have a different side-effect profile due to multi-target action.

The reversible, non-covalent binding of the this compound class offers a distinct and potentially safer alternative to irreversible inhibitors, providing a strong rationale for their continued development.

Conclusion

Confirming the binding model of this compound derivatives in the hMAO-B active site is a process of scientific triangulation. It begins with the hypothesis-generating power of molecular docking, which proposes a detailed map of potential interactions. This model is then rigorously tested and refined through a suite of experimental techniques. Enzyme kinetics quantify the functional impact, biophysical assays confirm direct physical interaction, and site-directed mutagenesis provides definitive proof of the roles of specific residues. Crystallographic studies of closely related compounds lend further, high-resolution support to the proposed binding mode.[6] This integrated approach not only validates the specific inhibitor-enzyme interaction but also provides a robust framework for the rational design of next-generation hMAO-B inhibitors with improved potency, selectivity, and safety profiles for the treatment of neurodegenerative diseases.

References

  • He, X. et al. (2014). New this compound derivatives: design, synthesis and use as inhibitors of hMAO. European Journal of Medicinal Chemistry, 80, 278-84. [Link]

  • Galli, F. et al. (2022). Dual Reversible Coumarin Inhibitors Mutually Bound to Monoamine Oxidase B and Acetylcholinesterase Crystal Structures. ACS Medicinal Chemistry Letters. [Link]

  • Cagide, F. et al. (2018). Chromone-2-and-3-carboxylic acids inhibit differently monoamine oxidases A and B. ResearchGate. [Link]

  • He, X. et al. (2020). Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches. RSC Medicinal Chemistry. [Link]

  • Ferreira, I. et al. (2015). New insights in the discovery of novel h-MAO-B inhibitors: structural characterization of a series of N-phenyl-4-oxo-4H-chromene-3-carboxamide derivatives. Acta Crystallographica Section E. [Link]

  • Mu, M. et al. (2025). Design, synthesis, and evaluation of 1, 3-dioxo-N-phenylisoindoline-5-carboxamide derivatives as potent reversible inhibitors of human monoamine oxidase B with neuroprotective properties. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Mati, I. et al. (2023). N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. Molbank. [Link]

  • Hassan, M. et al. (2021). Understanding the Molecular Determinant of Reversible Human Monoamine Oxidase B Inhibitors Containing 2H-chromen-2-One Core: Structure-Based and Ligand-Based Derived 3-D QSAR Predictive Models. ResearchGate. [Link]

  • Reyes-Parada, M. et al. (2019). Coumarin-Chalcone Hybrids as Inhibitors of MAO-B: Biological Activity and In Silico Studies. Molecules. [Link]

  • Stoyanov, G. et al. (2021). Suitable Docking Protocol for the Design of Novel Coumarin Derivatives with Selective MAO-B Effects. Pharmacia. [Link]

  • Kumar, A. et al. (2023). Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations. RSC Medicinal Chemistry. [Link]

  • Mati, I. et al. (2023). N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. ResearchGate. [Link]

  • Kwan, S. et al. (2001). Site-directed mutagenesis of monoamine oxidase A and B: role of cysteines. The Journal of biological chemistry. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 2H-Chromene-3-Carboxamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The 2H-chromene scaffold is a quintessential "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a vast spectrum of biological activities.[1][2] Among its derivatives, the 2H-chromene-3-carboxamide framework has emerged as a particularly fruitful platform for the development of novel therapeutic agents. These compounds have demonstrated significant potential as anticancer, antimicrobial, and enzyme-inhibiting molecules.[3][4][5]

This guide provides a comprehensive comparative analysis of the structure-activity relationships (SAR) for various this compound analogs. By dissecting the causal relationships between specific structural modifications and resulting biological outcomes, we aim to furnish researchers, scientists, and drug development professionals with the insights necessary for the rational design of next-generation therapeutic candidates. We will explore key synthetic strategies, compare activities across different biological targets, and provide detailed experimental protocols that are foundational to this area of research.

The this compound Core: A Scaffold for Innovation

The versatility of the this compound scaffold lies in its modular nature, which allows for systematic chemical modifications at several key positions. Understanding these modification points is crucial for targeted drug design. The primary areas for derivatization include the chromene ring (Ring A), the amide linker, and the terminal N-substituent (Group R).

SAR_Points cluster_0 This compound Scaffold scaffold ring_a Ring A (Chromene Core) ring_a->scaffold Substitutions here (e.g., Br, OCH3) affect lipophilicity and electronic properties. amide Amide Linker amide->scaffold Orientation and rigidity are key. Bioisosteric replacements possible (e.g., imine). group_r Group R (N-Substituent) group_r->scaffold Major determinant of target specificity and potency.

Caption: Key modification points on the this compound scaffold.

Synthetic Strategies: Building the Analogs

The most common and effective route to synthesizing this compound analogs involves the coupling of a 2H-chromene-3-carboxylic acid intermediate with a desired amine. The carboxylic acid precursor is often derived from salicylaldehydes via methodologies like the Baylis-Hillman reaction followed by cyclization.[3] The subsequent amidation can be achieved using standard coupling agents such as dicyclohexylcarbodiimide (DCC) or by direct reflux in a suitable solvent.[3][6]

The choice of synthetic route is critical; it must be robust, high-yielding, and compatible with a wide range of functional groups on both the chromene core and the amine coupling partner to enable the creation of a diverse chemical library for SAR studies.

Synthesis_Workflow start Substituted Salicylaldehyde adduct Baylis-Hillman Adduct start->adduct Baylis-Hillman Reaction acid 2H-Chromene-3- Carboxylic Acid adduct->acid Base-mediated Cyclization final 2H-Chromene-3- Carboxamide Analog acid->final Amide Coupling (e.g., DCC) amine Primary/Secondary Amine (R-NH2) amine->final

Caption: General synthetic workflow for this compound analogs.

Comparative Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents. Below, we compare the SAR across several key therapeutic areas.

Antimicrobial Activity

Derivatives of this scaffold have shown promising activity against a range of bacterial and fungal pathogens.[3][7] SAR studies reveal that the electronic properties of the substituents play a crucial role in determining the spectrum of activity.

  • Influence of N-Substituent: The nature of the group attached to the amide nitrogen is a primary determinant of potency.

  • Influence of Chromene Ring Substituents: Substitutions on the benzene ring of the chromene core modulate the molecule's overall lipophilicity and electronic character.

  • Electronic Correlation: A fascinating insight from computational studies is the correlation between the molecule's electron-donating or accepting ability and its specific activity. Activities against Gram-negative bacteria appear to correlate with the electron-donating abilities of the molecules, while activities against Gram-positive strains show a correlation with their electron-accepting abilities.[3]

Table 1: Comparative Antimicrobial Activity (MIC, mg/mL) of Selected Analogs [3]

CompoundR Group (on Amide)Chromene SubstituentBacillus cereus (Gram +)Escherichia coli (Gram -)Candida albicans (Fungus)
3a -H0.062> 1> 1
3c -6,8-dibromo0.062> 1> 1
4a PhenylH0.2500.1250.500
4b 4-MethylphenylH0.1250.2500.062
4c 4-ChlorophenylH0.0620.5000.125
Streptomycin (Standard)-0.1250.250-
Nystatin (Standard)---0.031

Data synthesized from Olomola et al. (2019).[3] As shown, compounds 3a , 3c , and 4c exhibited better activity against Bacillus cereus than the standard drug, streptomycin.[3] Compound 4b , with an electron-donating methyl group, was the most active against the fungal strain C. albicans.[3]

Anticancer Activity

The this compound scaffold has been extensively explored for cytotoxic activity against various human cancer cell lines.[8] A key strategy has been the bioisosteric replacement of the C2-ketone in related coumarins with an imino group, leading to potent 2-imino-2H-chromene-3(N-aryl)carboxamides.[4]

  • Role of the C2-Imino Group: This modification has proven effective in enhancing cytotoxic potential.

  • Effect of N-Aryl Substituents: Lipophilicity and electronic properties of substituents on the N-aryl ring significantly impact activity. For instance, compound VIa , with an unsubstituted N-phenyl ring and a 6,8-dibromo-substituted chromene core, showed exceptionally potent activity against the A-549 lung cancer cell line.[4]

  • Targeting Aldoketoreductase (AKR1B10): In another series designed to inhibit AKR1B10, an enzyme upregulated in certain cancers, electron-withdrawing groups on a terminal benzyl moiety were found to enhance cytotoxic effects, whereas electron-donating and bulky groups reduced them. This highlights how tuning electronic properties can be tailored to specific enzyme targets.

Table 2: Comparative Cytotoxicity (IC₅₀, µM) of Selected Anticancer Analogs

CompoundScaffold ModificationN-SubstituentChromene SubstituentA-549 (Lung)MCF-7 (Breast)Caco-2 (Colon)
VIa [4]C2=NHPhenyl6,8-Dibromo0.98.59.9
14b [9]C2=O4-Fluorophenyl8,8-Dimethylpyrano---
14e [9]C2=O2,5-Difluorophenyl8,8-Dimethylpyrano---
AKR1B10 Inhibitor C2=NH1-(4-nitrobenzyl)-1H-triazol-4-ylmethylH-14.7-
Doxorubicin (Standard)---(Potent)-
5-Fluorouracil (Standard)----(Potent)

Data synthesized from multiple sources.[4][9] The data clearly indicates that sub-micromolar potency can be achieved with specific substitution patterns.

Monoamine Oxidase (MAO) Inhibition

The scaffold is also a promising starting point for inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes critical in neurotransmitter metabolism and targets for treating neurodegenerative diseases and depression.

  • Positional Isomerism is Key: SAR studies have decisively shown that the position of the carboxamide group is critical. 3-Substituted chromone carboxamides are potent and selective MAO-B inhibitors, whereas their 2-substituted counterparts show no significant activity.[10] This finding underscores the importance of the substituent's spatial orientation within the enzyme's active site.

  • N-Substituent Effects: A series of N-substituted 2-oxo-2H-chromene-3-carboxamides were evaluated, with compound 4d (N-benzyl substituent) emerging as a highly potent and selective MAO-B inhibitor.[5]

  • Binding Interactions: Molecular docking studies revealed key interactions for potent inhibitors like 4d . These include a hydrogen bond with the conserved residue CYS 172 and a π-π stacking interaction between the compound's benzene ring and the residue ILE 199 in the hMAO-B active site.[5]

Table 3: Comparative MAO Inhibition (IC₅₀, µM) and Selectivity of Analogs [5]

CompoundN-SubstituentMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity Index (MAO-A/MAO-B)
4a Phenyl>1002.65>37.7
4d Benzyl60.00.9364.5
4g 4-Chlorobenzyl25.41.9613.0
4j 4-Methoxybenzyl45.34.819.4
Iproniazid (Standard)10.57.801.3

Data from Liu et al. (2014).[5] The 64.5-fold selectivity of compound 4d for MAO-B over MAO-A is a significant finding, making it a strong lead for further development.[5]

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies are essential. The following are representative protocols for the synthesis and biological evaluation of these analogs.

Protocol 1: Synthesis of this compound via DCC Coupling[3]

This protocol describes a general method for coupling the carboxylic acid intermediate with an amine.

  • Acid Activation: Dissolve 1.0 equivalent of the 2H-chromene-3-carboxylic acid derivative in dichloromethane (DCM).

  • Add Coupling Agent: Add 1.1 equivalents of dicyclohexylcarbodiimide (DCC) to the solution.

  • Cooling: Cool the mixture in an ice bath for 30 minutes. This step is crucial to control the reaction rate and minimize side reactions.

  • Amine Addition: Add 1.0 equivalent of the desired amine to the cooled mixture.

  • Reaction: Allow the mixture to stir continuously at room temperature for 16-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the dicyclohexylurea (DCU) byproduct precipitates out as a white solid. Filter the mixture to remove the DCU.

  • Purification: Wash the filtrate with DCM. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the pure this compound analog.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H-NMR, ¹³C-NMR, IR spectroscopy, and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay[9]

This protocol outlines the steps to determine the concentration of an analog that inhibits 50% of cancer cell growth (IC₅₀).

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7) into 96-well plates at a density of 5,000-10,000 cells per well in the appropriate culture medium.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, replace the old medium with fresh medium containing the various concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for another 48-72 hours under the same conditions.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The MTT is reduced by metabolically active cells to form a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Perspectives

The this compound scaffold is a remarkably adaptable and potent platform in medicinal chemistry. The comparative analysis clearly demonstrates that targeted modifications to the chromene ring and the N-substituent of the carboxamide group can systematically tune the biological activity towards antimicrobial, anticancer, or enzyme inhibitory targets.

Key SAR Insights:

  • The 3-carboxamide substitution is superior to the 2-carboxamide for MAO-B inhibition, highlighting the importance of substituent geometry.[10]

  • Electronic properties are a major driver of activity. Electron-withdrawing groups enhance cytotoxicity against AKR1B10-expressing cells, while the balance of electron-donating/accepting properties dictates the antimicrobial spectrum.[3]

  • Lipophilicity and steric bulk on the N-substituent are critical for modulating potency and selectivity across all target classes.

Future research should focus on creating hybrid molecules that combine the this compound core with other pharmacophores to achieve multi-target activity or enhanced selectivity.[11] Further exploration of bioisosteric replacements for the amide linker could also yield novel analogs with improved pharmacokinetic properties. The insights and protocols provided in this guide serve as a foundational resource for the continued development of this promising class of compounds.

References

  • Olomola, T. O., et al. (2019). Synthesis and Antimicrobial Activities of this compound Derivatives: Experimental and Computational Studies. Manila Journal of Science, 12, 64-72.

  • Kumar, D., et al. (2017). New 2-Imino-2H-Chromene-3(N-aryl)carboxamides as Potential Cytotoxic Agents. Anticancer Agents in Medicinal Chemistry, 17(1), 85-92.

  • Aghabozorg, H., et al. (2018). Design, Synthesis and Cytotoxic Evaluation of 2-Imino-2H-Chromene-3-Carboxamide Derivatives Containing Benzyl. ResearchGate.

  • Kelani, T., et al. (2019). Synthesis and antimicrobial activities of this compound derivatives: Experimental and computational studies. ResearchGate.

  • Various Authors. (2004-2025). Collection of research on Chromene derivatives. ResearchGate.

  • Gencheva, V., et al. (2025). N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. Molbank, 2025(1), M1968.

  • Liu, X. H., et al. (2014). New this compound derivatives: design, synthesis and use as inhibitors of hMAO. European Journal of Medicinal Chemistry, 80, 278-284.

  • Raj, V., & Lee, J. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry, 8, 623.

  • Tandel, P., et al. (2025). 2-Oxo-2H-chromene-3-carboxamide derivatives. ResearchGate.

  • Sharma, A., et al. (2024). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry, 40(1).

  • Cagide, F., et al. (2017). A comparison of the structures of some 2- and 3-substituted chromone derivatives: a structural study on the importance of the secondary carboxamide backbone for the inhibitory activity of MAO-B. Acta Crystallographica Section C, 73(Pt 6), 591-599.

  • Various Authors. (2021). Synthesis of 2-oxo-2H-chromene-3-carboxylic acid derivatives. ResearchGate.

  • Al-Warhi, T., et al. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Molecules, 26(6), 1668.

  • Jung, Y. H., et al. (2018). Structure Activity Relationship of 3-Nitro-2-(trifluoromethyl)-2H-chromene Derivatives as P2Y6 Receptor Antagonists. ACS Medicinal Chemistry Letters, 9(7), 693-698.

  • Raj, V., & Lee, J. (2020). 2H/4H-Chromenes-A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry, 8, 623.

Sources

A Comparative Guide to the Evaluation of Novel 2H-Chromene-3-Carboxamides Against Multidrug-Resistant Bacterial Strains

Author: BenchChem Technical Support Team. Date: January 2026

The escalating threat of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel therapeutic agents capable of combating multidrug-resistant (MDR) bacterial infections.[1] Among the promising classes of heterocyclic compounds, 2H-chromene derivatives have emerged as a versatile scaffold exhibiting a broad spectrum of biological activities, including significant antibacterial potential.[2] This guide provides a comprehensive framework for the evaluation of a specific subclass, 2H-chromene-3-carboxamides, against clinically relevant MDR bacterial strains. We will delve into the rationale behind experimental design, present standardized protocols for key assays, and offer a comparative analysis of reported data to guide researchers in this critical field.

The Promise of 2H-Chromene-3-Carboxamides

The 2H-chromene core, a benzopyran ring system, has been the subject of extensive medicinal chemistry efforts. The introduction of a carboxamide moiety at the 3-position has been shown to be a critical determinant of antibacterial activity. These compounds have demonstrated efficacy against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and Escherichia coli.[3] The diverse mechanisms of action attributed to chromene derivatives, such as the inhibition of bacterial cell wall synthesis and interference with DNA replication, make them attractive candidates for overcoming existing resistance mechanisms.[1][4]

Experimental Design: A Roadmap for Robust Evaluation

A rigorous and well-designed experimental workflow is paramount for the accurate assessment of novel antibacterial agents. The following diagram outlines a recommended workflow for evaluating 2H-chromene-3-carboxamides.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Primary Antibacterial Screening cluster_advanced Advanced Characterization cluster_analysis Data Analysis & Interpretation synthesis Synthesis of 2H-chromene-3-carboxamide library characterization Structural Characterization (NMR, IR, MS) synthesis->characterization strain_selection Selection of MDR Bacterial Strains synthesis->strain_selection cytotoxicity Cytotoxicity Assay (e.g., against Vero cells) characterization->cytotoxicity mic_determination Minimum Inhibitory Concentration (MIC) Assay strain_selection->mic_determination mbc_determination Minimum Bactericidal Concentration (MBC) Assay mic_determination->mbc_determination mic_determination->mbc_determination biofilm_inhibition Anti-biofilm Activity Assay mic_determination->biofilm_inhibition sar_analysis Structure-Activity Relationship (SAR) Studies mbc_determination->sar_analysis biofilm_inhibition->sar_analysis cytotoxicity->sar_analysis mechanism_studies Mechanism of Action (MoA) Elucidation sar_analysis->mechanism_studies

Caption: Recommended experimental workflow for the evaluation of 2H-chromene-3-carboxamides.

Selection of Multidrug-Resistant (MDR) Bacterial Strains

The choice of bacterial strains is critical for a meaningful evaluation. A representative panel should include both Gram-positive and Gram-negative bacteria with well-characterized resistance profiles.

Recommended MDR Strains:

  • Gram-positive:

    • Methicillin-resistant Staphylococcus aureus (MRSA)

    • Vancomycin-resistant Enterococcus faecium (VRE)

    • Streptococcus pneumoniae (multidrug-resistant)

  • Gram-negative:

    • Pseudomonas aeruginosa (carbapenem-resistant)

    • Escherichia coli (extended-spectrum β-lactamase producing)

    • Klebsiella pneumoniae (carbapenem-resistant)

Comparative Antibacterial Activity

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for a selection of 2H-chromene derivatives against various bacterial strains. This data provides a baseline for comparing the potency of newly synthesized compounds.

Compound ClassBacterial StrainMIC (µg/mL)Reference
2-Aryl-3-nitro-2H-chromenesS. aureus (MRSA)4[5]
2-Aryl-3-nitro-2H-chromenesS. epidermidis (MDR)1-4[5]
2H-Chromene-3-carboxamidesBacillus cereus0.062[6]
2H-Chromene-3-carboxamidesClostridium sporogenes0.031[6]
4H-Chromene AnaloguesBacillus subtilisEncouraging Activity[7]
4H-Chromene AnaloguesEscherichia coliEncouraging Activity[7]
2H-Chromen-2-one derivativesPseudomonas aeruginosaPromising Activity[8]

Detailed Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted standard.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Test compounds (2H-chromene-3-carboxamides) and control antibiotics

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compounds in MHB in the wells of a 96-well plate.

  • Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include positive (bacteria without compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration with no visible growth or by measuring the optical density at 600 nm.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

  • Following the MIC determination, take an aliquot (e.g., 10 µL) from each well showing no visible growth.

  • Spread the aliquot onto a suitable agar plate (e.g., Mueller-Hinton Agar).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Anti-Biofilm Activity Assay

Many MDR infections are associated with biofilm formation, which provides a protective barrier against antibiotics.

Procedure:

  • Grow bacterial cultures in a suitable medium (e.g., Tryptic Soy Broth) in the wells of a 96-well plate.

  • Add sub-MIC concentrations of the test compounds to the wells.

  • Incubate the plate to allow for biofilm formation (typically 24-48 hours).

  • After incubation, gently wash the wells to remove planktonic cells.

  • Stain the remaining biofilm with a suitable dye (e.g., crystal violet).

  • Solubilize the dye and measure the absorbance to quantify biofilm formation. A reduction in absorbance in the presence of the compound indicates anti-biofilm activity. Some studies have shown that chromone carboxamides are potent inhibitors of P. aeruginosa biofilm formation.[9][10][11]

Potential Mechanisms of Action

Understanding the mechanism of action is crucial for the rational design of more potent derivatives. Chromene derivatives have been reported to act through various mechanisms.

mechanism_of_action cluster_targets Potential Bacterial Targets compound This compound cell_wall Cell Wall Synthesis (Transpeptidation) compound->cell_wall Inhibition dna_replication DNA Replication & Synthesis compound->dna_replication Interference protein_synthesis Protein Synthesis compound->protein_synthesis Inhibition quorum_sensing Quorum Sensing compound->quorum_sensing Inhibition bactericidal_effect Bactericidal Effect cell_wall->bactericidal_effect dna_replication->bactericidal_effect bacteriostatic_effect Bacteriostatic Effect protein_synthesis->bacteriostatic_effect anti_biofilm_effect Anti-Biofilm Effect quorum_sensing->anti_biofilm_effect

Caption: Potential mechanisms of action for 2H-chromene-3-carboxamides against bacteria.

Conclusion and Future Directions

2H-chromene-3-carboxamides represent a promising class of compounds in the fight against multidrug-resistant bacteria. Their diverse mechanisms of action and amenability to chemical modification make them attractive scaffolds for further development. Future research should focus on optimizing their antibacterial potency, improving their pharmacokinetic profiles, and elucidating their precise molecular targets. A thorough and standardized evaluation, as outlined in this guide, is essential for advancing these promising compounds towards clinical application.

References

  • Chromenes As Antimicrobial Agents: Mechanisms, Efficacy, And Future Perspectives - Asian Journal of Research in Chemistry. Available at: [Link]

  • Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria - PMC - NIH. Available at: [Link]

  • Design, synthesis and antibacterial assessment of novel 4H-chromene analogues: Synthetic Communications: Vol 54, No 7. Available at: [Link]

  • Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents - PubMed Central. Available at: [Link]

  • Green Synthesis of Chromene Derivatives with Anti-Microbial Activity: A Review. Available at: [Link]

  • Antibacterial Effects and Synthesized New Derivatives of 4-Hydroxy-Chromen-2-One. Available at: [Link]

  • Synthesis and antimicrobial activities of this compound derivatives: Experimental and computational studies | Request PDF - ResearchGate. Available at: [Link]

  • (PDF) Synthesis, Characterization and Antimicrobial Activity of some New Dihydropyrano[c] Chromenes - ResearchGate. Available at: [Link]

  • Synthesis and Antibacterial Activities of Some 2H-Chromen-2-one Derivatives. Available at: [Link]

  • Chromenes As Antimicrobial Agents: Mechanisms, Efficacy, And Future Perspectives - Asian Journal of Research in Chemistry. Available at: [Link]

  • Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria - ResearchGate. Available at: [Link]

  • Design and synthesis of novel 2H-chromen-2-one derivatives bearing 1,2,3-triazole moiety as lead antimicrobials - PubMed. Available at: [Link]

  • Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria - Barcelona Institute for Global Health. Available at: [Link]

  • 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - Frontiers. Available at: [Link]

  • Synthesis and Antimicrobial Activities of this compound Derivatives: Experimental and Computational Studies - De La Salle University. Available at: [Link]

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A Researcher's Guide to the Comparative Cytotoxicity of 2H-Chromene-3-Carboxamides: A Focus on Cancer vs. Normal Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Selective Anticancer Agents

The landscape of cancer therapy is continuously evolving, with a pressing need for novel therapeutic agents that exhibit high efficacy against malignant cells while minimizing damage to healthy tissues.[1] Among the myriad of heterocyclic compounds investigated for their therapeutic potential, the chromene scaffold has emerged as a privileged structure in medicinal chemistry due to its wide range of biological activities, including potent anticancer properties.[1][2][3] This guide focuses on a specific class of these compounds, the 2H-chromene-3-carboxamides, and provides a comparative analysis of their cytotoxic effects on cancer versus normal cell lines. Understanding this differential cytotoxicity is paramount for assessing the therapeutic index and advancing the most promising candidates through the drug development pipeline.[4]

The core rationale for this comparative approach lies in the fundamental goal of chemotherapy: selective toxicity. An ideal anticancer drug should eradicate cancer cells without harming normal, healthy cells.[5] Therefore, in vitro cytotoxicity assays using a panel of both cancerous and non-cancerous cell lines serve as a critical initial step in the evaluation of novel bioactive compounds.[4][6] This guide will delve into the experimental data, underlying mechanisms of action, and the methodologies used to evaluate the selective potential of 2H-chromene-3-carboxamides.

Comparative Cytotoxicity: A Data-Driven Analysis

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit the growth of 50% of a cell population.[6] A lower IC50 value indicates higher potency. By comparing the IC50 values across cancer and normal cell lines, we can derive a selectivity index (SI), which provides a measure of the compound's preferential toxicity towards cancer cells.

Cytotoxicity Against Human Cancer Cell Lines

Several studies have demonstrated the potent cytotoxic activity of 2H-chromene-3-carboxamide derivatives against a variety of human cancer cell lines. The data presented in Table 1 summarizes the IC50 values for representative compounds from the literature.

Compound IDCancer Cell LineCancer TypeIC50 (µM)Reference
VIa A-549Lung Carcinoma0.9[7]
MCF-7Breast Adenocarcinoma8.5[7]
Caco-2Colorectal Adenocarcinoma9.9[7]
PC-3Prostate Cancer35.0[7]
4l MCF-7Breast Adenocarcinoma0.2[8]
14b HeLaCervical Cancer0.39[9]
HepG2Hepatocellular Carcinoma2.62[9]
14e HeLaCervical Cancer0.75[9]
HepG2Hepatocellular Carcinoma4.85[9]

Table 1: In vitro cytotoxic activity of selected this compound derivatives against various human cancer cell lines.

The data clearly indicates that substitutions on the this compound scaffold significantly influence cytotoxic potency. For instance, compound VIa , a 2-imino-2H-chromene-3(N-aryl)carboxamide, shows remarkable activity against the A-549 lung cancer cell line with a sub-micromolar IC50 value.[7] Similarly, compound 4l , an 8-methoxy-3-nitro-2-(4-chlorophenyl)-2H-chromene, demonstrates very high potency against the MCF-7 breast cancer cell line.[8]

Cytotoxicity Against Normal Cell Lines and Selectivity

The true therapeutic potential of these compounds is revealed when their toxicity towards normal cells is considered. A high degree of selectivity is a crucial attribute for any promising anticancer drug candidate.

Compound IDNormal Cell LineCell TypeIC50 (µM)Selectivity InsightReference
14b --Low cytotoxicity reportedPreferential activity against cancer cells[9]
14e --1.33High cytotoxicity against normal cells[9]
6i & 6j NIH-3T3Mouse Embryonic FibroblastNot toxicSelective towards cancer cells[10]
ND-3 HEK293Human Embryonic KidneyComparatively lower toxicityBetter selectivity index[4]

Table 2: Cytotoxicity of selected this compound derivatives against normal cell lines.

As highlighted in Table 2, some derivatives exhibit encouraging selectivity. For example, compounds 6i and 6j were found to be non-toxic to NIH-3T3 normal cells, suggesting a favorable therapeutic window.[10] Similarly, compound 14b displayed low cytotoxicity against normal cells while being potent against cancer cell lines.[9] In contrast, compound 14e , despite its potent anticancer activity, also showed high toxicity to normal cells, making it a less desirable candidate for further development.[9]

Unraveling the Mechanism of Action

The cytotoxic effects of 2H-chromene-3-carboxamides are often attributed to their ability to induce programmed cell death, or apoptosis, and to interfere with the cell cycle.[8][11]

Induction of Apoptosis

Apoptosis is a crucial mechanism for eliminating damaged or unwanted cells, and its induction is a key strategy in cancer therapy.[12][13] Several 2H-chromene derivatives have been shown to trigger apoptosis in cancer cells.[8][13] This process is often mediated by the activation of caspases, a family of proteases that execute the apoptotic program. The apoptotic activity of 2-aryl-3-nitro-2H-chromenes has been confirmed through morphological changes and caspase-3 activation assays.[8]

G compound This compound cell Cancer Cell compound->cell Induces caspase Caspase Activation cell->caspase Triggers apoptosis Apoptosis death Cell Death apoptosis->death caspase->apoptosis

Caption: Simplified pathway of apoptosis induction by 2H-chromene-3-carboxamides.

Cell Cycle Arrest

In addition to inducing apoptosis, some 2H-chromene derivatives can cause cell cycle arrest, preventing cancer cells from proliferating.[11] For example, certain compounds have been found to arrest the cell cycle in the G2/M or S phases.[11] This effect is sometimes linked to the inhibition of tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division.[14]

Experimental Protocols: A Guide to In Vitro Cytotoxicity Assessment

The following is a detailed protocol for the MTT assay, a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic effects of chemical compounds.[4][6]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial succinate dehydrogenase. The amount of formazan produced is directly proportional to the number of viable cells.[4]

Materials:

  • Cancer and normal cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • This compound compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-well plate reader (spectrophotometer)

Procedure:

  • Cell Seeding:

    • Harvest cells from culture flasks using trypsinization.

    • Count the cells and adjust the cell density to an appropriate concentration (e.g., 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound compounds in the complete culture medium.

    • After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a negative control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization:

    • After the incubation with MTT, carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a multi-well plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software program.

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 a Seed Cells in 96-well Plate b Incubate for 24h a->b c Treat Cells with Compounds b->c d Incubate for 24-72h c->d e Add MTT Reagent d->e f Incubate for 2-4h e->f g Add Solubilization Solution f->g h Read Absorbance g->h i Calculate IC50 h->i

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The evidence presented in this guide underscores the potential of 2H-chromene-3-carboxamides as a promising class of anticancer agents. Several derivatives have demonstrated potent cytotoxicity against a range of cancer cell lines, with some exhibiting a desirable level of selectivity towards malignant cells over normal cells. The primary mechanisms of action appear to involve the induction of apoptosis and cell cycle arrest, highlighting their potential to target fundamental cellular processes in cancer.

Future research should focus on a more extensive evaluation of the most selective compounds in a broader panel of cancer and normal cell lines. Structure-activity relationship (SAR) studies should be continued to optimize the chromene scaffold for improved potency and selectivity.[7] Furthermore, in vivo studies using animal models are necessary to validate the preclinical efficacy and to assess the pharmacokinetic and toxicological profiles of these promising compounds.[5][15] The continued exploration of 2H-chromene-3-carboxamides holds significant promise for the development of novel and more effective cancer therapies.

References

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Benchmarking Novel Synthesis Routes for 2H-Chromene-3-Carboxamide Against Established Methods

Author: BenchChem Technical Support Team. Date: January 2026

<Comparison Guide >

Introduction: The Enduring Significance of the 2H-Chromene Scaffold

The 2H-chromene ring system is a privileged scaffold in medicinal chemistry and drug development. Molecules incorporating this benzopyran heterocycle exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Specifically, the 2H-chromene-3-carboxamide derivative serves as a crucial pharmacophore, making the development of efficient, scalable, and sustainable synthetic routes to this core structure a high-priority objective for chemical researchers.

This guide provides an in-depth comparison of established, classical methods for synthesizing 2H-chromene-3-carboxamides against emergent, novel routes. We will dissect the mechanistic underpinnings, practical advantages, and inherent limitations of each approach, supported by experimental data to offer a clear benchmark for researchers selecting a synthetic strategy.

Pillar 1: Established Synthesis Routes - Reliability Meets Limitations

The most well-trodden path to the this compound core typically involves a multi-step sequence, beginning with the Knoevenagel condensation of a salicylaldehyde derivative and an active methylene compound, such as ethyl cyanoacetate or diethyl malonate. This is a robust and well-understood method, but often characterized by moderate yields and the need for subsequent functional group transformations.

A representative established pathway proceeds as follows:

  • Knoevenagel Condensation: Salicylaldehyde reacts with diethyl malonate in the presence of a base like piperidine to form an intermediate ethyl coumarin-3-carboxylate.[1][2]

  • Hydrolysis: The resulting ester is hydrolyzed, typically using a strong base like sodium hydroxide, to yield the corresponding coumarin-3-carboxylic acid.[1]

  • Amidation: The carboxylic acid is then converted to the target carboxamide. This often requires an initial activation step (e.g., conversion to an acid chloride with thionyl chloride) followed by reaction with ammonia, or through direct coupling with an amine using reagents like dicyclohexylcarbodiimide (DCC).[3]

Causality and Experimental Choices: The choice of a weak base like piperidine in the initial condensation is critical; it catalyzes the reaction without promoting significant side reactions. The subsequent hydrolysis and amidation steps are standard organic transformations, valued for their reliability. However, the use of stoichiometric coupling reagents like DCC generates significant dicyclohexylurea (DCU) byproduct, which can complicate purification.[3]

Limitations:

  • Multi-step Process: The sequential nature of this route increases labor, time, and the potential for yield loss at each step.

  • Atom Economy: The use of activating and coupling agents in the final amidation step leads to poor atom economy.

  • Reaction Conditions: Some steps may require harsh reagents (e.g., SOCl₂) or elevated temperatures for extended periods.

Pillar 2: Novel Synthesis Routes - The Rise of Efficiency and Green Chemistry

Modern synthetic chemistry prioritizes efficiency, sustainability, and atom economy. In the context of this compound synthesis, this has driven the development of one-pot, multicomponent reactions (MCRs) and innovative catalytic systems.

A prominent novel approach is the direct, one-pot synthesis from salicylaldehyde derivatives and N-substituted cyanoacetamides. This strategy often proceeds through a 2-imino-2H-chromene-3-carboxamide intermediate.[4][5]

Mechanism & Causality: This reaction is a domino sequence initiated by a Knoevenagel condensation between the salicylaldehyde and the cyanoacetamide. The key to this route's efficiency is the spontaneous intramolecular cyclization (an oxa-Michael addition) of the phenolic hydroxyl group onto the α,β-unsaturated nitrile, which is significantly more facile than cyclization onto an ester. This tandem reaction avoids the need for isolating intermediates. The resulting 2-iminochromene can then be hydrolyzed to the 2-oxochromene (coumarin) analogue if desired.[4]

Advantages of Novel Routes:

  • Procedural Simplicity: Multicomponent, one-pot reactions drastically reduce reaction time, workup procedures, and solvent usage.[6]

  • Green Chemistry: Many new methods employ eco-friendly solvents like water or ethanol and use catalytic amounts of milder bases (e.g., NaHCO₃), aligning with the principles of green chemistry.[4][7]

  • High Atom Economy: By combining multiple steps into one pot, these routes minimize waste generation.[4]

  • Catalytic Innovation: Recent advances include the use of transition-metal catalysts (e.g., Rhodium(III)) for novel annulation strategies[8][9] and organocatalysts to promote the reaction under mild conditions.[6][10]

Head-to-Head Benchmarking: Performance Data

The following table summarizes key performance indicators for a representative established method versus a modern, greener alternative.

MetricEstablished Route (Multi-step)Novel Route (One-Pot, Green)
Starting Materials Salicylaldehyde, Diethyl Malonate, NH₃Salicylaldehyde, N-substituted Cyanoacetamide
Key Reagents Piperidine, NaOH, SOCl₂ or DCCAqueous Na₂CO₃ or NaHCO₃
Number of Steps 3 (Condensation, Hydrolysis, Amidation)1 (Domino Knoevenagel/Cyclization)
Typical Overall Yield 40-65%85-95%
Reaction Time 18-36 hours1-4 hours
Solvent System Toluene, Ethanol, DichloromethaneWater or Ethanol
Atom Economy Moderate to LowExcellent
Purification Multiple chromatographic steps, filtration of byproductsSimple filtration or recrystallization

Visualizing the Synthetic Workflows

The diagrams below illustrate the comparative complexity of the established versus novel synthetic pathways.

G cluster_0 Established Multi-Step Synthesis cluster_1 Novel One-Pot Synthesis A1 Step 1: Knoevenagel Condensation A2 Purification 1 A1->A2 A3 Step 2: Saponification A2->A3 A4 Purification 2 A3->A4 A5 Step 3: Amidation A4->A5 A6 Final Purification A5->A6 B1 One-Pot Reaction: Condensation & Cyclization B2 Final Purification B1->B2

Caption: Workflow comparison of established vs. novel synthesis routes.

G salicylaldehyde Salicylaldehyde intermediate Knoevenagel Adduct (Unstable) salicylaldehyde->intermediate Condensation cyanoacetamide Cyanoacetamide cyanoacetamide->intermediate base Base (e.g., NaHCO3) Solvent (e.g., H2O) base->intermediate product 2-Imino-2H-chromene- 3-carboxamide intermediate->product Intramolecular Oxa-Michael Addition hydrolysis Acidic Workup (optional) product->hydrolysis final_product 2-Oxo-2H-chromene- 3-carboxamide hydrolysis->final_product

Caption: Mechanism of a novel one-pot domino reaction.

Detailed Experimental Protocols

Protocol 1: Established Synthesis of 2-Oxo-2H-chromene-3-carboxamide

(Based on procedures described in literature[1][2])

  • Step A: Ethyl 2-oxo-2H-chromene-3-carboxylate. To a solution of salicylaldehyde (10 mmol) and diethyl malonate (12 mmol) in toluene (50 mL), add piperidine (1 mmol). Reflux the mixture for 4-6 hours using a Dean-Stark apparatus to remove water. Cool the reaction mixture, wash with dilute HCl and brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Step B: 2-Oxo-2H-chromene-3-carboxylic acid. Dissolve the ester from Step A in ethanol (50 mL) and add a 10% aqueous solution of NaOH (20 mmol). Stir the mixture at room temperature for 12 hours. Acidify the solution with concentrated HCl to pH ~2, which will precipitate the carboxylic acid. Filter the solid, wash with cold water, and dry.

  • Step C: 2-Oxo-2H-chromene-3-carboxamide. Suspend the carboxylic acid from Step B (5 mmol) in dichloromethane (30 mL). Add oxalyl chloride (7.5 mmol) and a catalytic amount of DMF. Stir for 2 hours at room temperature. Remove the solvent and excess reagent under vacuum. Dissolve the resulting acid chloride in fresh dichloromethane and add it dropwise to a cooled (0 °C) solution of concentrated ammonium hydroxide (20 mL). Stir for 1 hour, extract the product with dichloromethane, and purify by recrystallization.

Protocol 2: Novel One-Pot Synthesis of 2-Imino-2H-chromene-3-carboxamide

(Adapted from the green chemistry approach by Lévai et al.[4])

  • To a suspension of salicylaldehyde (10 mmol) and cyanoacetamide (10 mmol) in water (30 mL), add sodium carbonate (Na₂CO₃, 2 mmol).

  • Stir the reaction mixture vigorously at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product typically precipitates directly from the reaction medium.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water (2 x 15 mL) and then a small amount of cold ethanol.

  • Dry the purified product under vacuum. The product is often obtained in high purity without the need for column chromatography.

Conclusion and Future Outlook

While established multi-step methods for synthesizing 2H-chromene-3-carboxamides are reliable, they are increasingly superseded by novel, one-pot strategies. These modern routes offer significant advantages in terms of efficiency, yield, reaction time, and environmental impact. The shift towards multicomponent reactions and green catalysts represents a substantial advancement in the field.[7]

For researchers and drug development professionals, adopting these novel protocols can accelerate discovery timelines, reduce costs, and improve the sustainability of their chemical processes. Future research will likely focus on expanding the substrate scope of these efficient reactions, exploring new catalytic systems (including biocatalysis), and adapting these methods for flow chemistry to enable large-scale, continuous manufacturing.

References

  • Olomola, T. O., et al. (2019). Synthesis and Antimicrobial Activities of 2H-Chromene-3- Carboxamide Derivatives: Experimental and Computational Studies. ResearchGate. Available at: [Link]

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  • Zhou, Z., et al. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/[3 + 3] Annulation Cascade. Organic Letters, ACS Publications. Available at: [Link]

  • Olomola, T. O., et al. (2019). Synthesis and Antimicrobial Activities of this compound Derivatives: Experimental and Computational Studies. De La Salle University. Available at: [Link]

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  • Yi, W., et al. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade. Organic Chemistry Portal. Available at: [Link]

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  • Ali, T. E., et al. (2021). Synthesis and Chemistry of 2-Imino-2H-Chromene-3-Carbo(Thio)Amides. ResearchGate. Available at: [Link]

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In Vivo Validation of 2H-Chromene-3-Carboxamides: A Comparative Guide to Therapeutic Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

The 2H-chromene scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in natural products and its versatile pharmacological profile. The introduction of a 3-carboxamide moiety has unlocked a new dimension of therapeutic potential, leading to the development of derivatives with promising anticancer, anti-inflammatory, and antimicrobial properties. This guide provides an in-depth comparison of the in vivo therapeutic efficacy of 2H-chromene-3-carboxamides and related chromene derivatives against established alternatives, supported by experimental data and detailed protocols. Our focus is to equip researchers, scientists, and drug development professionals with a critical understanding of the experimental choices and the validated performance of this promising class of compounds.

Anticancer Efficacy: Targeting Unmet Needs in Oncology

The fight against cancer necessitates novel therapeutic agents that can overcome the limitations of current treatments. Chromene derivatives have emerged as significant contenders, with several compounds demonstrating potent in vivo antitumor activity across a range of cancer models.

Glioblastoma: A Breakthrough in Brain Cancer Therapy

A novel 4-Aryl-4H-chromene derivative, D19 , has shown remarkable efficacy in a preclinical model of glioblastoma, a notoriously difficult-to-treat brain tumor.[1] In an orthotopic glioma xenograft model using GL261-Luc cells, D19 exhibited dose-dependent inhibition of tumor growth and significantly prolonged the survival time of the mice, outperforming the standard-of-care drug, temozolomide (TMZ).[1]

The superior in vivo performance of D19 is attributed to its potent microtubule-targeting activity.[1] By interacting with the colchicine-binding site on tubulin, D19 disrupts microtubule polymerization, leading to G2/M phase cell cycle arrest and apoptosis.[1] Furthermore, in silico and in vitro assays confirmed that D19 possesses favorable blood-brain barrier (BBB) permeability, a critical factor for its efficacy against brain tumors.[1]

Experimental Workflow: Orthotopic Glioblastoma Xenograft Model

G cluster_setup Model Setup cluster_treatment Treatment Regimen cluster_endpoints Efficacy Endpoints A Implantation of GL261-Luc cells into the striatum of mice B Tumor growth monitoring via bioluminescence imaging A->B C Randomization of mice into treatment groups (Vehicle, D19, TMZ) B->C D Intraperitoneal administration of treatments C->D E Tumor growth inhibition (bioluminescence quantification) D->E F Survival analysis (Kaplan-Meier curves) D->F G Assessment of anti-vascular activity and toxicity D->G G LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB TLR4->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines promotes transcription Chromene 2H-Chromene Derivatives (e.g., 5i) Chromene->NFkB inhibits

Sources

Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of 2H-chromene-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, authoritative guide for the safe and compliant disposal of 2H-chromene-3-carboxamide (CAS No. 10185-00-9). As a member of the benzopyran family of compounds, which are noted for their biological activities, this substance requires meticulous handling not only during its use in research and development but also through its entire lifecycle to the point of final disposal.[1] Adherence to these procedures is paramount for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance. This guide is structured to provide not just procedural steps, but the scientific rationale underpinning them, ensuring a culture of safety and responsibility.

Section 1: Hazard Assessment and Pre-Disposal Safety

Before handling any waste, a thorough understanding of the compound's potential hazards is essential. While a comprehensive, peer-reviewed Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar chromene carboxamides and their precursors provide a strong basis for a cautious approach.[2] Related compounds are known to cause skin and serious eye irritation and may cause respiratory irritation.[3][4] Therefore, this compound must be treated as a hazardous substance.

Core Safety Mandates:

  • Personal Protective Equipment (PPE): At all times when handling the compound or its waste, wear appropriate PPE. This includes a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles. All handling of the solid compound and preparation of waste should occur within a certified chemical fume hood to prevent inhalation of airborne particulates.[3][5][6]

  • Avoid Incompatibilities: To prevent dangerous reactions, this compound waste must be segregated from incompatible materials. Store this organic waste separately from strong acids, bases, oxidizing agents, and reducing agents.[7] Accidental mixing can lead to exothermic reactions or the release of toxic gases.

Section 2: The Core Disposal Protocol: A Step-by-Step Workflow

The fundamental principle is that this compound and materials contaminated with it must be disposed of as hazardous chemical waste. Under no circumstances should this chemical be discarded in regular trash or washed down the drain. [8][9][10][11]

Step 1: Waste Identification and Container Preparation Properly identify and contain the waste at the point of generation.

  • Select a Compatible Container: Use a dedicated, leak-proof container made of a material compatible with organic solids or solutions (e.g., high-density polyethylene (HDPE) or glass).[12][13]

  • Initial Labeling: Immediately affix a hazardous waste label to the container. This label must, at a minimum, include the full chemical name, "this compound."[9][12] Using complete names instead of formulas or abbreviations is a regulatory requirement that prevents ambiguity during collection and consolidation.[10][12][14]

Step 2: Waste Segregation Maintain strict segregation from other waste streams.

  • Collect only this compound and materials directly contaminated with it in the designated container.

  • Do not mix this waste with other chemical wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Step 3: Accumulation in a Satellite Accumulation Area (SAA) Store the waste container in a designated SAA, which must be at or near the point of generation.[7][14]

  • Secondary Containment: Liquid waste containers must be placed within a larger, chemically resistant tub or tray to contain any potential leaks.[11][12]

  • Keep Containers Closed: Waste containers must remain tightly sealed except when actively adding waste.[10][11][12] This minimizes the release of vapors and prevents spills.

Step 4: Final Container Sealing and Labeling Once the waste-generating process is complete or the container is full (not exceeding 90% capacity[13]), finalize the container for pickup.

  • Complete the Label: Fill in all required information on the hazardous waste label, including the approximate concentration of the chemical, all other constituents (e.g., solvents), and the date the container was filled.[10][12]

  • Seal Securely: Ensure the container cap is tightly secured.

Step 5: Arranging for Professional Disposal

  • Request Pickup: Contact your institution's EHS department or equivalent safety office to schedule a hazardous waste pickup.[11][12] Do not transport hazardous waste yourself.

  • Timeliness: A full container of hazardous waste must be removed from the SAA within three days.[7][13] A partially filled container may remain in the SAA for up to one year.[7][13]

Section 3: Managing Contaminated Materials

The disposal protocol extends to all items that have come into contact with this compound.

  • Solid Wastes: Disposable items such as contaminated gloves, weigh boats, and paper towels should be placed in the designated solid hazardous waste container for this compound.

  • Empty Chemical Containers: The original container of the chemical is not considered "empty" until it has been properly decontaminated. It must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The first rinseate is considered acutely hazardous and must be collected and disposed of as hazardous waste in a designated liquid waste container.[10][11][12] Subsequent rinses can often be collected with the first. After triple-rinsing and air-drying in a fume hood, the original label must be completely defaced or removed before the container can be discarded as regular solid waste (e.g., in a glass disposal box).[11][12]

Section 4: Emergency Procedures for Spills

In the event of a spill, prompt and correct action is critical.

  • Small Spills (Solid): For small spills of the solid compound in a contained area like a fume hood, carefully sweep up the material using a brush and dustpan. Avoid generating dust. Place the collected material and any contaminated cleaning supplies into the designated hazardous waste container.

  • Large Spills or Spills Outside a Fume Hood: Evacuate the immediate area. Alert your colleagues and notify your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill without proper training and equipment.

Summary and Guiding Principles

The proper management of this compound waste is a non-negotiable aspect of laboratory safety. The following table summarizes the disposal pathways.

Waste TypeDisposal ContainerKey Procedure
Unused/Waste Solid Compound Labeled Hazardous Waste Container (Solid)Collect in a dedicated, sealed container within an SAA.
Contaminated Labware (Gloves, etc.) Labeled Hazardous Waste Container (Solid)Place directly into the solid waste stream for this chemical.
First Rinse of "Empty" Container Labeled Hazardous Waste Container (Liquid)Collect as hazardous liquid waste. Never pour down the drain.
Triple-Rinsed "Empty" Container Regular Trash / Glass DisposalDeface the original label completely before discarding.
Spill Cleanup Material Labeled Hazardous Waste Container (Solid)Treat all cleanup materials as hazardous waste.
Disposal Decision Workflow

The following diagram illustrates the critical decision points in the disposal process for waste generated from work involving this compound.

G start Waste Generated decision_contact Did waste contact This compound? start->decision_contact hw_container Place in dedicated, labeled Hazardous Waste Container decision_contact->hw_container Yes trash Dispose in Regular Trash decision_contact->trash No decision_rinse Is this the first rinse of an 'empty' container? hw_container->decision_rinse hw_liquid Collect in Hazardous Liquid Waste Container decision_rinse->hw_liquid Yes saa Store in designated SAA (Secondary Containment, Container Closed) decision_rinse->saa No (Solid Waste) hw_liquid->saa ehs_pickup Arrange for EHS Pickup saa->ehs_pickup deface Deface Label on Triple-Rinsed Container

Caption: Disposal Decision Workflow for this compound Waste.

References

  • De La Salle University. Synthesis and Antimicrobial Activities of 2H-Chromene-3- Carboxamide Derivatives: Experimental and Computational Studies. Available from: [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Available from: [Link]

  • ResearchGate. Synthesis and Chemistry of 2-Imino-2H-Chromene-3-Carbo(Thio)Amides. Available from: [Link]

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Navigating the Safe Handling of 2H-Chromene-3-Carboxamide: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE), handling procedures, and disposal plans for 2H-chromene-3-carboxamide. By understanding the causality behind these safety protocols, you can foster a secure and efficient laboratory environment.

Understanding the Hazards: Why PPE is Non-Negotiable

Core Personal Protective Equipment (PPE) Requirements

The selection of appropriate PPE is your first and most critical line of defense. The following table summarizes the recommended PPE for handling this compound, particularly in its powdered form.

PPE ComponentSpecificationRationale for Use
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards.[1][2] A face shield should be worn over goggles when handling larger quantities or when there is a significant risk of splashing.[3][4][5]Protects against airborne powder and potential splashes of solutions containing the compound, preventing severe eye irritation.[1][2] The face shield offers a broader barrier of protection for the entire face.[3][4][5]
Skin Protection Chemical-resistant nitrile gloves.[6][7][8] A 100% cotton or flame-retardant lab coat.[9][10][11][12]Nitrile gloves offer good resistance to a range of chemicals and provide a barrier against skin contact with the powder.[6][7][8] A tightly woven lab coat prevents the powder from settling on personal clothing and skin.[9][10][11][12]
Respiratory Protection A NIOSH-approved N95 or P100 respirator.[13][14][15][16][17]Essential for preventing the inhalation of fine airborne particles of the compound, which can cause respiratory tract irritation.[13][14][15][16][17] A P100 filter offers a higher filtration efficiency (99.97%) compared to an N95 (95%).[13][14]

Procedural Guidance: From Handling to Disposal

A systematic approach to handling and disposal is crucial for minimizing exposure and ensuring a safe laboratory environment. The following workflow outlines the key steps for working with this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_area Work in a designated area (fume hood) don_ppe Don all required PPE prep_area->don_ppe 1. Set up weigh Carefully weigh the powder don_ppe->weigh 2. Proceed to handling dissolve Dissolve in a suitable solvent weigh->dissolve 3. Prepare solution spill Manage spills promptly weigh->spill If spill occurs exposure Follow first aid for exposure weigh->exposure If exposure occurs decontaminate Decontaminate work surfaces dissolve->decontaminate 4. After use dissolve->spill dissolve->exposure doff_ppe Doff PPE correctly decontaminate->doff_ppe 5. Clean up dispose Dispose of waste in labeled containers doff_ppe->dispose 6. Final step

Caption: Workflow for the safe handling of this compound.

Experimental Protocols

1. Donning Personal Protective Equipment (PPE):

  • Hand Hygiene: Start by washing your hands thoroughly.

  • Lab Coat: Put on your lab coat, ensuring it is fully buttoned.

  • Respirator: If required, don your N95 or P100 respirator, ensuring a proper seal around your nose and mouth. Perform a user seal check.

  • Eye and Face Protection: Put on your chemical splash goggles. If a face shield is required, place it over the goggles.

  • Gloves: Don your nitrile gloves, ensuring they overlap the cuffs of your lab coat.

2. Handling this compound Powder:

  • Work Area: All handling of the powdered compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[18][19][20][21]

  • Weighing: When weighing the powder, use a draft shield on the balance to prevent air currents from dispersing the fine particles.[18] Handle the container with care to avoid creating dust clouds.

  • Transfer: Use a spatula or other appropriate tool to transfer the powder. Avoid pouring the powder from a height.

  • Solution Preparation: When dissolving the powder, add the solvent to the solid slowly to prevent splashing.

3. Spill Management:

  • Alert Others: Immediately alert others in the vicinity of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area.

  • Containment: For small spills, carefully cover the powder with a damp paper towel to prevent it from becoming airborne.[22][23]

  • Cleanup: Using forceps or a scoop, carefully place the contaminated material into a designated hazardous waste container.[22][23]

  • Decontamination: Clean the spill area with soap and water, and dispose of all cleanup materials as hazardous waste.[24]

4. Doffing Personal Protective Equipment (PPE):

  • Gloves: Remove gloves first, peeling them off from the cuff to the fingertips without touching the outside of the glove with your bare hands.

  • Face Shield and Goggles: Remove the face shield and goggles from the back.

  • Lab Coat: Remove your lab coat, rolling it inward to contain any potential contaminants.

  • Respirator: Remove the respirator from the back.

  • Hand Hygiene: Wash your hands thoroughly after removing all PPE.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of this compound and any contaminated materials is a critical final step.

  • Chemical Waste: Unused or waste this compound should be collected in a clearly labeled, sealed container for hazardous waste.[25]

  • Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, paper towels, and weigh boats, must be disposed of in the designated solid hazardous waste stream.

  • Compatibility: Do not mix amide waste with incompatible chemicals such as strong oxidizing or reducing agents, as this can lead to hazardous reactions.[26]

  • Regulations: Adhere to all local and institutional regulations for hazardous waste disposal.[25][27]

Emergency Procedures: First Aid for Exposure

In the event of accidental exposure, immediate and appropriate first aid is crucial.

  • Skin Contact: Immediately remove any contaminated clothing.[28] Brush off any dry powder with a gloved hand or cloth.[28][29] Flush the affected area with copious amounts of water for at least 15 minutes.[28][30] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with a gentle stream of lukewarm water for at least 20 minutes, holding the eyelids open.[31][32] Remove contact lenses if present and easy to do so.[32] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

By adhering to these comprehensive safety and handling protocols, you can confidently and safely advance your research with this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.